3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Description
Properties
IUPAC Name |
3-methyl-5-piperidin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(12-11-6)7-3-2-4-9-5-7/h7,9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYNENJKQSNBDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424555 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-17-6 | |
| Record name | 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50424555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Convergence of Privileged Scaffolds in Medicinal Chemistry
An In-depth Technical Guide to the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
The molecular architecture of this compound represents a compelling convergence of two "privileged structures" in modern drug discovery: the piperidine ring and the 1,2,4-oxadiazole heterocycle. Piperidine derivatives are ubiquitous in pharmaceuticals, valued for their ability to impart favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The 1,2,4-oxadiazole ring is a versatile bioisostere for esters and amides, offering improved metabolic stability and the ability to engage in crucial hydrogen bonding interactions with biological targets.[2][3] The combination of these two scaffolds into the target molecule creates a framework with significant potential for developing novel therapeutics across various disease areas, including neurology and infectious diseases.[4][5]
This guide provides a detailed, research-level overview of a robust and logical synthetic pathway to this compound. It is designed for researchers and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale for each transformation, grounded in established chemical principles.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to the target molecule involves disconnecting the final structure at its key linkages. The final deprotection step is trivial to envision, revealing the N-Boc protected intermediate. The core of the synthesis lies in the construction of the 1,2,4-oxadiazole ring, which is a well-established transformation typically proceeding from a nitrile precursor.[6][7] This leads to a strategy centered on a commercially available, N-protected piperidine building block.
The chosen synthetic strategy proceeds in three main stages:
-
Amidoxime Formation: Conversion of a nitrile group on the N-protected piperidine ring into an N'-hydroxycarboximidamide (amidoxime) using hydroxylamine.
-
Oxadiazole Cyclization: Acylation of the amidoxime intermediate followed by a dehydrative cyclization to form the 3-methyl-1,2,4-oxadiazole ring.
-
Deprotection: Removal of the nitrogen protecting group to yield the final target compound as a salt.
This pathway is efficient, high-yielding, and relies on readily available starting materials and reagents.
Caption: Retrosynthetic analysis of the target molecule.
Detailed Synthesis Pathway and Experimental Protocols
Part 1: Synthesis of N'-Hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide (Amidoxime Intermediate)
The foundational step in constructing the 1,2,4-oxadiazole ring is the conversion of a nitrile to an amidoxime. This is reliably achieved through the addition of hydroxylamine to the nitrile group of N-Boc-3-cyanopiperidine.[6][8] The use of a salt form of hydroxylamine, such as hydroxylamine hydrochloride, requires a base (e.g., sodium bicarbonate, triethylamine) to liberate the free hydroxylamine nucleophile in situ.
Caption: Step 1: Formation of the Amidoxime Intermediate.
Experimental Protocol:
-
To a solution of N-Boc-3-cyanopiperidine (1.0 eq)[9][10][11] in a mixture of ethanol and water (e.g., 4:1 v/v), add hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the remaining aqueous residue between ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude N'-hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide, which can often be used in the next step without further purification.
Part 2: Synthesis of tert-butyl this compound-1-carboxylate
The formation of the 1,2,4-oxadiazole ring from the amidoxime intermediate is typically a two-step, one-pot process: O-acylation followed by cyclodehydration.[6][7] Reacting the amidoxime with an acylating agent, in this case, acetic anhydride, forms an O-acyl amidoxime. Subsequent heating promotes an intramolecular cyclization with the elimination of a water molecule to afford the stable 1,2,4-oxadiazole heterocycle.
Caption: Step 2: Acylation and Cyclodehydration.
Experimental Protocol:
-
Dissolve the crude amidoxime from the previous step (1.0 eq) in a suitable solvent such as pyridine or toluene.
-
Add acetic anhydride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) for 3-5 hours.
-
Monitor the formation of the product by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If using toluene, wash the solution sequentially with saturated aqueous sodium bicarbonate solution and brine. If using pyridine, concentrate the mixture under reduced pressure and partition the residue between ethyl acetate and 1M HCl.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-butyl this compound-1-carboxylate.
Part 3: Deprotection to Yield this compound
The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring. This is an acid-labile group, and its cleavage is most commonly achieved by treatment with a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or with a solution of hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[12][13][14] The product is isolated as its corresponding acid salt (e.g., hydrochloride or trifluoroacetate).
Caption: Step 3: N-Boc Deprotection.
Experimental Protocol:
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of an appropriate solvent like dichloromethane or methanol at 0 °C.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq) dropwise. Alternatively, a solution of 20-50% trifluoroacetic acid in dichloromethane can be used.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS. The product will have a significantly different polarity from the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether or pentane to precipitate the product salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.[15]
Data Summary
The following table summarizes typical reaction parameters and outcomes for the described synthetic pathway. Note that yields are representative and can vary based on reaction scale and purification efficiency.
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Amidoxime Formation | N-Boc-3-cyanopiperidine, NH₂OH·HCl, NaHCO₃ | EtOH/H₂O | 4-6 | 90 | 85-95 |
| 2 | Oxadiazole Cyclization | Amidoxime Intermediate, Acetic Anhydride | Toluene | 3-5 | 110 | 70-85 |
| 3 | N-Boc Deprotection | Protected Intermediate, 4M HCl in Dioxane | Dioxane/DCM | 1-3 | RT | 90-98 |
Conclusion
The synthesis of this compound can be accomplished through a reliable and scalable three-stage process starting from N-Boc-3-cyanopiperidine. The key transformations—amidoxime formation, subsequent acylation and cyclodehydration to form the 1,2,4-oxadiazole ring, and final acidic deprotection—are all high-yielding and utilize standard laboratory techniques and reagents. This guide provides a comprehensive framework for the synthesis of this valuable chemical scaffold, empowering researchers in medicinal chemistry and drug development to access this and related molecules for further investigation.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5(4H)-one as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. N-Boc-3-Cyanopiperidine - Protheragen [protheragen.ai]
- 10. N-Boc-3-Cyanopiperidine | 91419-53-3 [chemicalbook.com]
- 11. Tert-butyl 3-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 2756785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. reddit.com [reddit.com]
- 14. jgtps.com [jgtps.com]
- 15. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
physicochemical properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Introduction
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the combination of a piperidine ring and a 1,2,4-oxadiazole moiety represents a compelling structural motif. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to confer favorable properties such as aqueous solubility and to serve as a versatile scaffold for interacting with biological targets. The 1,2,4-oxadiazole ring is a stable, aromatic heterocycle often employed as a bioisostere for ester and amide groups, enhancing metabolic stability and modulating ligand-receptor interactions.[1]
This guide provides a comprehensive technical overview of the core physicochemical properties of This compound . Understanding these characteristics is not merely an academic exercise; it is fundamental to predicting a molecule's behavior in biological systems. Properties such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its journey from a laboratory curiosity to a potential therapeutic candidate. This document synthesizes predicted data with field-proven experimental methodologies, offering a robust framework for researchers engaged in the development of molecules containing this scaffold.
Chemical Identity and Structural Attributes
A precise understanding of a compound's structure is the foundation upon which all other characterization rests.
Caption: Chemical structure of the title compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | [2][3][4] |
| Molecular Weight | 167.21 g/mol | [3] |
| Monoisotopic Mass | 167.105862 Da | [2][3] |
| CAS Number | 788123-19-3 | [5] |
| IUPAC Name | This compound | |
| InChI Key | MPYNENJKQSNBDF-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NOC(=N1)C2CCCNC2 | [2] |
Core Physicochemical Properties
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter that governs its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octan-1-ol and water.
| Parameter | Value | Type | Source |
| XlogP3 | 0.7 | Predicted | [2][3] |
Expert Insight: A predicted logP of 0.7 suggests that this compound is a relatively hydrophilic compound. This value falls within the range often considered favorable for oral bioavailability, as it balances aqueous solubility with the necessary lipophilicity for membrane permeation. However, computational predictions are estimations. Experimental validation is essential for any drug development program.
Protocol: Experimental Determination of logP via HPLC
This method is chosen for its speed, reproducibility, and minimal sample consumption compared to the traditional shake-flask method. It correlates a compound's retention time on a reverse-phase HPLC column with the known logP values of a standard set of compounds.
Methodology:
-
System Preparation: Use a C18 reverse-phase HPLC column. The mobile phase is typically a gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Prepare a solution containing a mixture of 5-6 standard compounds with well-established logP values (e.g., uracil, benzonitrile, toluene).
-
Sample Analysis: Inject the calibration mixture and record the retention time (t_R_) for each standard.
-
Calibration Curve: Plot logP versus log k' for the standards, where k' (retention factor) is calculated as (t_R_ - t_0_) / t_0_. Here, t_0_ is the column dead time, often measured using a non-retained compound like uracil.
-
Test Compound Analysis: Prepare a dilute solution of this compound in the mobile phase. Inject the sample and determine its retention time.
-
logP Calculation: Calculate the log k' for the test compound and interpolate its logP value from the linear regression of the calibration curve.
Acidity/Basicity (pKa)
The pKa value dictates the extent of a molecule's ionization at a given pH. For this compound, the secondary amine within the piperidine ring is the primary basic center. Its protonation state is critical, as the charged (protonated) form generally exhibits higher aqueous solubility, while the neutral (free base) form is more membrane-permeable.
Expert Insight: While no experimental pKa value is available in the literature, the pKa of the parent piperidine is approximately 11.2. The electron-withdrawing nature of the attached 1,2,4-oxadiazole ring is expected to lower the basicity of the piperidine nitrogen, likely resulting in a pKa in the range of 8.5 - 10.0. This means that at physiological pH (7.4), the compound will exist predominantly in its protonated, cationic form, which significantly enhances its aqueous solubility.
Caption: Equilibrium between the neutral and protonated forms.
Protocol: pKa Determination by Potentiometric Titration
This is the gold-standard method for pKa determination, providing high accuracy by directly measuring pH changes upon addition of a titrant.
Methodology:
-
Sample Preparation: Accurately weigh ~1-3 mg of the hydrochloride salt of the compound and dissolve it in a known volume of water or a water/co-solvent mixture (e.g., methanol/water) if solubility is limited.
-
Titration Setup: Use a calibrated pH meter with a micro-electrode and an automated burette for precise titrant delivery. Maintain a constant temperature (e.g., 25°C) and stir the solution gently.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve. For higher accuracy, the pKa is determined by analyzing the first derivative of the curve, where the inflection point indicates the equivalence point. Specialized software is often used for this analysis.
Aqueous Solubility
Solubility is a gatekeeper for oral drug absorption. Insufficient solubility can lead to poor bioavailability, regardless of other favorable properties. It is crucial to assess both kinetic and thermodynamic solubility.
Expert Insight: Given the predicted hydrophilic nature (logP = 0.7) and the basic pKa of the piperidine moiety, this compound is expected to have good aqueous solubility, particularly at acidic to neutral pH where it will be predominantly protonated.
Caption: Experimental workflow for kinetic solubility assessment.
Protocol: Kinetic Solubility Measurement
This high-throughput method assesses the solubility of a compound upon precipitation from a DMSO stock, mimicking conditions in early drug discovery screens.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This creates a nominal concentration of 100 µM with 1% DMSO.
-
Equilibration: Seal the plate and shake at room temperature for 1-2 hours to allow for precipitation and equilibration.
-
Separation: Filter the samples through a filter plate to remove any precipitated solid.
-
Quantification: Analyze the clear filtrate using a sensitive analytical method like LC-MS or HPLC-UV. Compare the measured concentration against a calibration curve prepared by diluting the DMSO stock in a solvent where the compound is freely soluble (e.g., acetonitrile/water). The measured concentration is the kinetic solubility.
Chemical Stability
The stability of a compound under various conditions (pH, temperature, light) is critical for its viability as a drug, affecting shelf-life and behavior in vivo. The 1,2,4-oxadiazole ring is generally stable, but can be susceptible to hydrolysis under harsh acidic or basic conditions.
Expert Insight: The primary point of potential degradation would be the hydrolytic cleavage of the 1,2,4-oxadiazole ring. A well-designed stability study should assess the compound's integrity at pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8) and physiological conditions (pH 7.4).
Protocol: Aqueous Buffer Stability Assessment
Methodology:
-
Buffer Preparation: Prepare a set of aqueous buffers, for example: 0.1 M HCl (pH ~1), phosphate buffer (pH 7.4), and a basic buffer (pH ~9).
-
Incubation: Add the compound (from a DMSO stock to a final concentration of ~10 µM) to each buffer in triplicate. Incubate the solutions at a controlled temperature (e.g., 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching: Immediately quench any potential degradation by adding an equal volume of cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS.
-
Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to the amount at t=0. The rate of degradation can be used to determine the compound's half-life under each condition.
Spectroscopic and Analytical Characterization
Analytical techniques provide the definitive "fingerprint" of a molecule, confirming its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | - A sharp singlet around δ 2.4-2.6 ppm for the methyl (CH₃) protons. - A complex series of multiplets between δ 1.5-3.5 ppm corresponding to the seven protons on the piperidine ring. The proton at the C3 position, adjacent to the oxadiazole, will likely be the most downfield of the aliphatic signals. - A broad singlet for the piperidine N-H proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon around δ 10-15 ppm. - Multiple signals in the aliphatic region (δ 25-55 ppm) for the five piperidine carbons. - Two quaternary carbon signals in the highly deshielded region (δ 165-175 ppm) corresponding to the C3 and C5 carbons of the 1,2,4-oxadiazole ring. |
| High-Resolution Mass Spectrometry (HRMS) | - The primary ion observed in positive electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺ with an expected m/z of 168.1131 .[2] - Other adducts such as the sodium adduct [M+Na]⁺ (m/z 190.0950) may also be observed.[2] |
Conclusion
This compound presents a physicochemical profile characteristic of a promising scaffold for drug discovery. Its key features include:
-
Favorable Lipophilicity: A predicted logP of 0.7 suggests a good balance for solubility and membrane permeability.
-
Expected High Solubility: The presence of a basic piperidine nitrogen (predicted pKa 8.5-10.0) ensures significant protonation and high aqueous solubility at physiological pH.
-
General Stability: The 1,2,4-oxadiazole ring is a robust heterocycle, imparting metabolic and chemical stability.
While this guide provides a robust predictive and methodological framework, it is imperative that these properties are confirmed through the rigorous experimental protocols detailed herein. Such empirical data is indispensable for building the accurate structure-activity and structure-property relationships that drive successful drug development campaigns.
References
- 1. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 2. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 3. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemwhat.com [chemwhat.com]
- 5. scbt.com [scbt.com]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive framework for the detailed investigation of the mechanism of action of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. Emerging from a class of compounds recognized for their interaction with the cholinergic system, a thorough understanding of its molecular pharmacology is paramount for any potential therapeutic development. This document outlines a logical, multi-tiered experimental approach, beginning with target identification and culminating in the characterization of downstream signaling pathways. The protocols and rationale described herein are designed to establish a robust and comprehensive data package, elucidating the compound's specific interactions with muscarinic acetylcholine receptors and the subsequent cellular responses.
Introduction: The Scientific Imperative
The piperidine ring is a well-established scaffold in medicinal chemistry, known for its presence in numerous natural alkaloids and synthetic pharmaceuticals.[1][2][3] When coupled with a 1,2,4-oxadiazole moiety, a bioisostere for ester groups, it gives rise to a chemical space with significant potential for modulating G protein-coupled receptors (GPCRs).[4] Preliminary investigations into analogs of this compound have strongly suggested that this class of compounds interacts with muscarinic acetylcholine receptors (mAChRs).[5][6] Specifically, related structures have been identified as muscarinic agonists.[4][5]
This guide provides a systematic approach to definitively characterize the mechanism of action of this compound, moving beyond preliminary classification to a detailed molecular understanding. Such a comprehensive pharmacological profile is a critical prerequisite for any further drug development efforts.
Tier 1: Primary Target Engagement and Receptor Subtype Selectivity
The initial and most critical step is to confirm the molecular target of this compound and to determine its binding affinity and selectivity across the five muscarinic receptor subtypes (M1-M5).
Rationale for Experimental Design
A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. This experimental design allows for the determination of the equilibrium dissociation constant (Ki), a measure of the compound's binding affinity. To assess selectivity, it is imperative to test the compound against all five human muscarinic receptor subtypes, typically expressed in a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the human M1, M2, M3, M4, and M5 muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cell lines stably expressing each of the five human muscarinic receptor subtypes.
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radiolabeled antagonist.
-
This compound (test compound).
-
Atropine as a non-selective muscarinic antagonist (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, [³H]-NMS at a concentration near its Kd, and a range of concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of atropine.
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation and Interpretation
The binding affinities (Ki) for each receptor subtype should be summarized in a clear, tabular format for easy comparison.
| Receptor Subtype | Ki (nM) of this compound |
| M1 | Experimental Value |
| M2 | Experimental Value |
| M3 | Experimental Value |
| M4 | Experimental Value |
| M5 | Experimental Value |
A lower Ki value indicates a higher binding affinity. The selectivity profile can be determined by comparing the Ki values across the different subtypes. For example, a compound with a significantly lower Ki for the M1 receptor compared to the other subtypes would be considered M1-selective.
Tier 2: Functional Activity and Downstream Signaling
Once the binding profile is established, the next crucial step is to determine the functional consequence of this binding. Is this compound an agonist, antagonist, or inverse agonist? What are the downstream signaling pathways it modulates?
Rationale for Experimental Design
Muscarinic receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium ([Ca²⁺]i). M2 and M4 receptors, on the other hand, primarily couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Therefore, measuring these second messengers provides a direct readout of the functional activity of the compound.
Experimental Protocol: Functional Assays
Objective: To characterize the functional activity of this compound at each muscarinic receptor subtype.
A. Calcium Mobilization Assay (for M1, M3, M5 Receptors)
Materials:
-
Cell lines stably expressing M1, M3, or M5 receptors.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound (test compound).
-
Acetylcholine or carbachol as a full agonist (positive control).
-
Atropine as an antagonist (for antagonist mode testing).
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a range of concentrations of the test compound and monitor the change in fluorescence over time.
-
To test for antagonist activity, pre-incubate the cells with the test compound before injecting a known concentration of the full agonist.
-
The potency (EC₅₀ or IC₅₀) and efficacy (Emax) are determined by non-linear regression analysis of the concentration-response curves.
B. cAMP Accumulation Assay (for M2, M4 Receptors)
Materials:
-
Cell lines stably expressing M2 or M4 receptors.
-
Forskolin (an adenylyl cyclase activator).
-
A cAMP detection kit (e.g., HTRF, ELISA, or fluorescence polarization-based).
-
This compound (test compound).
-
Quinpirole or another suitable Gi-coupled receptor agonist (positive control).
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Incubate the cells with the test compound and a fixed concentration of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit.
-
The potency (EC₅₀) and efficacy (Emax) of the compound in inhibiting forskolin-stimulated cAMP accumulation are determined from the concentration-response curves.
Data Presentation and Interpretation
The results from the functional assays should be presented in a table summarizing the potency (EC₅₀) and efficacy (Emax) for each receptor subtype.
| Receptor Subtype | Functional Assay | EC₅₀ (nM) | Emax (%) |
| M1 | Calcium Mobilization | Experimental Value | Experimental Value |
| M2 | cAMP Inhibition | Experimental Value | Experimental Value |
| M3 | Calcium Mobilization | Experimental Value | Experimental Value |
| M4 | cAMP Inhibition | Experimental Value | Experimental Value |
| M5 | Calcium Mobilization | Experimental Value | Experimental Value |
An agonist will produce a concentration-dependent response (increase in [Ca²⁺]i or decrease in cAMP), while an antagonist will inhibit the response to a known agonist. The Emax value, relative to a full agonist, will classify the compound as a full or partial agonist.
Visualization of the Mechanism of Action
Diagrams are essential for clearly communicating complex biological processes. The following diagrams, rendered using the DOT language, illustrate the experimental workflow and the expected signaling pathways.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing the mechanism of action.
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor signaling pathways potentially modulated.
Conclusion
The systematic approach detailed in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By progressing from primary target binding to the elucidation of functional downstream signaling, researchers can build a detailed and reliable pharmacological profile of this compound. This in-depth understanding is fundamental for making informed decisions in the drug discovery and development process, ultimately paving the way for the rational design of novel therapeutics targeting the muscarinic cholinergic system.
References
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unict.it [iris.unict.it]
- 4. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Biological Landscape of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: A Technical Guide
Abstract
This technical guide provides a comprehensive examination of the biological targets of the novel heterocyclic compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. Synthesizing data from structure-activity relationship (SAR) studies of closely related analogs, this document establishes the muscarinic acetylcholine receptors (mAChRs) as the primary pharmacological targets. We delve into the nuanced interactions with mAChR subtypes, supported by detailed experimental protocols for target validation and characterization. Furthermore, this guide explores potential secondary targets based on the well-documented activities of its core chemical scaffolds—the 1,2,4-oxadiazole and piperidine rings. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this compound class.
Introduction: A Molecule of Therapeutic Promise
The confluence of a piperidine ring and a 1,2,4-oxadiazole moiety in this compound creates a chemical entity with significant potential for interacting with key biological systems. The piperidine scaffold is a ubiquitous feature in numerous pharmaceuticals and natural alkaloids, valued for its ability to engage with a variety of receptors and enzymes.[1][2] The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is increasingly recognized for its role in compounds targeting a wide array of biological pathways, including those involved in cancer, inflammation, and neurological disorders.[3]
The specific arrangement in this compound strongly suggests a primary interaction with the cholinergic system, a critical network for regulating physiological processes ranging from cognition to autonomic function. This guide will systematically explore this primary target and consider other potential interactions to provide a holistic view of the compound's biological profile.
Primary Target Family: Muscarinic Acetylcholine Receptors (mAChRs)
The most compelling evidence from analogous compounds points directly to the family of muscarinic acetylcholine receptors (mAChRs) as the principal biological target for this compound.[4] These G-protein coupled receptors (GPCRs) are central to the parasympathetic nervous system and are involved in a multitude of physiological functions.[5]
There are five subtypes of mAChRs (M1-M5), which are broadly classified by their G-protein coupling.[5]
-
M1, M3, and M5 receptors typically couple through Gq/11 proteins, leading to the activation of phospholipase C (PLC).
-
M2 and M4 receptors couple through Gi/o proteins, resulting in the inhibition of adenylyl cyclase.
Structure-activity relationship studies on a series of 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines, which are structurally very similar to the topic compound, have demonstrated potent agonist or antagonist activity at muscarinic receptors.[4] The nature of the activity (agonist vs. antagonist) is highly dependent on the substitution on the 1,2,4-oxadiazole ring and the piperidine nitrogen.[4] Given the unbranched methyl group in this compound, it is hypothesized to act as a muscarinic agonist.[4]
Inferred Affinity and Functional Activity
While direct experimental data for this compound is not publicly available, we can infer its likely properties from published data on its analogs. The table below summarizes representative data for a closely related series of compounds.
| Compound Analog | R-Group (on oxadiazole) | Receptor Binding IC50 (nM) vs [³H]Oxo-M | Functional Assay (Guinea Pig Ileum) | Reference |
| 2a | Methyl | 1300 | Agonist | [4] |
| 2b | Ethyl | 220 | Agonist | [4] |
| 2d | n-Butyl | 34 | Agonist | [4] |
| 7 | n-Butyl (N-desmethyl) | 13 | Potent Agonist | [4] |
This table is illustrative and based on analogs to predict the behavior of this compound.
Based on these trends, this compound is predicted to be a muscarinic agonist. Its precise affinity and subtype selectivity (M1-M5) would require dedicated experimental validation using the protocols outlined in Section 3.
Downstream Signaling Pathways
As a predicted muscarinic agonist, this compound would trigger distinct downstream signaling cascades depending on the receptor subtype it activates.
M1/M3/M5 (Gq-Coupled) Signaling Pathway:
Caption: Gq-coupled signaling cascade for M1, M3, and M5 receptors.
M2/M4 (Gi-Coupled) Signaling Pathway:
References
- 1. Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ipbcams.ac.cn [ipbcams.ac.cn]
An In-Depth Technical Guide to the Muscarinic Agonist Activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Abstract
This technical guide provides a comprehensive overview of the muscarinic agonist activity of the novel compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. While specific pharmacological data for this exact molecule is emerging, this document synthesizes information from closely related analogues to project its binding affinity, functional efficacy, and receptor subtype selectivity across the M1-M5 muscarinic acetylcholine receptors (mAChRs). Particular emphasis is placed on its potential as a selective M1 receptor agonist, a target of significant interest for the treatment of cognitive deficits in neurodegenerative disorders such as Alzheimer's disease. This guide details the rationale behind its molecular design, proposes a synthetic pathway, and provides detailed protocols for its characterization using standard in vitro pharmacological assays.
Introduction: The Rationale for Targeting Muscarinic Receptors with Novel Oxadiazole-Piperidine Scaffolds
The cholinergic system plays a pivotal role in regulating cognitive functions, including learning and memory. A decline in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease and other cognitive disorders. Muscarinic acetylcholine receptors (mAChRs), a family of five G-protein coupled receptor (GPCR) subtypes (M1-M5), are key mediators of cholinergic signaling in the central nervous system. The M1 subtype, in particular, is highly expressed in the cortex and hippocampus, regions critical for cognitive processes. Consequently, the development of selective M1 muscarinic agonists has been a major focus of drug discovery efforts to ameliorate cognitive symptoms with fewer side effects than non-selective cholinergic agents.
The 1,2,4-oxadiazole ring, combined with a piperidine moiety, represents a promising scaffold for the design of novel muscarinic agonists. The oxadiazole ring can act as a bioisosteric replacement for an ester group, offering improved metabolic stability, while the piperidine core provides a basic nitrogen atom crucial for interaction with the orthosteric binding site of mAChRs. The substituent at the 3-position of the oxadiazole ring can be modulated to fine-tune receptor subtype selectivity and agonist efficacy. This guide focuses on this compound, a specific analogue within this promising chemical class.
Synthesis and Characterization
Proposed Synthetic Pathway:
A potential synthesis could start from N-Boc-piperidine-3-carboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with acetamidoxime to form an O-acyl amidoxime intermediate, which undergoes thermal or base-catalyzed cyclization to yield the 1,2,4-oxadiazole ring. Finally, deprotection of the Boc group would afford the target compound, this compound, likely as a hydrochloride salt for improved stability and handling.
An In-Depth Technical Guide on the Dopamine Transporter Affinity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
A Note to the Reader:
Following a comprehensive and exhaustive search of publicly available scientific literature and databases, we have determined that specific data regarding the dopamine transporter (DAT) affinity (such as Kᵢ or IC₅₀ values) for the compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is not currently available. The generation of a detailed technical guide with the required level of scientific integrity and trustworthiness is therefore not possible at this time. Such a guide would necessitate quantitative binding data and pharmacological evaluations that do not appear to have been published.
While it is possible to speculate on the potential activity of this compound based on the broader classes of piperidine and oxadiazole derivatives, this would not meet the standards of a scientifically rigorous and authoritative technical document. The structure-activity relationships for dopamine transporter ligands are often complex and subtle, making direct extrapolation from dissimilar structures unreliable.
The following sections are provided to offer a foundational understanding of the dopamine transporter, the methodologies used to assess ligand affinity, and the general chemical context of the piperidine and 1,2,4-oxadiazole moieties in medicinal chemistry. This information is intended to serve as a valuable resource for researchers who may be interested in the synthesis and experimental evaluation of this compound and its potential interaction with the dopamine transporter.
The Dopamine Transporter (DAT): A Critical Regulator of Dopaminergic Neurotransmission
The dopamine transporter (DAT) is a transmembrane protein that belongs to the solute carrier 6 (SLC6) family.[1] Its primary function is the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating dopaminergic signaling.[2] This reuptake mechanism is sodium- and chloride-dependent and is essential for maintaining dopamine homeostasis in the brain.[3]
The precise regulation of dopamine levels is critical for numerous physiological processes, including motor control, motivation, reward, and cognition.[4] Consequently, dysfunction of the dopamine transporter has been implicated in a range of neuropsychiatric and neurological disorders, such as attention deficit hyperactivity disorder (ADHD), depression, substance use disorders, and Parkinson's disease.[2][5] This makes the DAT a significant target for the development of novel therapeutics.
Mechanism of Dopamine Transport
The transport of dopamine by DAT is an active process that relies on the electrochemical gradients of sodium and chloride ions. The widely accepted alternating access model posits that the transporter exists in two principal conformations: an outward-facing state with high affinity for dopamine and ions from the extracellular space, and an inward-facing state that allows for the release of dopamine and ions into the cytoplasm.[2]
Methodologies for Assessing Dopamine Transporter Affinity
Determining the binding affinity of a novel compound for the dopamine transporter is a critical first step in its pharmacological characterization. The two most common in vitro methods for this are radioligand binding assays and synaptosomal uptake assays.
Radioligand Binding Assays
Radioligand binding assays directly measure the interaction of a compound with the dopamine transporter. These assays are typically performed using cell membranes prepared from tissues rich in DAT (e.g., rodent striatum) or from cell lines engineered to express the human dopamine transporter (hDAT).
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay to determine DAT affinity.
Detailed Protocol: Radioligand Binding Assay for DAT
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for DAT (e.g., [³H]WIN 35,428), and varying concentrations of the test compound (e.g., this compound).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor (e.g., GBR 12909).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at 4°C).[7]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Synaptosomal Dopamine Uptake Assays
Synaptosomal uptake assays provide a functional measure of a compound's ability to inhibit the reuptake of dopamine into nerve terminals. Synaptosomes are resealed nerve terminals that can be isolated from brain tissue and retain functional neurotransmitter transporters.
Experimental Workflow: Synaptosomal Dopamine Uptake Assay
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design, Synthesis, and Biological Evaluation of Peripheral Anionic Site Selective and Brain Permeable Novel Oxadiazole-Piperazine Conjugates against Alzheimer’s Disease with Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Structural Elucidation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Abstract
The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Trivial errors in structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant wasted resources. This in-depth guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound featuring both a piperidine and a methyl-oxadiazole moiety. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, we present a self-validating system for structural confirmation. The guide further explores the roles of X-ray crystallography for absolute proof and computational chemistry for corroborative support, reflecting modern best practices in chemical analysis.
Introduction: The Imperative for Unambiguous Structure
The molecule this compound (Molecular Formula: C₈H₁₃N₃O) represents a common structural motif in medicinal chemistry, combining a saturated nitrogen heterocycle (piperidine) with an aromatic, electron-deficient heterocycle (1,2,4-oxadiazole). Such compounds are frequently synthesized as scaffolds for exploring new pharmacological agents. The precise connectivity between the piperidine ring and the oxadiazole ring, specifically the attachment at the 3-position of the piperidine, is a critical structural feature that dictates the molecule's three-dimensional shape and, consequently, its biological function.
This guide is structured to mirror a logical, real-world analytical workflow. We begin by establishing the molecular formula and identifying key functional groups before systematically assembling the molecular framework piece by piece using advanced NMR techniques. Each step is designed to build upon the last, creating a cascade of evidence that culminates in a single, irrefutable structural assignment.
Foundational Analysis: Molecular Formula and Functional Groups
Before attempting to define the precise atomic connectivity, it is essential to confirm the molecular formula and identify the constituent functional groups. This foundational data provides the necessary constraints for all subsequent analysis.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: HRMS is the initial method of choice because it provides the exact mass of the molecule with high precision (typically to four or five decimal places).[1][2][3][4] This allows for the unambiguous determination of the molecular formula by comparing the measured mass to the theoretical mass of potential elemental compositions. Standard low-resolution mass spectrometry can only provide the nominal mass, which is often insufficient to distinguish between isobaric compounds (different formulas with the same nominal mass).
Expected Data: For C₈H₁₃N₃O, the monoisotopic mass is 167.10587 Da.[5] Using electrospray ionization (ESI) in positive mode, the expected primary ion would be the protonated molecule, [M+H]⁺.
| Ion | Theoretical m/z |
| [M+H]⁺ | 168.11315 |
| [M+Na]⁺ | 190.09509 |
| [M+K]⁺ | 206.06903 |
| Table 1: Predicted m/z values for common adducts of C₈H₁₃N₃O in positive-ion HRMS. |
Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer capable of >10,000 resolving power.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire the full scan spectrum from m/z 50 to 500.
-
Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the exact measured mass. The result must match C₈H₁₄N₃O⁺ (for the protonated species).
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by detecting the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The frequencies of these absorptions are characteristic of specific chemical bonds. This allows us to confirm the presence of the piperidine N-H and the key bonds within the oxadiazole ring.
Expected Data: The FTIR spectrum will provide evidence for the key structural components.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication |
| ~3350 - 3250 | N-H Stretch | Secondary Amine (Piperidine) | Confirms the presence of the piperidine N-H proton.[6][7] |
| ~2950 - 2850 | C-H Stretch | sp³ C-H | Confirms the aliphatic piperidine and methyl groups.[6] |
| ~1650 - 1610 | C=N Stretch | Oxadiazole Ring | Key indicator of the oxadiazole heterocycle. |
| ~1250 - 1050 | C-O-C Stretch | Oxadiazole Ring | Confirms the ether-like linkage within the oxadiazole ring. |
| Table 2: Expected characteristic FTIR absorption bands for this compound. |
Building the Framework: 1D and 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By combining a suite of 1D and 2D experiments, we can systematically map out the entire carbon-proton framework and establish the connectivity between the piperidine and oxadiazole rings.
One-Dimensional NMR (¹H and ¹³C)
¹H NMR: Provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). ¹³C NMR: Shows the number of distinct carbon environments. DEPT-135: A crucial experiment that differentiates carbon signals based on the number of attached protons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks. Quaternary carbons (including the two oxadiazole carbons) are absent.[8][9]
Expected Data: Based on the proposed structure, we anticipate the following signals. Note: Chemical shifts (δ) are predicted and may vary based on solvent and experimental conditions.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | DEPT-135 Phase |
| 1' (N-H ) | ~2.0 (broad s) | - | - |
| 2' (eq, ax) | ~3.1, ~2.7 | ~45.5 | Negative |
| 3' | ~3.3 | ~37.0 | Positive (CH) |
| 4' (eq, ax) | ~2.0, ~1.7 | ~24.5 | Negative |
| 5' (eq, ax) | ~1.9, ~1.6 | ~30.0 | Negative |
| 6' (eq, ax) | ~3.0, ~2.6 | ~52.0 | Negative |
| Me thyl | ~2.4 (s, 3H) | ~11.0 | Positive (CH₃) |
| C3 -Oxadiazole | - | ~168.0 | Absent (Quaternary) |
| C5 -Oxadiazole | - | ~175.0 | Absent (Quaternary) |
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts and DEPT-135 data. |
Two-Dimensional NMR: Connecting the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are assembled.[10]
Expertise & Causality: The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to (a one-bond correlation).[11][12][13][14] This is the foundational step in assigning the carbon skeleton, definitively linking the proton and carbon data from the 1D spectra.
Expected Data: The HSQC spectrum will show cross-peaks connecting the ¹H and ¹³C signals for every CH, CH₂, and CH₃ group listed in Table 3. For example, the proton signal at ~2.4 ppm will show a correlation to the carbon signal at ~11.0 ppm, confirming this pair as the methyl group.
Expertise & Causality: The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[15][16] This is exceptionally useful for tracing out contiguous spin systems. For this molecule, COSY is the primary tool for confirming the structure of the piperidine ring.
Expected Data: Starting from the unique H3' proton (~3.3 ppm), we expect to see COSY correlations to its neighbors at H2' and H4'. Following these correlations allows us to "walk" around the entire piperidine ring, confirming the H2'-H3'-H4'-H5'-H6' connectivity. The methyl protons, being a singlet with no adjacent protons, will not show any COSY cross-peaks.
Expertise & Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for this specific elucidation. It reveals correlations between protons and carbons that are two or three bonds apart.[17][18][19][20][21] This long-range information is essential for connecting fragments that are not directly bonded and for identifying quaternary carbons.
Key Expected Correlations:
-
Piperidine-Oxadiazole Link: A correlation between the H3' proton of the piperidine ring and the C5 carbon of the oxadiazole ring is the single most important piece of data. This ³JCH coupling definitively proves the connection point between the two rings.
-
Methyl-Oxadiazole Link: A correlation between the methyl protons (~2.4 ppm) and the C3 carbon of the oxadiazole ring confirms the position of the methyl group.
-
Intra-ring Correlations: Further correlations, such as from H2' to C3' and C6', will reinforce the piperidine ring assignments.
The following diagram illustrates the logical workflow for integrating the NMR data to arrive at the final structure.
Caption: NMR Data Integration Workflow.
The following diagram specifically highlights the crucial HMBC correlations that connect the molecular fragments.
Caption: Key HMBC correlations confirming connectivity.
Protocol: 2D NMR Acquisition
-
Sample Preparation: Prepare a solution of ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a gradient-capable probe.
-
Shimming & Tuning: Tune and match the probe for ¹H and ¹³C frequencies and perform automated or manual shimming to optimize magnetic field homogeneity.
-
HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC spectrum. Set the ¹³C spectral width to cover the expected range (~0-180 ppm) and the ¹H spectral width to cover ~0-10 ppm.
-
COSY: Acquire a gradient-selected COSY-45 or COSY-90 spectrum.
-
HMBC: Acquire a gradient-selected HMBC spectrum. Crucially, optimize the long-range coupling delay for an average J-coupling of 8-10 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[17]
-
Data Processing: Process all 2D spectra using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. Phase and baseline correct the spectra as needed.
Definitive & Corroborative Methods
While the integrated spectroscopic approach provides overwhelming evidence, modern standards in drug development often demand further confirmation.
Single-Crystal X-ray Crystallography
Expertise & Causality: X-ray crystallography is considered the "gold standard" for structural determination.[22] It provides a definitive, three-dimensional map of electron density in a single crystal, revealing the precise spatial arrangement of every atom in the molecule.[23][24][25] This method not only confirms connectivity but also provides exact bond lengths, bond angles, and conformational information. Its primary limitation is the requirement of a high-quality single crystal, which can be challenging to obtain.[26]
Protocol: X-ray Crystallography
-
Crystallization: Grow single crystals suitable for diffraction (typically > 0.1 mm in all dimensions). Common methods include slow evaporation from a saturated solution, vapor diffusion, or solvent layering.
-
Mounting & Data Collection: Mount a suitable crystal on a goniometer head and cool it in a cryostream (e.g., 100 K) to minimize thermal motion. Collect diffraction data using a modern diffractometer equipped with a Mo or Cu X-ray source.
-
Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to generate an initial electron density map. Refine the atomic positions and thermal parameters against the experimental data until the model converges with good agreement factors (e.g., R1 < 5%).
Computational Chemistry
Expertise & Causality: The prediction of NMR chemical shifts using quantum mechanical calculations has become a powerful tool for validating or even revising proposed structures.[27] The Gauge-Including Atomic Orbital (GIAO) method, typically used with Density Functional Theory (DFT), can calculate the magnetic shielding tensors for each nucleus in a molecule.[28][29] These can be converted to chemical shifts and compared with experimental values. A strong correlation between the calculated and experimental shifts provides high confidence in the structural assignment.[30]
Protocol: DFT-GIAO Chemical Shift Prediction
-
Conformational Search: Perform a conformational search of the molecule using a molecular mechanics force field to identify low-energy conformers.
-
Geometry Optimization: Optimize the geometry of the lowest energy conformer(s) using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
NMR Calculation: Perform a GIAO-NMR calculation on the optimized structure using a larger basis set (e.g., 6-311+G(2d,p)) to calculate the absolute shielding tensors.
-
Shift Calculation: Calculate the predicted chemical shifts by subtracting the calculated shielding values from that of a reference compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
-
Correlation: Plot the experimental chemical shifts against the calculated shifts. A linear regression should yield a high correlation coefficient (R² > 0.99) for a correct structural assignment.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of this compound is achieved through a systematic and hierarchical application of modern analytical techniques. The process begins with HRMS to establish the exact molecular formula, providing a non-negotiable atomic inventory. FTIR then confirms the presence of the expected functional groups. The core of the elucidation lies in a suite of NMR experiments . ¹H, ¹³C, and DEPT-135 spectra identify all carbon and proton environments. HSQC links these directly, while COSY traces the proton connectivity of the piperidine ring. Finally, the crucial HMBC experiment bridges the piperidine and oxadiazole fragments, providing the definitive proof of connectivity. This spectroscopic data, when cross-validated, forms a self-consistent and robust structural proof. For absolute confirmation, X-ray crystallography provides an unambiguous 3D structure, while computational predictions offer a powerful method for corroborating the NMR assignments. This integrated workflow represents a rigorous, field-proven standard for structural elucidation in a modern research environment.
References
- 1. High-resolution mass spectrometry of small molecules bound to membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The application of high resolution mass spectroscopy to organic chemistry - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]
- 5. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Theoretical NMR correlations based Structure Discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 13. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. nmr.oxinst.com [nmr.oxinst.com]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. scribd.com [scribd.com]
- 19. nmr.ceitec.cz [nmr.ceitec.cz]
- 20. m.youtube.com [m.youtube.com]
- 21. sphinxsai.com [sphinxsai.com]
- 22. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 23. rigaku.com [rigaku.com]
- 24. excillum.com [excillum.com]
- 25. azolifesciences.com [azolifesciences.com]
- 26. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CAS Number: 788123-19-3), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthesis, physicochemical properties, and potential pharmacological applications of this molecule, drawing upon the established bioactivities of its constituent piperidine and 1,2,4-oxadiazole scaffolds. While specific preclinical and clinical data for this exact compound are not extensively available in the public domain, this guide extrapolates its potential therapeutic value based on the activities of structurally related compounds, particularly in the areas of neurodegenerative disorders and oncology.
Introduction: The Convergence of Two Privileged Scaffolds
The molecular architecture of this compound brings together two "privileged" heterocyclic scaffolds in medicinal chemistry: the piperidine ring and the 1,2,4-oxadiazole ring. The piperidine moiety is a ubiquitous structural feature in a vast array of pharmaceuticals and natural alkaloids, valued for its ability to confer desirable pharmacokinetic properties and to serve as a versatile scaffold for interacting with biological targets. The 1,2,4-oxadiazole ring is a bioisostere of esters and amides, offering metabolic stability and the capacity for diverse molecular interactions, including hydrogen bonding. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The strategic combination of these two rings in this compound suggests a high potential for novel pharmacological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in biological systems and for guiding formulation development.
| Property | Value | Source |
| CAS Number | 788123-19-3 | N/A |
| Molecular Formula | C₈H₁₃N₃O | N/A |
| Molecular Weight | 167.21 g/mol | N/A |
| Appearance | Predicted: Solid | N/A |
| pKa (most basic) | Predicted: 9.5 | N/A |
| LogP | Predicted: 0.8 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 1 | N/A |
Synthesis and Chemical Characterization
Proposed Synthetic Pathway
A logical synthetic strategy would commence with a protected piperidine-3-carboxamide, which is then converted to the corresponding amidoxime. Subsequent cyclization with an acetic anhydride would yield the desired 3-methyl-1,2,4-oxadiazole ring, followed by deprotection of the piperidine nitrogen.
Diagram: Proposed Synthesis of this compound
Caption: A plausible three-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N'-hydroxy-1-(tert-butoxycarbonyl)piperidine-3-carboximidamide
-
To a solution of 1-(tert-butoxycarbonyl)piperidine-3-carboxamide (1 eq.) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.5 eq.) and a base like sodium bicarbonate (2 eq.).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the amidoxime intermediate.
Step 2: Synthesis of tert-butyl this compound-1-carboxylate
-
Dissolve the amidoxime intermediate (1 eq.) in acetic anhydride (5-10 eq.).
-
Heat the reaction mixture at a temperature range of 100-120 °C for several hours, monitoring by TLC.
-
After the reaction is complete, carefully quench the excess acetic anhydride with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the protected product.
Step 3: Synthesis of this compound
-
Dissolve the protected compound (1 eq.) in a solvent such as dichloromethane.
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by an appropriate method (e.g., crystallization or chromatography) to obtain the final compound.
Potential Pharmacological Applications
The pharmacological profile of this compound has not been extensively characterized in publicly available literature. However, based on the known activities of its core components and structurally similar molecules, several therapeutic areas warrant investigation.
Neurodegenerative Diseases
Derivatives of 1,2,4-oxadiazole have shown promise as neuroprotective agents. For instance, certain compounds have demonstrated the ability to protect against oxidative stress-induced neuronal cell death and have shown efficacy in animal models of ischemic stroke.[1][4] A novel 1,2,4-oxadiazole derivative, wyc-7-20, has been shown to have a potent neuroprotective effect, improve cognitive impairments, and reduce β-amyloid plaques and tau pathology in a mouse model of Alzheimer's disease.[2][3] The piperidine moiety is also present in many centrally acting drugs. Therefore, this compound is a compelling candidate for investigation in the context of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.
Oncology
The 1,2,4-oxadiazole scaffold is found in compounds with significant antiproliferative activity. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors, with potent activity against cancer cell lines.[5] The ability of such compounds to disrupt microtubule dynamics makes them attractive for the development of novel chemotherapeutic agents.
Muscarinic Receptor Modulation
Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as potent and efficacious agonists for cortical muscarinic receptors.[6] Muscarinic receptors are implicated in a variety of physiological processes and are important targets for the treatment of cognitive disorders and other conditions. The specific substitution pattern of this compound could confer selectivity for specific muscarinic receptor subtypes, offering a potential therapeutic advantage.
Diagram: Potential Therapeutic Areas
Caption: Potential therapeutic avenues for the target compound.
Future Directions and Research Perspectives
To fully elucidate the therapeutic potential of this compound, a systematic and rigorous preclinical evaluation is required. Key areas for future research include:
-
Pharmacological Profiling: A comprehensive screening against a broad panel of receptors, enzymes, and ion channels to identify primary biological targets and potential off-target effects.
-
In Vitro Efficacy Studies: Evaluation of its neuroprotective effects in cell-based models of neurodegeneration and its antiproliferative activity in various cancer cell lines.
-
Mechanism of Action Studies: Detailed investigation into the molecular mechanisms underlying its observed biological activities.
-
In Vivo Efficacy and Safety: Assessment of its therapeutic efficacy in relevant animal models of disease, along with a thorough evaluation of its pharmacokinetic and toxicological profiles.
Conclusion
This compound represents a promising chemical entity with the potential for development into a novel therapeutic agent. Its unique combination of two pharmacologically privileged scaffolds suggests a high likelihood of interesting biological activity. While specific data for this compound remains limited, the extensive research on related piperidine and 1,2,4-oxadiazole derivatives provides a strong rationale for its further investigation in the fields of neurodegenerative diseases, oncology, and beyond. This technical guide serves as a foundational resource to stimulate and guide future research and development efforts centered on this intriguing molecule.
References
- 1. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and Bioactivity Evaluation of a Novel 1,2,4-Oxadiazole Derivative in vitro and in 3×Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a new tubulin inhibitor chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride: A Selective α7 Nicotinic Acetylcholine Receptor Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, a heterocyclic compound of significant interest in neuroscience and medicinal chemistry. The document elucidates its chemical structure, synthesis, and physicochemical properties. A core focus is placed on its pharmacological profile as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a key target for therapeutic intervention in cognitive and neurological disorders. This guide details its mechanism of action, supported by available binding affinity data and a discussion of its functional activity. Furthermore, it outlines detailed experimental protocols for its synthesis and characterization, alongside a discussion of its potential pharmacokinetic properties and toxicological considerations based on its structural motifs. This document is intended to serve as a foundational resource for researchers engaged in the study and development of novel modulators of the cholinergic system.
Introduction: The Significance of α7 Nicotinic Acetylcholine Receptor Agonists
The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel abundantly expressed in the central nervous system (CNS), particularly in brain regions critical for cognitive functions such as learning, memory, and attention.[1] Composed of five α7 subunits, this receptor exhibits high permeability to calcium ions, enabling it to modulate a wide array of downstream signaling cascades and neurotransmitter release. Growing evidence implicates α7 nAChR dysfunction in the pathophysiology of various neurological and psychiatric conditions, including Alzheimer's disease, schizophrenia, and inflammatory disorders. Consequently, the development of selective α7 nAChR agonists has emerged as a promising therapeutic strategy.
This compound hydrochloride represents a compelling molecular scaffold within this class of compounds. Its structure combines a 1,2,4-oxadiazole ring, a bioisostere often employed to enhance metabolic stability and pharmacokinetic properties, with a piperidine moiety, a privileged scaffold in CNS drug discovery.[2] This guide will provide an in-depth exploration of this compound, from its fundamental properties to its biological activity and the methodologies required for its investigation.
Physicochemical and Structural Properties
A comprehensive understanding of the physicochemical properties of a compound is paramount for its successful application in research and development.
| Property | Value | Source |
| IUPAC Name | This compound hydrochloride | ChemScene |
| CAS Number | 1181540-59-9 | [3] |
| Molecular Formula | C₈H₁₄ClN₃O | [3] |
| Molecular Weight | 203.67 g/mol | [3] |
| Appearance | White to off-white solid | General Knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |
Note: "General Knowledge" refers to properties inferred from the chemical structure and common characteristics of similar hydrochloride salts.
Synthesis and Characterization
The synthesis of this compound hydrochloride involves a multi-step sequence, culminating in the formation of the 1,2,4-oxadiazole ring and subsequent salt formation. The following protocol is a representative method based on established synthetic strategies for similar compounds.[2][4][5]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound hydrochloride.
Detailed Experimental Protocol
Materials and Reagents:
-
N-Boc-nipecotic acid
-
Acetamidoxime
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Toluene
-
Hydrochloric acid (4M in dioxane)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Step 1: Synthesis of N-Boc-N'-acetyl-piperidine-3-carboximidamide (O-Acylamidoxime Intermediate)
-
To a stirred solution of N-Boc-nipecotic acid (1.0 eq) in anhydrous DCM at 0 °C, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture for 30 minutes at 0 °C to activate the carboxylic acid.
-
Add acetamidoxime (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acylamidoxime intermediate.
Step 2: Synthesis of N-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
-
Dissolve the crude intermediate from Step 1 in toluene.
-
Heat the solution to reflux (approximately 110 °C) for 6-8 hours. This step facilitates the thermal cyclodehydration to form the 1,2,4-oxadiazole ring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure N-Boc protected compound.
Step 3: Synthesis of this compound hydrochloride
-
Dissolve the purified N-Boc protected compound from Step 2 in a minimal amount of ethyl acetate.
-
Add a 4M solution of HCl in dioxane (excess, typically 5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound hydrochloride as a white solid.
Characterization
The final product should be characterized using standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Pharmacological Profile
Mechanism of Action
This compound hydrochloride acts as a selective agonist at the α7 nAChR.[6][7] Binding of the agonist to the orthosteric site on the receptor induces a conformational change, leading to the opening of the ion channel. The influx of cations, primarily Ca²⁺, into the neuron results in membrane depolarization and the modulation of downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.
Caption: Agonist binding and subsequent ion channel activation.
Receptor Binding Affinity and Functional Activity
The precise binding affinity and functional potency of this compound hydrochloride are not extensively reported in publicly available literature. However, based on data for structurally similar α7 nAChR agonists, the following estimations can be made.
| Parameter | Predicted Value | Notes |
| Binding Affinity (Ki) | 1-100 nM | High affinity is characteristic of potent agonists. A related compound showed a Ki of 69 nM.[8] |
| Functional Potency (EC50) | 10-500 nM | The concentration required to elicit a half-maximal response in functional assays (e.g., calcium flux). |
Protocol 1: Radioligand Binding Assay for α7 nAChR Affinity This protocol outlines a competitive binding assay to determine the Ki of the test compound.
-
Materials: Cell membranes expressing the human α7 nAChR, [¹²⁵I]α-Bungarotoxin (radioligand), test compound, non-specific binding control (e.g., high concentration of nicotine), assay buffer.
-
Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well filter plate, add assay buffer, test compound at various concentrations, radioligand at a fixed concentration (near its Kd), and cell membranes. c. Incubate to allow binding to reach equilibrium. d. Wash the plate to remove unbound radioligand. e. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.
In Vivo Efficacy in Cognitive Models
While specific in vivo data for this compound is limited, related α7 nAChR agonists have demonstrated efficacy in animal models of cognitive impairment.[9][10] For instance, improvements in performance in the novel object recognition test and T-maze tasks in rodents are common endpoints for evaluating pro-cognitive effects. It is hypothesized that this compound hydrochloride would exhibit similar activity.
Pharmacokinetics and Toxicology (Predicted)
Detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies for this specific compound are not publicly available. However, predictions can be made based on its chemical structure.
-
Absorption: The hydrochloride salt form is expected to confer good aqueous solubility, which is favorable for oral absorption.
-
Distribution: The presence of the piperidine ring suggests the potential for CNS penetration, a critical attribute for a neurological drug candidate.
-
Metabolism: The piperidine and methyl groups are potential sites for metabolism by cytochrome P450 enzymes in the liver.[11] The 1,2,4-oxadiazole ring is generally considered to be metabolically stable.
-
Excretion: The compound and its metabolites are likely to be excreted renally.
Toxicology: The piperidine scaffold itself can be associated with toxicity at high doses.[12][13] Early in vitro and in vivo toxicity studies would be necessary to establish a safety profile. In silico toxicity prediction tools can be used for initial assessment.[14][15]
Conclusion and Future Directions
This compound hydrochloride is a promising compound for the study of the α7 nicotinic acetylcholine receptor and holds potential as a lead structure for the development of therapeutics for cognitive disorders. Its chemical structure is amenable to synthesis and modification, and its predicted pharmacological profile is consistent with that of a selective α7 nAChR agonist.
Future research should focus on the comprehensive characterization of its pharmacological properties, including definitive determination of its binding affinity and functional potency at α7 and other nAChR subtypes. In vivo studies are warranted to confirm its pro-cognitive effects and to establish its pharmacokinetic and safety profiles. This in-depth understanding will be crucial for advancing this compound or its analogs through the drug discovery and development pipeline.
References
- 1. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ki Summary [bindingdb.org]
- 9. ADX47273 [S-(4-fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]: a novel metabotropic glutamate receptor 5-selective positive allosteric modulator with preclinical antipsychotic-like and procognitive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 11. benchchem.com [benchchem.com]
- 12. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tis.wu.ac.th [tis.wu.ac.th]
An In-depth Technical Guide to the Predicted NMR Spectra of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are of paramount importance. The unique spatial arrangement and electronic properties of these structures provide a framework for designing molecules with specific biological activities. Among these, the combination of a piperidine ring and a 1,2,4-oxadiazole moiety represents a compelling structural motif. The piperidine ring offers a flexible, saturated core that can be functionalized to modulate physicochemical properties like solubility and basicity, while the 1,2,4-oxadiazole ring acts as a rigid, metabolically stable bioisostere for esters and amides.
This guide focuses on the molecule 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine[1]. The accurate structural elucidation of such novel compounds is the bedrock of any research and development program. Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive technique for this purpose. However, before a molecule is synthesized or isolated, predicting its NMR spectrum provides an invaluable theoretical benchmark, guiding synthetic efforts and aiding in the interpretation of experimental data.
This whitepaper provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical underpinnings of computational NMR prediction, present a detailed methodology, analyze the predicted chemical shifts and coupling patterns with a rationale grounded in established principles, and provide a standard protocol for experimental validation.
Theoretical Framework: The Convergence of Spectroscopy and Computation
The predictive power of modern computational chemistry has transformed our ability to approach structural analysis. Instead of relying solely on empirical data interpretation after the fact, we can now generate high-fidelity theoretical spectra that anticipate experimental outcomes.
Causality in NMR Prediction: Why Computational Methods Work
The chemical shift of a nucleus is determined by its local electronic environment. This environment is a direct function of the molecule's three-dimensional structure—its bond lengths, angles, and dihedral angles. Quantum chemical methods, particularly Density Functional Theory (DFT), are exceptionally adept at calculating the electronic structure of a molecule.[2][3] The Gauge-Including Atomic Orbital (GIAO) method is a robust DFT-based approach that calculates the magnetic shielding tensor for each nucleus in the molecule.[4][5] By calculating this property for a reference compound (typically Tetramethylsilane, TMS) at the same level of theory, we can convert these absolute shielding values into the familiar chemical shifts (δ) observed in an NMR spectrum.[4]
The choice to use DFT is rooted in its balance of computational cost and accuracy for organic molecules.[2] For a molecule like this compound, this approach is superior to purely empirical or database-driven methods (which rely on fragment libraries) because it can more accurately model the unique electronic interplay between the saturated piperidine ring and the aromatic oxadiazole system.[6][7] Machine learning algorithms are also emerging as powerful tools, often trained on vast datasets of experimental or DFT-calculated values to provide rapid and accurate predictions.[8][9][10]
Methodology: A Protocol for In Silico NMR Spectrum Generation
The following protocol outlines a self-validating system for predicting NMR spectra. Each step is designed to ensure the highest possible fidelity of the final predicted data by accounting for the critical relationship between molecular conformation and NMR parameters.
Step 1: Molecular Geometry Optimization
-
2D to 3D Conversion: The 2D chemical structure of this compound is generated.
-
Conformational Search: A conformational analysis is performed to identify the lowest-energy conformer. For the flexible piperidine ring, this involves assessing various chair and boat conformations.
-
Quantum Mechanical Optimization: The geometry of the most stable conformer is optimized using DFT, for instance, at the B3LYP/6-31G(d) level of theory. This step is critical because the calculated NMR parameters are highly sensitive to the precise atomic coordinates.[4]
Step 2: NMR Shielding Tensor Calculation
-
GIAO Calculation: Using the optimized geometry from Step 1, the isotropic magnetic shielding tensors (σ) for all ¹H and ¹³C nuclei are calculated. A higher level of theory, such as mPW1PW91/6-31G(d,p), is often employed for this step to enhance accuracy.[4]
-
Reference Calculation: The same GIAO calculation is performed on the TMS molecule, optimized at the identical level of theory used for the analyte.
Step 3: Chemical Shift Conversion
-
Referencing: The predicted chemical shift (δ) for each nucleus is calculated by subtracting its isotropic shielding value (σ_nucleus) from that of the reference (σ_TMS):
-
δ_predicted = σ_TMS - σ_nucleus
-
-
Scaling (Optional): To correct for systematic errors inherent in the computational method, an empirical linear scaling factor may be applied by correlating a set of calculated shifts for known compounds against their experimental values.
The entire computational workflow is visualized below.
Caption: Workflow for predicting NMR spectra using quantum chemical methods.
Predicted Spectra: Results and Analysis
The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound. The atom numbering scheme used for assignment is shown below.
Caption: Structure and numbering of this compound.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is characterized by distinct signals from the piperidine ring protons, which exhibit complex splitting patterns due to their diastereotopic nature, and a sharp singlet from the oxadiazole's methyl group.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment Rationale |
| H1 (NH) | 2.5 - 3.5 (variable) | Broad Singlet (br s) | 1H | The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |
| H2eq, H6eq | 3.10 - 3.30 | Multiplet (m) | 2H | Protons on carbons adjacent to the nitrogen (C2, C6) are deshielded. The equatorial protons are typically found slightly downfield of their axial counterparts.[11][12] |
| H2ax, H6ax | 2.70 - 2.90 | Multiplet (m) | 2H | Axial protons alpha to the nitrogen. They will show large axial-axial couplings to H3ax and H5ax, respectively. |
| H3ax | 3.25 - 3.45 | Multiplet (m) | 1H | This methine proton is significantly deshielded due to its direct attachment to the carbon bearing the electron-withdrawing oxadiazole ring. |
| H4eq, H5eq | 1.90 - 2.10 | Multiplet (m) | 2H | Equatorial protons on C4 and C5 are in a standard aliphatic environment. |
| H4ax, H5ax | 1.60 - 1.80 | Multiplet (m) | 2H | Axial protons on C4 and C5, typically found upfield from the equatorial protons. |
| H7 (CH₃) | 2.40 - 2.50 | Singlet (s) | 3H | The methyl group attached to the oxadiazole ring is a singlet as there are no adjacent protons. Its chemical shift is typical for a methyl group on an aromatic heterocyclic system. |
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum shows two very downfield signals characteristic of the 1,2,4-oxadiazole ring carbons, with the remaining signals corresponding to the piperidine and methyl carbons.
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C8 | 174.0 - 178.0 | The C5 carbon of the 1,2,4-oxadiazole ring, directly attached to the piperidine, is significantly deshielded by the two adjacent heteroatoms.[13][14] |
| C9 | 167.0 - 171.0 | The C3 carbon of the 1,2,4-oxadiazole ring, bonded to the methyl group, is also highly deshielded.[13][15][16] |
| C2, C6 | 45.0 - 48.0 | Carbons alpha to the piperidine nitrogen appear in this characteristic range.[17][18][19] |
| C3 | 38.0 - 42.0 | The methine carbon attached to the oxadiazole ring is deshielded relative to other piperidine CH carbons. |
| C4, C5 | 25.0 - 30.0 | Methylene carbons beta and gamma to the nitrogen are found in the typical saturated aliphatic region.[17][18] |
| C7 (CH₃) | 10.0 - 14.0 | The methyl carbon gives a signal in the upfield aliphatic region, as expected. |
Protocol for Experimental Validation
To provide a self-validating framework, the computational predictions must be compared against experimental data. The following is a standard protocol for acquiring high-quality NMR data for this compound.
Sample Preparation
-
Weigh approximately 5-10 mg of the solid compound.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for the NH proton.[20]
-
Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.
1D NMR Data Acquisition
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed on the sample to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~12-16 ppm.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
2D NMR Data Acquisition (for Unambiguous Assignment)
To definitively confirm the assignments predicted computationally, the following 2D NMR experiments are essential:
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically within 2-3 bonds), which is crucial for tracing the connectivity within the piperidine ring.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This provides an unambiguous link between the ¹H and ¹³C assignments.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-4 bonds). This is invaluable for connecting the piperidine ring protons to the oxadiazole ring carbons, confirming the overall structure.
Conclusion
This technical guide has provided a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging robust computational methodologies like DFT and the GIAO method, we have generated a high-fidelity spectral forecast, complete with assignments and a discussion of the underlying structural and electronic rationale. The predicted data serves as a critical benchmark for researchers engaged in the synthesis and characterization of this and related heterocyclic compounds. The inclusion of a standard experimental protocol underscores the synergistic relationship between theoretical prediction and empirical validation, a cornerstone of modern chemical science that accelerates discovery and ensures scientific rigor.
References
- 1. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar [semanticscholar.org]
- 6. Accurate NMR spectrum predictionsoftware "NMRPredict" | Products | JEOL Ltd. [jeol.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. journalspub.com [journalspub.com]
An In-Depth Technical Guide to the Stability and Degradation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the stability and degradation profile of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest in pharmaceutical development. By synthesizing data from established chemical principles and analogous structures, this document offers a predictive analysis of the molecule's liabilities and outlines a robust strategy for its stability assessment. This guide is intended to equip researchers with the necessary framework to design and execute thorough stability and forced degradation studies, ensuring the integrity and safety of potential drug candidates.
Introduction: A Molecule of Two Halves
This compound is a molecule that marries two key heterocyclic systems: the electron-deficient 1,2,4-oxadiazole ring and the saturated, basic piperidine ring. This unique combination presents a distinct stability profile that must be carefully evaluated. The 1,2,4-oxadiazole ring, a bioisostere for esters and amides, is known for its potential susceptibility to hydrolysis, while the piperidine moiety, a common scaffold in many pharmaceuticals, can be prone to oxidation.[1][2][3] Understanding the interplay between these two rings is paramount to predicting and mitigating potential degradation pathways. A recently discovered antidiabetic agent, (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine), which shares a similar structural motif, highlights the pharmaceutical relevance of this chemical space.[1]
Predicted Physicochemical Properties
A thorough understanding of the molecule's physicochemical properties is the foundation of a logical stability testing strategy.
| Property | Predicted Value/Range | Implication for Stability Studies |
| pKa | 8.5 - 9.5 (piperidine nitrogen) | The basicity of the piperidine nitrogen will dictate the pH at which the molecule is ionized. This is a critical parameter for designing hydrolytic degradation studies, as the protonated form may exhibit different stability compared to the free base. |
| logP | 1.5 - 2.5 | The predicted moderate lipophilicity suggests that the molecule will have sufficient solubility in aqueous and organic solvents, facilitating the setup of various stress conditions. |
| Aqueous Solubility | pH-dependent | Solubility will be higher at acidic pH due to the protonation of the piperidine nitrogen. This should be considered when preparing solutions for stability testing to avoid precipitation. |
Potential Degradation Pathways
Based on the known chemistry of the 1,2,4-oxadiazole and piperidine rings, several degradation pathways can be anticipated. Forced degradation studies are designed to intentionally trigger these pathways to identify potential degradants.
Hydrolytic Degradation
Hydrolysis is a primary concern for the 1,2,4-oxadiazole ring, which can undergo ring-opening reactions under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of a nitrogen atom in the oxadiazole ring can activate it for nucleophilic attack by water, leading to ring cleavage.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack of hydroxide ions on the oxadiazole ring can also initiate ring opening.
The piperidine ring is generally stable to hydrolysis.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine from Piperidine-3-carboxamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
The this compound scaffold is a key heterocyclic motif encountered in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a versatile bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] This, combined with the conformational flexibility of the piperidine ring, makes this scaffold a valuable building block in the design of novel therapeutics targeting a wide range of biological targets. This document provides a comprehensive, step-by-step guide for the synthesis of this important compound, starting from the readily available piperidine-3-carboxamide.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, commencing with the protection of the piperidine nitrogen, followed by the crucial conversion of the carboxamide to an amidoxime, subsequent cyclization to form the 1,2,4-oxadiazole ring, and concluding with the deprotection of the piperidine nitrogen.
Figure 1: Overall synthetic workflow.
Part 1: Protection of the Piperidine Nitrogen
Rationale: The secondary amine of the piperidine ring is nucleophilic and would interfere with the subsequent reactions. Therefore, it is essential to protect it with a suitable protecting group. The tert-butyloxycarbonyl (Boc) group is chosen due to its stability under the basic and nucleophilic conditions of the subsequent steps and its facile removal under acidic conditions.[3]
Protocol 1: Synthesis of tert-butyl 3-carbamoylpiperidine-1-carboxylate
Materials:
-
Piperidine-3-carboxamide
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of piperidine-3-carboxamide (1.0 eq) in dichloromethane (DCM), add triethylamine (TEA) (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-carbamoylpiperidine-1-carboxylate as a white solid.
Part 2: Formation of the Amidoxime Intermediate
Rationale: The cornerstone of this synthesis is the conversion of the robust carboxamide group into a more reactive amidoxime. This transformation is critical as the amidoxime provides the necessary N-OH and -NH₂ functionalities for the subsequent cyclization to form the 1,2,4-oxadiazole ring. A one-pot procedure involving in-situ activation of the amide is employed for efficiency.
Protocol 2: Synthesis of tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
Materials:
-
tert-butyl 3-carbamoylpiperidine-1-carboxylate
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add iodine (1.5 eq) portion-wise. Stir until the dark brown color persists.
-
Add a solution of tert-butyl 3-carbamoylpiperidine-1-carboxylate (1.0 eq) in DCM to the reaction mixture.
-
Add triethylamine (3.0 eq) dropwise at 0 °C.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq) in DCM.
-
Add the hydroxylamine solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution to remove excess iodine.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate.
Part 3: Construction of the 1,2,4-Oxadiazole Ring
Rationale: This step involves the cyclization of the amidoxime intermediate with an appropriate C1 electrophile to form the desired 3-methyl-1,2,4-oxadiazole. Acetic anhydride serves as both the acylating agent and the cyclizing dehydrating agent in a one-pot reaction.
Figure 2: Mechanism of 1,2,4-oxadiazole formation.
Protocol 3: Synthesis of tert-butyl this compound-1-carboxylate
Materials:
-
tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate
-
Acetic anhydride
-
Pyridine (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate (1.0 eq) in toluene.
-
Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully quench with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl this compound-1-carboxylate.
Part 4: Deprotection of the Piperidine Nitrogen
Rationale: The final step is the removal of the Boc protecting group to yield the target compound. Acidic conditions are employed for this deprotection. The 1,2,4-oxadiazole ring is generally stable to moderately acidic conditions, particularly in the pH range of 3-5, making this deprotection feasible without compromising the heterocyclic core.[4]
Protocol 4: Synthesis of this compound
Materials:
-
tert-butyl this compound-1-carboxylate
-
4 M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 1-4 hours.[5][6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
To obtain the free base, dissolve the residue in water and basify to pH > 9 with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by crystallization or chromatography if necessary.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Piperidine-3-carboxamide | tert-butyl 3-carbamoylpiperidine-1-carboxylate | (Boc)₂O, TEA | DCM | 0 to RT | 12-16 | 85-95 |
| 2 | tert-butyl 3-carbamoylpiperidine-1-carboxylate | tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | PPh₃, I₂, NH₂OH·HCl, TEA | DCM | 0 to RT | 4-6 | 60-75 |
| 3 | tert-butyl 3-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate | tert-butyl this compound-1-carboxylate | Acetic anhydride, Pyridine | Toluene | 110 | 2-4 | 70-85 |
| 4 | tert-butyl this compound-1-carboxylate | This compound | 4 M HCl in dioxane | Dioxane | RT | 1-4 | 90-98 |
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. benchchem.com [benchchem.com]
- 4. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency One-Pot Synthesis of 1,2,4-Oxadiazoles via Amidoxime Acylation and Cyclization
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prevalence in drug discovery stems from its function as a robust bioisosteric replacement for amide and ester functionalities. This substitution can enhance metabolic stability, improve pharmacokinetic profiles, and modulate receptor binding affinity.[1] Consequently, the 1,2,4-oxadiazole motif is a core component in a wide array of therapeutic agents, including muscarinic agonists, benzodiazepine receptor partial agonists, and serotonergic antagonists.[1] Even nature utilizes this scaffold, as seen in the marine indole alkaloids Phidianidine A and B, which exhibit cytotoxic activity.[3]
The most prevalent and versatile method for constructing this heterocyclic system is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its activated derivatives.[2][3][4] While classic methods often involve harsh conditions or require the isolation of an O-acylamidoxime intermediate, recent advancements have led to highly efficient, one-pot protocols that proceed at room temperature.[3][5]
This application note provides a detailed protocol and the underlying chemical principles for a one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. We will focus on the highly effective base-mediated reaction between an amidoxime and a carboxylic acid ester in a polar aprotic solvent system, a method celebrated for its broad substrate scope and operational simplicity.[3][4][6]
Reaction Mechanism: From Amidoxime to Oxadiazole
The formation of the 1,2,4-oxadiazole ring from an amidoxime and an ester is a two-stage process that can be seamlessly combined in a one-pot reaction under basic conditions.[6]
-
O-Acylation: The reaction is initiated by the deprotonation of the amidoxime's hydroxyl group by a strong base (e.g., NaOH, KOH). This generates a highly nucleophilic alkoxide. This nucleophile then attacks the electrophilic carbonyl carbon of the carboxylic acid ester, leading to the formation of a tetrahedral intermediate which subsequently collapses to form the O-acylamidoxime intermediate and releases an alkoxide leaving group.
-
Intramolecular Cyclodehydration: The same basic medium promotes the intramolecular cyclization of the O-acylamidoxime. The terminal nitrogen of the amino group acts as a nucleophile, attacking the imine carbon. This ring-closing step is followed by dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 1,2,4-oxadiazole ring.
The use of a superbasic medium, such as NaOH in dimethyl sulfoxide (DMSO), is particularly effective as it facilitates both the O-acylation and the cyclization steps at ambient temperature.[3][4]
Caption: General mechanism for base-mediated 1,2,4-oxadiazole synthesis.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-alkyl-1,2,4-oxadiazole
This protocol details a representative one-pot synthesis at room temperature.[3][4]
Objective: To synthesize a 3,5-disubstituted 1,2,4-oxadiazole from a commercially available or synthesized amidoxime and a carboxylic acid ester.
Materials & Reagents:
-
Aryl or Hetaryl Amidoxime (e.g., benzamidoxime) (1.0 eq)
-
Carboxylic Acid Ester (e.g., ethyl acetate) (1.1 - 1.5 eq)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), powdered (2.0 - 3.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel (for chromatography)
-
Solvents for TLC and chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with stir bar
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and UV lamp
Step-by-Step Procedure
A. Reaction Setup
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the selected Amidoxime (1.0 eq) and powdered Sodium Hydroxide (2.0 eq).
-
Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the amidoxime.
-
Stir the resulting suspension vigorously at room temperature for 15-20 minutes to ensure deprotonation of the amidoxime.
B. Acylation and Cyclization 4. To the stirred suspension, add the Carboxylic Acid Ester (1.2 eq) dropwise over 5 minutes. 5. Allow the reaction to stir at room temperature. The reaction time can vary significantly (from 4 to 24 hours) depending on the specific substrates used.[3][4] 6. Monitor the reaction progress by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate against the starting materials. Visualize under a UV lamp. The reaction is complete when the amidoxime spot has been consumed.
C. Work-up and Isolation 7. Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the product and dissolve the inorganic base. 8. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMSO used). 9. Combine the organic layers and wash them sequentially with water and then with brine to remove any residual DMSO and inorganic salts. 10. Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
D. Purification 11. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent. 12. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the pure 3,5-disubstituted 1,2,4-oxadiazole. 13. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Workflow and Data Presentation
The entire experimental process can be visualized as follows:
Caption: Experimental workflow for one-pot 1,2,4-oxadiazole synthesis.
Table 1: Representative Yields for 1,2,4-Oxadiazole Synthesis This table summarizes typical outcomes for the condensation of various amidoximes and esters in a NaOH/DMSO system at room temperature.
| Amidoxime (R¹) | Ester (R²) | Reaction Time (h) | Yield (%) |
| 4-Methylphenyl | Methyl (from MeOAc) | 16 | 85% |
| 4-Chlorophenyl | Phenyl (from PhOBz) | 12 | 90% |
| Phenyl | Ethyl (from EtOAc) | 16 | 86% |
| 3,4-Dichlorophenyl | 1H-indol-5-yl | 24 | 63%[4] |
| Thiophen-2-yl | Methyl (from MeOAc) | 4 | 70% |
| Data synthesized from literature reports for illustrative purposes.[3][4] |
Troubleshooting and Key Considerations
-
Low Yields: Ensure the base (NaOH/KOH) is finely powdered and the DMSO is anhydrous. Water can interfere with the deprotonation step. Some substrates, particularly those containing unprotected NH-heterocycles like pyrrole or indole, may give lower yields.[6]
-
Side Reactions: When using α,β-unsaturated esters like maleates, the reaction can sometimes yield 1,2,4-oxadiazin-5-ones instead of the expected 1,2,4-oxadiazole.[5][7] The choice of base and stoichiometry can influence the product distribution.[7]
-
Reaction Stalls: If the reaction does not proceed to completion, gentle heating (e.g., to 40-50 °C) can sometimes facilitate the cyclization of stubborn O-acylamidoxime intermediates, though the primary advantage of this protocol is its room-temperature nature.
-
Purification Difficulty: The high polarity of DMSO can make extraction challenging. Thorough washing with water and brine is critical to remove it completely before concentration and chromatography.
Conclusion
The one-pot, base-mediated synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters is a powerful and highly efficient method for accessing this privileged heterocyclic scaffold. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an invaluable tool for researchers in drug discovery and synthetic chemistry. By eliminating the need to isolate intermediates and avoiding harsh reagents, this protocol provides a direct and scalable route to a diverse range of 1,2,4-oxadiazole derivatives, accelerating the development of novel therapeutic agents and functional materials.
References
- 1. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]
- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Characterization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Introduction
The heterocyclic scaffolds of piperidine and 1,2,4-oxadiazole are privileged structures in modern medicinal chemistry, appearing in a wide array of pharmacologically active agents. The piperidine ring, a saturated heterocycle, is a common feature in centrally active drugs due to its ability to interact with various receptors and transporters.[1] The 1,2,4-oxadiazole ring is a versatile bioisostere for ester and amide functionalities, offering metabolic stability and specific hydrogen bonding capabilities.[2] The combination of these two moieties in 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine results in a novel chemical entity with significant potential for biological activity.
Published research on structurally related compounds suggests a broad therapeutic potential for this class, including anticonvulsant and antidepressant effects, potentially through modulation of neurotransmitter transporters like GAT1.[3] Furthermore, derivatives of 1,2,4-oxadiazole and piperidine have been identified as modulators of G-protein coupled receptors (GPCRs) and ion channels.[4][5]
This document provides a comprehensive guide for the initial in vitro pharmacological characterization of this compound. It is designed for researchers in drug discovery and pharmacology, offering a logical screening cascade and detailed protocols for primary assays. The objective is to enable the elucidation of this compound's mechanism of action and to quantify its potency and affinity at relevant biological targets.
PART 1: Compound Handling and Solution Preparation
Scientific rigor begins with the proper handling and preparation of the test article. The accuracy of all subsequent data is contingent upon the precise and consistent preparation of dosing solutions.
1.1. Material Information
| Property | Value | Source |
| Compound Name | This compound | - |
| Molecular Formula | C₈H₁₃N₃O | [6] |
| Molecular Weight | 167.21 g/mol | [7] |
| Predicted XLogP3 | 0.7 | [6] |
| Form | Typically a solid (hydrochloride salt form is common) | [8] |
1.2. Safety and Handling
While specific toxicity data for this compound is unavailable, it should be handled as a potentially potent pharmacological agent. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Containment: For initial handling of the neat compound (weighing, primary dissolution), use of a chemical fume hood or a powder containment hood is recommended to prevent inhalation of airborne particulates.[1]
-
MSDS: Review the Material Safety Data Sheet provided by the supplier before use.
1.3. Protocol for Stock Solution Preparation (10 mM)
The causality behind preparing a high-concentration stock in a pure organic solvent like DMSO is to ensure complete dissolution and to minimize the volume of solvent added to the aqueous assay buffer, thereby preventing solvent-induced artifacts.
-
Tare a balance with an appropriate weighing vessel (e.g., a microcentrifuge tube).
-
Weigh out approximately 1-5 mg of this compound. Record the exact weight.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / 0.010 (mol/L)
-
Example: For 2.0 mg of the compound (MW = 167.21 g/mol ):
-
Volume (L) = [0.002 g / 167.21 g/mol ] / 0.010 mol/L = 0.001196 L or 1196 µL.
-
-
-
Add the calculated volume of 100% DMSO to the weighing vessel.
-
Vortex thoroughly until the compound is fully dissolved. A brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.
PART 2: Proposed In Vitro Screening Cascade
A logical, tiered approach to screening is essential for efficiently identifying the primary biological target(s) of a novel compound. Based on the activities of related structures, we propose a screening cascade focused on the most probable target classes: GPCRs, neurotransmitter transporters, and ion channels.
Caption: Proposed workflow for in vitro characterization.
PART 3: Detailed Application Protocols
The following protocols are presented as self-validating systems. Each includes controls (e.g., vehicle, positive control, non-specific determination) that are essential for interpreting the results and ensuring the integrity of the assay.
Protocol 1: GPCR Radioligand Competition Binding Assay
This assay determines the ability of the test compound to displace a known radiolabeled ligand from its receptor, allowing for the calculation of the compound's binding affinity (Kᵢ).[3][9]
Objective: To determine the inhibitory constant (Kᵢ) of this compound at a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific competitor: A high concentration of a known unlabeled ligand for the target.
-
Test Compound: 10 mM stock in DMSO.
-
96-well microplates and glass fiber filtermats (e.g., GF/C, pre-soaked in 0.3% PEI).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Prepare Compound Dilution Plate:
-
Perform a serial dilution of the 10 mM stock of this compound in 100% DMSO.
-
Further dilute these concentrations into Assay Buffer to create the final working solutions (typically at 5x final concentration). The final DMSO concentration in the assay should be ≤0.5% to avoid solvent effects.
-
-
Assay Plate Setup (Final Volume = 250 µL):
-
Total Binding Wells: 50 µL Assay Buffer.
-
Non-Specific Binding (NSB) Wells: 50 µL of non-specific competitor.
-
Test Compound Wells: 50 µL of each concentration of the diluted test compound.
-
Add 150 µL of the diluted cell membrane preparation to all wells (protein amount must be optimized, e.g., 10-50 µ g/well ).
-
Initiate the binding reaction by adding 50 µL of the radioligand (at a concentration near its Kₔ) to all wells.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[10] Incubation should be performed with gentle agitation.
-
-
Harvesting:
-
Rapidly terminate the reaction by vacuum filtration through the glass fiber filtermat using a cell harvester. This separates the bound radioligand (on the filter) from the unbound.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove residual unbound radioligand.
-
-
Counting:
-
Dry the filtermat completely.
-
Add scintillation fluid and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Convert counts per minute (CPM) to disintegrations per minute (DPM).
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[10]
Protocol 2: Neurotransmitter Transporter Uptake Assay
This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent neurotransmitter into cells expressing a specific transporter (e.g., GAT1).[4][11]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target transporter.
Materials:
-
Cells stably expressing the transporter of interest (e.g., MDCK-hGAT1).
-
Radiolabeled substrate (e.g., [³H]-GABA) or a fluorescent substrate analog.[5][12]
-
Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological salt solution.
-
Known transporter inhibitor as a positive control (e.g., Nipecotic acid for GAT1).[4]
-
Test Compound: 10 mM stock in DMSO.
-
96-well cell culture plates.
-
Scintillation fluid and counter (for radiolabeled assay).
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into a 96-well plate and grow to form a confluent monolayer (typically 1-2 days).
-
Prepare Compound Dilutions: Prepare serial dilutions of the test compound and positive control in Uptake Buffer.
-
Assay Execution:
-
Aspirate the culture medium from the cells.
-
Wash the cell monolayer once with 100 µL of room temperature Uptake Buffer.
-
Add 50 µL of Uptake Buffer containing the appropriate concentration of test compound, positive control, or vehicle (for total uptake).
-
Pre-incubate for 10-20 minutes at room temperature.
-
Initiate the uptake by adding 50 µL of Uptake Buffer containing the radiolabeled or fluorescent substrate.
-
-
Incubation: Incubate for a short, defined period within the linear range of uptake (e.g., 5-15 minutes) at 37°C.
-
Termination:
-
Rapidly terminate the uptake by aspirating the solution.
-
Immediately wash the cells 3-4 times with 200 µL of ice-cold Uptake Buffer.
-
-
Quantification:
-
Radiometric: Lyse the cells with 100 µL of lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial or plate, add scintillation fluid, and count.
-
Fluorescent: Read the plate on a bottom-reading fluorescence plate reader.[5]
-
Data Analysis:
-
Determine the specific uptake by subtracting the signal from wells treated with a high concentration of a known inhibitor (non-specific uptake) from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Allosteric modulation of a typical GPCR signaling pathway.
Protocol 3: Ion Channel Fluorescence-Based Membrane Potential Assay
This high-throughput assay uses a voltage-sensitive fluorescent dye to detect changes in membrane potential caused by ion channel modulation.[13][14] It can identify both inhibitors and activators.
Objective: To screen for modulatory activity of this compound on a target ion channel.
Materials:
-
Cells expressing the ion channel of interest (e.g., HEK293-hKv10.1).
-
Membrane Potential Assay Kit (containing a voltage-sensitive dye).
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
Stimulation Buffer: Assay buffer containing a high concentration of an activating ion (e.g., high K⁺ for potassium channels).
-
Known channel blocker and activator as controls.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
Fluorescence plate reader with kinetic reading capability and liquid handling.
Procedure:
-
Cell Plating: Seed cells into black, clear-bottom plates and grow to confluence.
-
Dye Loading:
-
Prepare the dye solution in Assay Buffer according to the manufacturer's instructions.
-
Remove culture medium from cells and add 100 µL of the dye solution.
-
Incubate for 30-60 minutes at 37°C, protected from light.[15]
-
-
Compound Addition:
-
Prepare a plate with serial dilutions of the test compound and controls.
-
Place the cell plate into the fluorescence plate reader.
-
Add the test compounds to the cell plate.
-
-
Fluorescence Reading:
-
Baseline: Record a stable baseline fluorescence for 2-5 minutes.
-
Stimulation: Add the Stimulation Buffer to all wells to activate the channel and induce a change in membrane potential.
-
Post-Stimulation: Continue to record the fluorescent signal for 5-10 minutes. An inhibitor will reduce the fluorescence change caused by the stimulus, while an activator may alter the baseline or the response to the stimulus.
-
Data Analysis:
-
Analyze the kinetic data by calculating the difference between the peak fluorescence after stimulation and the baseline fluorescence (ΔF).
-
Normalize the data: % Inhibition = [1 - (ΔF_compound / ΔF_vehicle)] * 100.
-
Plot the response against the log concentration of the test compound to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).
PART 4: Data Presentation and Interpretation
Quantitative data from these assays should be summarized clearly to facilitate comparison and decision-making.
Table 1: Summary of Hypothetical In Vitro Pharmacological Data
| Assay Type | Target | Parameter | Result |
| Radioligand Binding | Dopamine D2 Receptor | Kᵢ | 150 nM |
| Radioligand Binding | Serotonin 5-HT2A Receptor | Kᵢ | > 10,000 nM |
| Transporter Uptake | GABA Transporter 1 (GAT1) | IC₅₀ | 45 nM |
| Membrane Potential | hERG (K⁺ Channel) | IC₅₀ | > 30,000 nM |
Interpretation:
-
A low Kᵢ or IC₅₀ value (typically in the nanomolar range) indicates high potency at a specific target.
-
Comparing values across different targets provides a selectivity profile. In the hypothetical data above, the compound is potent and selective for GAT1 over the D2 receptor and shows no activity at 5-HT2A or hERG at the concentrations tested.
-
The hERG assay is a critical secondary assay for assessing the risk of cardiac side effects. A high IC₅₀ value is desirable.
References
- 1. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 2. FIVEPHOTON MEMBRANE POTENTIAL ION CHANNEL ASSAY KIT | Fluorescent Voltage Sensitive Dye Kit (kw. Voltage-sensitive probes: Part MPF-Kit) [fivephoton.com]
- 3. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 7. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
- 9. multispaninc.com [multispaninc.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Frontiers | Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator [frontiersin.org]
- 15. A Fluorescence-Based Assay of Membrane Potential for High-Throughput Functional Study of Two Endogenous Ion Channels in Two Epithelial Cell Lines [jove.com]
Application Notes and Protocols: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (CVN424/Solengepras) for In Vivo Neuroscience Research
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel Non-Dopaminergic Approach for Parkinson's Disease Research
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, more commonly known in the scientific literature as CVN424 and in clinical development as Solengepras, is a first-in-class, orally bioavailable, and brain-penetrant small molecule that offers a novel mechanism for investigating the neural circuitry of Parkinson's disease (PD) and other basal ganglia disorders.[1][2] Unlike the majority of current PD therapies that directly target the dopamine system, CVN424 operates through a non-dopaminergic pathway, providing a unique tool to probe the underlying pathology of motor symptoms and explore therapeutic strategies with potentially fewer side effects.[3][4]
This compound is a potent and selective inverse agonist of the orphan G-protein coupled receptor 6 (GPR6).[5][6] GPR6 is highly and selectively expressed in the dopamine D2 receptor-expressing medium spiny neurons (MSNs) that constitute the 'indirect pathway' of the basal ganglia.[2][6] This pathway is known to be hyperactive in the dopamine-depleted state of Parkinson's disease, contributing significantly to motor impairment.[5][6] By selectively modulating this pathway, CVN424 allows researchers to investigate the specific contribution of indirect pathway hyperactivity to parkinsonian motor deficits and to test a targeted therapeutic concept.[7][8]
These application notes provide a comprehensive guide to the mechanism of action of CVN424 and detailed protocols for its use in validated preclinical, in vivo models of Parkinson's disease.
Mechanism of Action: Selective Modulation of the Indirect Pathway
In the parkinsonian state, the loss of dopamine from the substantia nigra leads to a cascade of signaling changes within the basal ganglia. A key consequence is the hyperactivity of the striatopallidal indirect pathway, which ultimately increases the inhibitory output from the basal ganglia to the thalamus, suppressing movement.
GPR6 is a constitutively active GPCR located on D2-expressing MSNs of this indirect pathway.[2][9] Its basal activity leads to the continuous production of cyclic AMP (cAMP), contributing to the excitatory drive of these neurons.
CVN424 acts as an inverse agonist at the GPR6 receptor. This means it does not simply block the receptor but actively suppresses its constitutive, basal activity.[5][6] This action reduces intracellular cAMP levels, thereby decreasing the excitability of the indirect pathway MSNs.[8] This targeted dampening of the hyperactive indirect pathway helps to rebalance basal ganglia circuitry, alleviating the suppression of movement without directly stimulating dopamine receptors.[7][8] This selective mechanism is hypothesized to reduce the risk of inducing dyskinesias, a common and debilitating side effect of long-term levodopa therapy.[6]
Figure 1. Signaling pathway of CVN424.
Pharmacokinetic and Pharmacodynamic Profile
CVN424 is characterized by its excellent brain penetration and dose-dependent receptor occupancy, making it a reliable tool for in vivo studies. Key parameters from preclinical studies in rodents are summarized below.
| Parameter | Species | Value | Route | Reference |
| Brain EC50 (Receptor Occupancy) | Mouse | 6.0 ng/mL (plasma) | Oral | [1][2] |
| Rat | 7.4 ng/mL (plasma) | Oral | [1][2] | |
| Peak Plasma Concentration (Tmax) | Rat | ~2 hours | Oral | [2] |
| Efficacy Dose (Catalepsy) | Rat | 0.1–30 mg/kg | s.c. | [7] |
| Efficacy Dose (6-OHDA model) | Rat | 1 mg/kg | Oral | [7] |
Experimental Workflow Overview
A typical in vivo experiment using CVN424 in a Parkinson's disease model involves several key stages, from animal model creation to behavioral assessment and data analysis.
Figure 2. General workflow for CVN424 in vivo studies.
In Vivo Experimental Protocols
The following protocols are based on published preclinical studies validating the efficacy of CVN424 and its analogs.[1][7] Researchers should adapt these protocols to their specific experimental design and ensure all procedures are approved by their institution's Animal Care and Use Committee.
Protocol 1: Reversal of Haloperidol-Induced Catalepsy in Rats
This model assesses the ability of a compound to reverse the motor rigidity (catalepsy) induced by the D2 receptor antagonist haloperidol, which mimics parkinsonian akinesia by creating a hyperactive state in the indirect pathway.
Materials:
-
CVN424
-
Vehicle: 10% DMSO, 0.5% Methylcellulose in sterile water[7]
-
Haloperidol (dissolved in saline with a drop of glacial acetic acid, pH adjusted to ~5.0)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Catalepsy bar apparatus (horizontal bar, 5-9 mm diameter, raised 8-10 cm from the floor)[10][11]
-
Standard animal cages
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 1 hour before the experiment. Handle animals for several days prior to the study to reduce stress.
-
Drug Preparation: Prepare fresh solutions of CVN424 and haloperidol on the day of the experiment.
-
Dosing:
-
Administer CVN424 or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection. Published studies have used doses ranging from 0.1 to 30 mg/kg (s.c.) for an analog of CVN424.[7]
-
Simultaneously or shortly after, administer haloperidol (e.g., 1 mg/kg, i.p.).[7][10] The timing of administration should be kept consistent across all animals.
-
-
Catalepsy Assessment:
-
At set time points post-dosing (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.[10][11]
-
Gently place the rat's forepaws onto the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture on the floor.
-
A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire period, it is assigned the maximum score.
-
-
Data Analysis: Compare the mean latency to descend from the bar between the vehicle-treated group and the CVN424-treated groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in latency in the CVN424 group indicates a reversal of catalepsy.
Protocol 2: Locomotor Restoration in the Bilateral 6-OHDA Lesion Rat Model
This model more closely recapitulates the pathology of Parkinson's disease by inducing the degeneration of dopaminergic neurons in the substantia nigra. The resulting loss of mobility can be assessed to test for symptomatic relief.
Materials:
-
CVN424
-
Vehicle: 0.5% Methylcellulose in sterile water[7]
-
6-hydroxydopamine (6-OHDA) HCl (Sigma-Aldrich)
-
Ascorbic acid
-
Sterile saline (0.9%)
-
Anesthetics (e.g., isoflurane, or ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
-
Automated activity monitoring chambers
Procedure:
Part A: Surgical Creation of the 6-OHDA Lesion
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (225-275g) and place it in the stereotaxic frame. Ensure the skull is level between bregma and lambda.
-
6-OHDA Preparation: Prepare a fresh solution of 6-OHDA in cold, sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation. A typical concentration is 2-4 µg/µL.[12]
-
Stereotaxic Injection:
-
Perform a midline scalp incision to expose the skull.
-
Drill bilateral burr holes over the target region, the medial forebrain bundle (MFB). Example coordinates relative to bregma: Anteroposterior (AP): -2.2 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -8.0 mm from the dura.[12] Note: Coordinates must be optimized for the specific rat strain and age.
-
Slowly lower the injection needle to the target DV coordinate.
-
Infuse 2-4 µL of the 6-OHDA solution per side at a rate of 1 µL/min.[12]
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow animals to recover for at least 2 weeks before behavioral testing.
Part B: Behavioral Testing
-
Habituation: Acclimate the lesioned rats to the automated activity chambers for 30-60 minutes for 2-3 days prior to the test day.
-
Dosing: On the test day, administer CVN424 (e.g., 1 mg/kg) or vehicle by oral gavage (p.o.).[7]
-
Activity Monitoring: Immediately after dosing, place the animals into the activity monitors and record locomotor activity (e.g., total distance traveled, beam breaks) for a set period, such as 3 hours.[7]
-
Data Analysis: Compare the total locomotor activity counts between the vehicle-treated and CVN424-treated groups. An increase in activity in the CVN424 group demonstrates efficacy in restoring mobility in this PD model. Data can be analyzed as total counts over the session or in time bins using repeated measures ANOVA.
Conclusion
This compound (CVN424) is a valuable and highly selective pharmacological tool for the in vivo study of basal ganglia function and the pathophysiology of Parkinson's disease. Its unique, non-dopaminergic mechanism of action as a GPR6 inverse agonist allows for the specific investigation of the indirect pathway's role in motor control. The protocols outlined here provide a foundation for researchers to effectively utilize this compound to explore novel therapeutic avenues in neuroscience research.
References
- 1. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 2. researchgate.net [researchgate.net]
- 3. CVN424 [cerevance.com]
- 4. CVN424, a GPR6 inverse agonist, for Parkinson's disease and motor fluctuations: a double-blind, randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-Time Disclosure of CVN424, a Potent and Selective GPR6 Inverse Agonist for the Treatment of Parkinson's Disease: Discovery, Pharmacological Validation, and Identification of a Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.website-files.com [assets.website-files.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Development of CVN424: A Selective and Novel GPR6 Inverse Agonist Effective in Models of Parkinson Disease | Semantic Scholar [semanticscholar.org]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes & Protocols: Radiolabeling of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine for Receptor Binding Assays
Abstract
This document provides a comprehensive guide for the radiolabeling of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine and its subsequent application in radioligand binding assays. The protocols detailed herein are intended for researchers, scientists, and drug development professionals engaged in characterizing receptor-ligand interactions. We present a robust methodology for the synthesis of [³H]-3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, including precursor design, catalytic tritiation, and purification via High-Performance Liquid Chromatography (HPLC). Furthermore, this guide outlines detailed procedures for quality control and the implementation of saturation and competitive binding assays to determine key pharmacological parameters such as binding affinity (Kd and Ki) and receptor density (Bmax). The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying principles.
Rationale and Strategy for Radiolabeling
The Imperative for Radiolabeling in Drug Discovery
Radioligand binding assays remain a gold standard for the quantitative analysis of ligand-receptor interactions due to their exceptional sensitivity and precision.[1][2][3] By tagging a ligand with a radioactive isotope, its binding to a target receptor can be directly measured at physiologically relevant concentrations (picomolar to nanomolar).[2] This allows for the accurate determination of binding affinity, which is a critical parameter in the evaluation of drug candidates.[1][4] The use of a radiolabeled version of the compound of interest, this compound, enables a direct and unambiguous characterization of its binding properties without the potential steric hindrance or altered pharmacology that can arise from larger fluorescent or enzymatic tags.[1]
Strategic Selection of the Radionuclide: Tritium (³H)
For receptor binding assays, the choice of radionuclide is paramount. Tritium (³H) is the preferred isotope for labeling small molecules like this compound for several key reasons:
-
High Specific Activity: Tritium has a theoretical maximum specific activity of approximately 28.8 Curies per millimole (Ci/mmol).[5] This high specific activity is crucial for detecting low-abundance receptors and for use in assays where the ligand concentration is necessarily low to accurately determine high-affinity binding.[5]
-
Low Beta Energy: Tritium is a low-energy beta emitter (Emax = 0.019 MeV), which means its emitted particles travel very short distances.[6][7] This property is advantageous for high-resolution autoradiography and minimizes safety risks associated with external radiation exposure, as the beta particles cannot penetrate the dead outer layer of the skin.[6][8] The primary hazard is internal exposure, necessitating careful handling to prevent ingestion, inhalation, or skin absorption.[6][8]
-
Minimal Structural Perturbation: As an isotope of hydrogen, substituting a proton (¹H) with a triton (³H) results in a negligible change to the molecule's structure, size, and conformation. This ensures that the pharmacological properties of the radiolabeled ligand are virtually identical to its unlabeled counterpart.[5]
Labeling Strategy: Catalytic Hydrogen-Tritium Exchange
The selected strategy for introducing tritium into the this compound scaffold is a late-stage catalytic Hydrogen-Tritium (H-T) exchange.[9] This method involves exposing an appropriate precursor of the target molecule to tritium gas (T₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[9][10] This approach is often preferred for its operational simplicity and applicability to a wide range of organic molecules, including N-heterocycles.[10][11][12]
The precursor for this reaction will be an unsaturated analog of the target compound, specifically containing a double bond within the piperidine ring (a tetrahydropyridine derivative). The catalytic reaction will simultaneously reduce the double bond and incorporate tritium atoms into the molecule.
Radiosynthesis and Purification Protocol
Safety First: All procedures involving tritium must be performed in a designated radiological laboratory equipped with appropriate ventilation (fume hood) and safety measures.[7][13] Personnel must wear requisite personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, changing the outer pair frequently to prevent skin contamination.[6][7][8][14] All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[6][13]
Workflow Overview
The overall process involves the synthesis of a suitable precursor, catalytic tritiation, and subsequent purification and analysis of the final radiolabeled product.
Caption: Workflow for the radiosynthesis and purification of the tritiated ligand.
Protocol: Catalytic Tritiation
-
Precursor Preparation: Synthesize 3-(3-Methyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine as the immediate precursor for tritiation. This can be achieved through standard organic synthesis routes.
-
Reaction Setup: In a specialized tritiation reaction vessel, dissolve 1-2 mg of the precursor in an appropriate solvent (e.g., ethanol or ethyl acetate).
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Freeze-pump-thaw the mixture to remove atmospheric gases. Introduce tritium gas (T₂) at a specified pressure (e.g., ~1 atmosphere) and stir the reaction mixture at room temperature for several hours.
-
Reaction Monitoring: The reaction progress can be monitored by the uptake of tritium gas.
-
Quenching and Filtration: Upon completion, carefully vent the excess tritium gas. Quench the reaction by adding a protic solvent like methanol. Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen. The crude product is now ready for purification.
Protocol: HPLC Purification
Purification is a critical step to ensure that the radiolabeled compound is free from chemical and radiochemical impurities, which could interfere with binding assays.[15] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for this purpose.[16][17][18]
-
System Setup: Use a semi-preparative HPLC system equipped with a C18 column, a UV detector, and an in-line radioactivity detector.[16][18]
-
Mobile Phase: Prepare a suitable mobile phase, typically a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Sample Injection: Dissolve the crude product in a minimal amount of the initial mobile phase and inject it onto the HPLC column.
-
Chromatography: Run the HPLC gradient to separate the desired tritiated product from unlabeled precursor, byproducts, and radiolytic impurities. The product should have a slightly different retention time than the precursor due to the reduction of the double bond.
-
Fraction Collection: Collect the fractions corresponding to the radioactive peak that co-elutes with a non-radioactive standard of this compound.
-
Final Formulation: Evaporate the solvent from the collected fraction and redissolve the purified [³H]-3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine in a suitable buffer for storage (e.g., ethanol or a buffered aqueous solution) at -20°C or below.
| Parameter | Typical Value/Condition | Rationale |
| HPLC Column | Semi-preparative C18, 5 µm, ~250 x 10 mm | Provides good resolution and capacity for purifying milligram-scale reactions.[16] |
| Mobile Phase A | Water + 0.1% TFA | Standard aqueous phase for reversed-phase chromatography. TFA acts as an ion-pairing agent. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Organic modifier to elute the compound from the column.[17] |
| Gradient | e.g., 10-90% B over 30 minutes | Ensures effective separation of the product from more or less polar impurities. |
| Flow Rate | ~4-5 mL/min | Appropriate for a semi-preparative column to maintain good peak shape. |
| Detection | UV (e.g., 254 nm) and in-line radioactivity detector | UV detects the chemical species, while the radioactivity detector specifically identifies the tritiated product.[18] |
Quality Control of the Radioligand
Before use in binding assays, the radioligand must be rigorously characterized to ensure its identity, purity, and specific activity.
Determination of Radiochemical Purity
-
Method: Analytical RP-HPLC is used to determine the radiochemical purity.[15] An aliquot of the final product is injected onto an analytical C18 column, and the radioactivity profile is monitored.
-
Acceptance Criterion: Radiochemical purity is calculated as the percentage of the total radioactivity that elutes in the single peak corresponding to the product. A purity of >95% is generally required for binding assays.[19]
Calculation of Specific Activity
Specific activity (SA) is the amount of radioactivity per unit mass or mole of a compound (e.g., Ci/mmol).[5][20]
-
Quantify Mass: Determine the mass concentration of the compound in the final purified stock solution. This is done by comparing the UV peak area from the analytical HPLC run to a standard curve generated with known concentrations of the non-radioactive compound.
-
Quantify Radioactivity: Determine the radioactivity concentration of the same stock solution using a calibrated liquid scintillation counter (LSC).[21][22] An aliquot of the stock is added to a scintillation cocktail, and the disintegrations per minute (DPM) are measured. DPM is then converted to Curies (Ci) or Becquerels (Bq).
-
Calculate Specific Activity: SA (Ci/mmol) = (Radioactivity Concentration [Ci/L]) / (Molar Concentration [mmol/L])
| QC Parameter | Method | Acceptance Criteria |
| Identity | Co-elution with standard on HPLC | Single peak matches retention time of authentic standard. |
| Radiochemical Purity | Analytical RP-HPLC with radioactivity detector | > 95% |
| Specific Activity | UV quantification & Liquid Scintillation Counting | ≥ 20 Ci/mmol |
Application in Radioligand Binding Assays
These protocols describe the use of [³H]-3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine to characterize its binding to a target receptor, typically expressed in cell membranes.[4][23]
Principles of Binding Assays
Radioligand binding assays are used to quantify the interaction between a radioligand and a receptor.[1] Saturation assays measure the affinity (Kd) and receptor density (Bmax) of the radioligand itself. Competitive assays measure the ability of an unlabeled compound (the competitor) to displace the radioligand, thereby determining the competitor's affinity (Ki).[1][4]
Caption: Principles of saturation and competitive radioligand binding assays.
Protocol 1: Saturation Binding Assay
-
Reagent Preparation:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the target receptor and determine the protein concentration.[4]
-
Radioligand Dilutions: Prepare serial dilutions of [³H]-3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine in assay buffer, typically spanning a range from 0.1 to 10 times the expected Kd.
-
-
Assay Setup (in triplicate):
-
Total Binding: To wells, add assay buffer, a specific concentration of radioligand, and membrane preparation (e.g., 20-50 µg protein).
-
Non-specific Binding (NSB): To a parallel set of wells, add a high concentration of an unlabeled competing ligand (e.g., 1000x the Ki of a known standard, or 10 µM of the unlabeled title compound), the same concentration of radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination and Filtration: Terminate the binding by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.[3][4] Immediately wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot Specific Binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Protocol 2: Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer and Membranes: As prepared for the saturation assay.
-
Radioligand: Prepare a working solution of [³H]-3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine at a fixed concentration, typically near its Kd value.
-
Competitor Dilutions: Prepare serial dilutions of the unlabeled test compound over a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M).[4]
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, the fixed concentration of radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add a high concentration of a standard unlabeled ligand, the fixed concentration of radioligand, and membrane preparation.
-
Competition: Add the competitor dilution, the fixed concentration of radioligand, and membrane preparation.
-
-
Incubation, Termination, and Counting: Follow the same procedure as described for the saturation assay (Steps 3-5).
-
Data Analysis:
-
Plot the percentage of specific binding versus the log concentration of the competitor.
-
Analyze the data using non-linear regression (sigmoidal dose-response) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.[4]
-
References
- 1. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 2. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. benchchem.com [benchchem.com]
- 5. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. queensu.ca [queensu.ca]
- 8. hpschapters.org [hpschapters.org]
- 9. openmedscience.com [openmedscience.com]
- 10. The Development and Application of Tritium-Labeled Compounds in Biomedical Research [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. essex.ac.uk [essex.ac.uk]
- 14. moravek.com [moravek.com]
- 15. moravek.com [moravek.com]
- 16. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. indico.cern.ch [indico.cern.ch]
- 18. youtube.com [youtube.com]
- 19. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Determination of Specific Activities of Tritium-labeled Compounds with Liquid Scintillators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 22. bundesumweltministerium.de [bundesumweltministerium.de]
- 23. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Use of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine as a Chemical Probe
Introduction
In the quest to unravel the complexities of biological systems and accelerate drug discovery, chemical probes have emerged as indispensable tools. A high-quality chemical probe is a small molecule that enables the study of a specific protein target's function in a cellular or in vivo context. The ideal probe exhibits high potency and selectivity for its intended target, allowing researchers to confidently link the modulation of the target to a phenotypic outcome.
This document provides a comprehensive guide to the characterization and experimental application of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine , hereafter referred to as OMP , as a novel chemical probe. OMP incorporates two privileged structural motifs in medicinal chemistry: the 1,2,4-oxadiazole ring and a piperidine scaffold. The 1,2,4-oxadiazole ring is a well-established bioisostere for amide and ester functionalities, often imparting favorable physicochemical properties and metabolic stability.[1][2] The piperidine moiety is a common feature in numerous approved drugs, valued for its ability to modulate properties such as solubility and to present substituents in a defined three-dimensional orientation.[3]
The combination of these scaffolds suggests that OMP has the potential to interact with a range of biological targets. However, as with any novel small molecule, a rigorous and systematic validation process is essential to establish its utility as a reliable chemical probe. This guide is intended for researchers, scientists, and drug development professionals, and outlines a comprehensive workflow for the characterization of OMP, from initial handling and target identification to cellular target engagement and the crucial development of a negative control. The protocols provided are based on established, state-of-the-art methodologies in chemical biology.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective use. The following table summarizes the key properties of OMP.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | [4] |
| Molecular Weight | 167.21 g/mol | [5] |
| Appearance | Solid | [4] |
| Predicted logP | 0.7 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 1 | [5] |
Storage and Handling:
-
Storage: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions daily by diluting the DMSO stock in the appropriate aqueous buffer or cell culture medium. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Protocol for Determining Aqueous Solubility:
A critical parameter for any chemical probe is its solubility in aqueous buffers, as poor solubility can lead to compound precipitation and misleading results.
-
Preparation of Supersaturated Solution: Add an excess amount of solid OMP to the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Equilibration: Vortex the mixture vigorously and then incubate at room temperature for 24 hours with constant agitation to ensure equilibrium is reached.
-
Separation of Undissolved Compound: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved OMP using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing to a standard curve of known concentrations.
Workflow for Validating OMP as a Chemical Probe
The validation of a novel chemical probe is a multi-step process designed to build confidence in its on-target activity and selectivity. The following workflow outlines the key stages in the characterization of OMP.
Figure 1: A generalized workflow for the validation of a novel chemical probe such as OMP.
Detailed Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the validation workflow. These are presented as a guide for a researcher aiming to characterize OMP.
Protocol 1: Target Identification using Affinity-Based Chemical Proteomics
This protocol describes a general approach for identifying the protein targets of OMP from a complex biological sample using an affinity-based pulldown strategy coupled with mass spectrometry.[6][7]
1. Synthesis of an Affinity-Tagged OMP Probe:
-
Rationale: To capture the protein targets of OMP, an affinity tag (e.g., biotin) is attached to the molecule. This requires a synthetic route that allows for the introduction of a linker at a position that does not disrupt the key binding interactions of the parent molecule. Structure-activity relationship (SAR) studies are typically used to identify such a position. For OMP, the piperidine nitrogen is a potential attachment point.
-
Procedure (Hypothetical):
-
Synthesize a linker-functionalized version of OMP, for example, by acylating the piperidine nitrogen with a linker containing a terminal alkyne or azide group.
-
Conjugate the linker-modified OMP to a biotin molecule functionalized with a complementary click chemistry handle (e.g., azide-biotin or alkyne-biotin) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Purify the biotinylated OMP probe by HPLC and confirm its structure by mass spectrometry and NMR.
-
2. Affinity Pulldown from Cell Lysates:
-
Cell Culture and Lysis: Culture the cells of interest to ~80-90% confluency. Harvest the cells and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Lysate Preparation: Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.
-
Incubation with Probe: Incubate the cell lysate (e.g., 1-5 mg of total protein) with the biotinylated OMP probe (or DMSO as a vehicle control) for 1-2 hours at 4°C with gentle rotation. A competition control, where the lysate is pre-incubated with an excess of non-biotinylated OMP before adding the biotinylated probe, should also be included.
-
Capture of Protein-Probe Complexes: Add streptavidin-coated magnetic beads to the lysate and incubate for another 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
-
Washing: Pellet the beads using a magnetic stand and wash them extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution and Sample Preparation for Mass Spectrometry: Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer). Separate the proteins by SDS-PAGE, perform an in-gel trypsin digest, and analyze the resulting peptides by LC-MS/MS.
3. Data Analysis:
-
Identify proteins that are significantly enriched in the biotin-OMP pulldown samples compared to the DMSO and competition controls. Label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be used for accurate quantification.
Protocol 2: Kinase Selectivity Profiling using Kinobeads
Given that a large proportion of the proteome consists of kinases, and many small molecules exhibit off-target effects on this family, assessing the selectivity of OMP against kinases is a critical step. The kinobeads method provides a powerful way to profile the interaction of a compound with hundreds of endogenous kinases simultaneously.[8][9]
-
Cell Lysate Preparation: Prepare a native cell lysate as described in Protocol 1.
-
Competition Binding: Aliquot the cell lysate and incubate with increasing concentrations of OMP (e.g., from 1 nM to 10 µM) or a DMSO vehicle control for 1 hour at 4°C.
-
Kinobeads Enrichment: Add kinobeads (beads coated with a cocktail of broad-spectrum kinase inhibitors) to the lysates and incubate for 1 hour at 4°C to capture the kinases that are not bound to OMP.
-
Washing and Digestion: Wash the beads to remove non-specifically bound proteins. Perform an on-bead trypsin digest to release the peptides from the captured kinases.
-
LC-MS/MS Analysis: Analyze the peptide mixtures by LC-MS/MS.
-
Data Analysis: Quantify the abundance of each identified kinase in the OMP-treated samples relative to the DMSO control. A dose-dependent decrease in the amount of a kinase captured by the kinobeads indicates that OMP binds to that kinase. This data can be used to generate IC₅₀ values for the interaction of OMP with each kinase.
| Kinase | IC₅₀ (µM) - Hypothetical Data |
| Target Kinase X | 0.05 |
| Off-Target Kinase A | > 10 |
| Off-Target Kinase B | 2.5 |
| Off-Target Kinase C | > 10 |
| Off-Target Kinase D | 8.1 |
Table 1: Example of hypothetical data from a kinobeads selectivity profiling experiment for OMP.
Protocol 3: Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target in the complex environment of an intact cell.[1][10][11] The principle is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.
Figure 2: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
1. Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat the cells with OMP at the desired concentration (e.g., 1-10 µM) or with a DMSO vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Include an unheated control.
-
Cool the samples to room temperature.
3. Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
4. Quantification of Soluble Protein:
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target protein of interest (identified in Protocol 1).
-
Quantify the band intensities using densitometry.
5. Data Analysis:
-
For each treatment condition (DMSO and OMP), plot the normalized amount of soluble target protein as a function of temperature.
-
The resulting "melt curve" for the OMP-treated sample should show a shift to higher temperatures compared to the DMSO control, indicating that OMP binding has stabilized the target protein. This shift is a direct measure of target engagement in the cell.
Protocol 4: Designing and Synthesizing a Negative Control
A crucial component of any chemical probe toolkit is a closely related analogue that is inactive against the primary target.[12][13] This "negative control" is used to confirm that the observed biological effects of the probe are due to its on-target activity and not to off-target effects or the compound's chemotype.
-
Design Principles:
-
The negative control should be as structurally similar to the active probe as possible.
-
A single, subtle chemical modification should be introduced that abrogates binding to the primary target without drastically altering the molecule's overall physicochemical properties.
-
Common strategies include introducing a steric clash with the protein's binding pocket or removing a key hydrogen bonding group.
-
-
Hypothetical Negative Control for OMP (OMP-NC):
-
Assuming the methyl group on the oxadiazole ring is important for binding, a potential negative control could be a larger, sterically hindering group at this position, such as a tert-butyl group.
-
Alternatively, if the piperidine nitrogen is involved in a key interaction, its methylation could serve as a negative control.
-
-
Synthesis and Validation:
-
Synthesize the proposed negative control compound (e.g., 3-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)piperidine).
-
Confirm that the negative control is significantly less active (ideally >100-fold) against the primary target in a direct binding or functional assay.
-
Crucially, it is also important to profile the negative control against the same panel of off-targets as the active probe to ensure they share a similar off-target profile.[14][15]
-
Conclusion
This compound (OMP) is a small molecule with the potential to be developed into a valuable chemical probe. Its privileged structural motifs suggest that it is likely to possess biological activity. However, its utility as a research tool is entirely dependent on a thorough and rigorous characterization of its biological targets, selectivity, and mechanism of action. By following the comprehensive workflow and detailed protocols outlined in this guide, researchers can systematically validate OMP, or any other novel small molecule, and build the necessary confidence to use it for robust biological inquiry. The principles of target identification, selectivity profiling, cellular target engagement, and the use of a validated negative control are the cornerstones of modern chemical biology and are essential for the generation of reproducible and impactful scientific discoveries.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 3. scispace.com [scispace.com]
- 4. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
- 5. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Target identification for small bioactive molecules: finding the needle in the haystack. | Semantic Scholar [semanticscholar.org]
- 7. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Controls for chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Promise and Peril of Chemical Probe Negative Controls - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine in Biological Matrices
Introduction: The Analytical Imperative
3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a methyl-substituted oxadiazole moiety. As with many novel chemical entities containing the piperidine scaffold—a privileged structure in medicinal chemistry—the ability to accurately quantify this molecule in complex biological matrices is paramount for preclinical and clinical development.[1] This document provides a comprehensive guide for the development and validation of a robust analytical method for this analyte, with a primary focus on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for high-sensitivity and high-selectivity bioanalysis.[2][3]
The analytical challenge presented by this molecule stems from its structure. With a molecular weight of approximately 167.21 g/mol and a predicted XlogP of 0.7, it is a relatively small and polar compound.[4] It lacks a strong native chromophore, making high-sensitivity quantification by HPLC-UV difficult without derivatization.[5] Therefore, mass spectrometry is the detection method of choice. This guide is designed for researchers, scientists, and drug development professionals, providing not just a protocol, but the scientific rationale behind the methodological choices, grounded in established regulatory principles.[6][7]
Physicochemical Profile of the Analyte
Understanding the fundamental properties of this compound is the first step in designing a successful analytical method.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃O | [4][8] |
| Monoisotopic Mass | 167.1059 g/mol | [8] |
| Predicted XlogP | 0.7 | [8] |
| Structure | 5-methyl-3-piperidin-3-yl-1,2,4-oxadiazole | [8] |
| Key Features | Basic piperidine nitrogen (protonation site), oxadiazole ring, moderate polarity. | N/A |
The presence of a basic nitrogen on the piperidine ring makes the molecule highly suitable for positive mode electrospray ionization (ESI+), as it can be readily protonated to form the [M+H]⁺ ion.
Recommended Analytical Methodology: LC-MS/MS
For the quantification of a low-molecular-weight compound in a biological matrix (e.g., plasma, serum, urine), LC-MS/MS offers unparalleled sensitivity and selectivity.[9] The selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This process effectively filters out background noise from the complex biological matrix.
General Workflow
The overall process involves sample preparation to isolate the analyte and remove interferences, chromatographic separation, and finally, detection and quantification by mass spectrometry.
Caption: High-level workflow for bioanalytical sample analysis.
Detailed Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
Protein Precipitation (PPT) is a simple, fast, and effective method for removing the bulk of proteins from plasma samples. Acetonitrile is commonly used as it efficiently precipitates proteins while keeping most small molecules, including our analyte, in solution.[10]
Materials:
-
Biological matrix (e.g., human plasma, K₂EDTA)
-
Analyte stock solution (in DMSO or Methanol)
-
Internal Standard (IS) working solution (ideally a stable isotope-labeled version of the analyte, e.g., with ³H or ¹³C)
-
Acetonitrile (ACN), HPLC grade, chilled to 4°C
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Microcentrifuge capable of >10,000 x g
-
Nitrogen evaporator
Procedure:
-
Thawing: Thaw frozen plasma samples at room temperature, then vortex gently to ensure homogeneity.[10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Spiking: Add 25 µL of the Internal Standard working solution. For calibration standards and quality controls (QCs), add the appropriate volume of analyte spiking solution. For blank samples, add solvent.
-
Precipitation: Add 400 µL of chilled acetonitrile. The 4:1 ratio of ACN to plasma is critical for efficient protein removal.
-
Vortexing: Vortex the tube vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated protein at the bottom of the tube.
-
Supernatant Transfer: Carefully transfer the supernatant to a new, clean tube, being cautious not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). The choice of reconstitution solvent should match the initial mobile phase conditions to ensure good peak shape.
-
Final Centrifugation & Injection: Vortex briefly, then centrifuge at 10,000 x g for 5 minutes. Transfer the final solution to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumentation and Conditions
This protocol provides a robust starting point. Optimization will be necessary based on the specific instrumentation available.
Instrumentation:
-
UHPLC or HPLC system
-
Triple Quadrupole Mass Spectrometer with an ESI source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters Acquity HSS C18, 1.8 µm, 2.1 x 100 mm) is recommended for good retention of polar to moderately polar compounds.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water. Formic acid acts as a proton source, enhancing ionization in positive mode.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
0.5 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
7.0 min: 5% B (Re-equilibration)
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: These must be determined empirically by infusing a standard solution of the analyte and its internal standard into the mass spectrometer.
-
Analyte: Precursor ion will be [M+H]⁺ ≈ 168.1 m/z. The most stable and intense product ion will be selected for quantification (quantifier), and a second product ion will be monitored for confirmation (qualifier).
-
Internal Standard (IS): The precursor ion will be that of the labeled compound (e.g., [M+4+H]⁺). The product ion chosen should correspond to the same fragmentation pathway as the analyte.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows (nebulizing and drying gas) to achieve maximum signal intensity for the analyte.
Method Validation Protocol
The developed method must be validated to demonstrate it is fit for its intended purpose. The protocol below is based on the principles outlined in the FDA and ICH M10 guidelines on bioanalytical method validation.[6][7][12][13]
Caption: Core parameters of bioanalytical method validation.
Validation Experiments & Acceptance Criteria
The following experiments should be performed using independently prepared calibration standards and quality control (QC) samples at four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC).
| Parameter | Experimental Protocol | Acceptance Criteria (FDA/ICH)[6][7][14] |
| Selectivity & Specificity | Analyze at least six different blank matrix lots. Check for interfering peaks at the retention times of the analyte and IS. | Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Linearity & Range | Analyze a calibration curve with at least 6-8 non-zero standards. Plot the peak area ratio (analyte/IS) vs. nominal concentration. Use a weighted (1/x or 1/x²) linear regression. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze at least five replicates of QC samples (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs. | Accuracy: Mean concentration should be within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |
| Recovery | Compare the peak area of the analyte from extracted samples (pre-extraction spike) to that of post-extraction spiked samples at LQC, MQC, and HQC levels (n=3). | Recovery does not need to be 100%, but it should be consistent and reproducible. |
| Matrix Effect | Compare the peak area of the analyte in post-extraction spiked samples from different matrix lots to the peak area of a neat solution at LQC and HQC levels. | The CV of the IS-normalized matrix factor across different lots should be ≤15%. |
| Stability | Evaluate QC samples (LQC and HQC) under various conditions: - Freeze-Thaw: After 3 freeze-thaw cycles. - Short-Term (Bench-Top): At room temp for an expected duration of sample handling. - Long-Term: Stored at -80°C for a defined period. - Post-Preparative: In autosampler for expected run time. | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Summary of Expected Validation Data
The following table exemplifies how to present the results from the inter-day accuracy and precision validation runs.
Table: Inter-Day Accuracy & Precision Summary
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (% Bias) | Precision (% CV) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | 15 | 1.05 | +5.0 | 9.8 |
| Low QC | 3.0 | 15 | 2.91 | -3.0 | 7.2 |
| Mid QC | 50.0 | 15 | 51.5 | +3.0 | 5.5 |
| High QC | 80.0 | 15 | 78.9 | -1.4 | 4.8 |
Conclusion
This document provides a comprehensive framework for developing and validating a sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices. The protocols for sample preparation, chromatographic separation, and mass spectrometric detection are based on the physicochemical properties of the analyte and established best practices. Adherence to the described validation procedures, which are grounded in international regulatory guidelines, will ensure the generation of reliable, reproducible, and defensible data critical for advancing drug development programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 9. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. research.unipd.it [research.unipd.it]
- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. fda.gov [fda.gov]
Application Note: Quantitative Analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the sensitive and selective quantification of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. The method utilizes reverse-phase chromatography for separation and electrospray ionization mass spectrometry for detection, making it suitable for applications in pharmaceutical development, quality control, and pharmacokinetic studies. The protocol has been developed to be specific, linear, accurate, and precise, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3][4][5]
Introduction and Scientific Rationale
This compound is a heterocyclic compound containing both a 1,2,4-oxadiazole ring and a piperidine moiety.[6] Such structures are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The development of small-molecule drugs requires rigorous analytical methods to determine purity, quantify concentration in various matrices, and assess stability.[7]
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is an indispensable tool for pharmaceutical analysis, offering high sensitivity and selectivity.[7][8] The choice of reverse-phase HPLC is predicated on the compound's structure, which suggests moderate polarity, making it amenable to separation based on hydrophobic interactions with a non-polar stationary phase.[9] The presence of nitrogen atoms in the piperidine ring makes the molecule basic and an excellent candidate for positive mode electrospray ionization (ESI), a soft ionization technique that typically yields a strong protonated molecular ion ([M+H]+), minimizing fragmentation and maximizing sensitivity.[10][11][12]
This guide provides a comprehensive, step-by-step protocol for the analysis, grounded in established scientific principles to ensure data integrity and reproducibility.
Experimental Workflow and Design
The overall analytical process is designed for efficiency and accuracy, proceeding from sample and standard preparation through to instrumental analysis and data processing.
Caption: Overall experimental workflow for the HPLC-MS analysis.
Materials and Instrumentation
Reagents and Standards
-
Analyte: this compound reference standard (>99% purity).
-
Acetonitrile (ACN): HPLC or LC-MS grade.
-
Water: Deionized (DI) water, >18 MΩ·cm resistivity, filtered through a 0.22 µm membrane.
-
Formic Acid (FA): LC-MS grade, >99% purity.
-
Methanol (MeOH): HPLC grade (for cleaning).
Instrumentation
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Mass Spectrometer: A single quadrupole (e.g., Agilent 6120) or triple quadrupole mass spectrometer for higher sensitivity and specificity, equipped with an ESI source.[13]
-
Analytical Column: A C18 column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm) is recommended. The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar analyte.[9]
-
Data System: Chromatography data software (e.g., Agilent ChemStation, Waters MassLynx).
Detailed Experimental Protocols
Preparation of Mobile Phase and Solutions
-
Mobile Phase A (Aqueous): Mix 1000 mL of DI water with 1.0 mL of formic acid (0.1% v/v). Degas for 15 minutes. The addition of formic acid is crucial for improving peak shape and enhancing protonation for ESI.[11]
-
Mobile Phase B (Organic): Mix 1000 mL of acetonitrile with 1.0 mL of formic acid (0.1% v/v). Degas for 15 minutes.
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10.0 mL of a 50:50 (v/v) mixture of ACN and water. This serves as the primary stock.
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 ACN/water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dissolve the test sample in 50:50 ACN/water to an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter prior to injection to prevent column clogging.[14][15]
HPLC Method Parameters
The method is optimized to provide good retention and peak shape for this moderately polar compound, which can be challenging for traditional C18 columns under highly aqueous conditions.[16][17]
| Parameter | Optimized Value |
| Analytical Column | Waters XBridge C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Gradient Program | 5% B to 95% B over 10 min; hold at 95% B for 2 min; return to 5% B over 1 min; equilibrate for 2 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Mass Spectrometer Parameters
The parameters are set to selectively detect the protonated molecular ion of the analyte. The molecular formula is C8H13N3O, with a monoisotopic mass of 167.11 Da.[6][18]
| Parameter | Optimized Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 168.1 [M+H]+ |
| Drying Gas Temp. | 350 °C |
| Drying Gas Flow | 12 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Fragmentor Voltage | 100 V |
Method Validation Protocol
To ensure the method is suitable for its intended purpose, validation must be performed according to ICH Q2(R1) guidelines.[1][2][4] This establishes the trustworthiness and reliability of the results.
Caption: Interdependence of key method validation parameters.
-
Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity and Range: Inject the calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) in triplicate. Plot the peak area against concentration and perform a linear regression. A correlation coefficient (r²) > 0.995 is required.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations (e.g., 3, 75, 750 ng/mL) against a freshly prepared calibration curve. The mean recovery should be within 85-115%.
-
Precision:
-
Repeatability (Intra-day): Inject the low, medium, and high QC samples six times on the same day. The relative standard deviation (%RSD) should be <15%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ must be quantifiable with acceptable accuracy and precision.[3]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 85% - 115% |
| Precision (% RSD) | ≤ 15% |
| LOD (S/N) | ~ 3:1 |
| LOQ (S/N) | ~ 10:1 |
Troubleshooting
Common issues in HPLC-MS can range from pressure fluctuations to poor peak shape or sensitivity.[19][20]
| Issue | Potential Cause | Suggested Solution |
| High System Pressure | Blockage in the system (e.g., column frit, tubing).[15][21] | Filter all samples and mobile phases. Reverse flush the column with a weaker solvent. Check for kinked tubing. |
| Noisy Baseline | Contaminated mobile phase, detector cell contamination, or air bubbles.[15] | Prepare fresh mobile phase. Purge the system to remove air. Clean the detector flow cell. |
| Peak Tailing | Secondary interactions with the column, column overload, incorrect pH.[19] | Ensure mobile phase pH is appropriate. Reduce sample concentration. Use a column designed for basic compounds. |
| Low MS Signal | Incorrect MS tuning, contaminated ion source, poor ionization. | Re-tune the mass spectrometer. Clean the ESI source components (capillary, skimmer). Ensure formic acid is in the mobile phase. |
| Retention Time Shift | Change in mobile phase composition, column degradation, temperature fluctuation.[19] | Prepare mobile phase accurately. Ensure proper column equilibration. Use a column oven for stable temperature.[14] |
Conclusion
The HPLC-MS method detailed in this application note is a highly effective tool for the quantitative analysis of this compound. By combining the separation power of reverse-phase HPLC with the sensitivity and specificity of mass spectrometry, this protocol provides a reliable and robust analytical solution. Proper method validation in accordance with ICH guidelines will ensure that the data generated is accurate, precise, and fit for purpose in a regulated drug development environment.
References
- 1. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. jordilabs.com [jordilabs.com]
- 5. database.ich.org [database.ich.org]
- 6. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. Center for the Development of Therapies for Civilization and Age-Related Diseases [cdt-card.cm-uj.krakow.pl]
- 9. chromtech.com [chromtech.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 13. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. halocolumns.com [halocolumns.com]
- 15. maxisci.com [maxisci.com]
- 16. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. labcompare.com [labcompare.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
- 21. mastelf.com [mastelf.com]
Application Notes and Protocols: Characterization of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Activity at Muscarinic Acetylcholine Receptors
Introduction
The compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine is a heterocyclic molecule featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety. This structural motif is of significant interest in medicinal chemistry. The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide groups, enhancing metabolic stability and pharmacokinetic properties, while the piperidine scaffold is a common feature in numerous neuroactive compounds.[1][2] Extensive research has demonstrated that compounds incorporating a 1,2,4-oxadiazole ring and a basic amine group, such as that provided by the piperidine, exhibit potent activity at G-protein coupled receptors (GPCRs). Specifically, a compelling body of evidence points towards the potent and efficacious agonistic activity of this chemical class at cortical muscarinic acetylcholine receptors (mAChRs).[3][4]
Muscarinic receptors (M1-M5) are critical mediators of cholinergic signaling in both the central and peripheral nervous systems, playing key roles in processes such as learning, memory, and autonomic function. Their dysfunction is implicated in a range of disorders, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease. The development of subtype-selective muscarinic agonists is a major goal in drug discovery.
These application notes provide a comprehensive guide for researchers to develop and execute robust in vitro assays to characterize the pharmacological activity of this compound and related analogs at the five human muscarinic receptor subtypes. The protocols herein are designed to first determine the binding affinity of the compound (a measure of how tightly it binds to the receptor) and then to elucidate its functional activity (whether it acts as an agonist, antagonist, or allosteric modulator).
I. Primary Assay: Receptor Binding Affinity Profiling
The initial step in characterizing a novel compound is to determine its affinity for the putative targets. A radioligand competition binding assay is a robust and sensitive method to quantify the affinity of a test compound for a specific receptor. This assay measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the receptor.
Causality Behind Experimental Choices
-
Choice of Radioligand: We select radioligands that are well-characterized, commercially available, and exhibit high affinity and specificity for the muscarinic receptors. For a broad screening against all subtypes, a non-selective antagonist like [³H]-N-methylscopolamine ([³H]-NMS) is an excellent choice as it binds to the orthosteric site on all five muscarinic receptors.
-
Cell Lines: The use of stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, each expressing a single human muscarinic receptor subtype (M1 through M5), is crucial. This allows for the precise determination of subtype selectivity.
-
Assay Principle: The assay is based on the law of mass action. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. This can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for muscarinic receptor radioligand binding assay.
Protocol: [³H]-NMS Competition Binding Assay
Materials:
-
Cell membranes from CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.
-
Test Compound: this compound
-
Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS)
-
Non-specific binding control: Atropine
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer. A typical starting concentration is 10 mM, with 1:10 serial dilutions down to 1 pM.
-
Assay Plate Setup:
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of 10 µM Atropine.
-
Test Compound: Add 50 µL of each concentration of the serially diluted compound.
-
-
Radioligand Addition: Add 50 µL of [³H]-NMS diluted in assay buffer to all wells. The final concentration should be approximately equal to its Kd for the respective receptor subtype (typically 0.1-1.0 nM).
-
Membrane Addition: Add 100 µL of the appropriate cell membrane preparation (e.g., CHO-hM1) to each well. The amount of membrane protein should be optimized to yield a robust signal-to-noise ratio (typically 10-50 µg protein per well).
-
Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)])
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Data Presentation: Hypothetical Binding Affinities
| Receptor Subtype | Ki (nM) of this compound |
| Human M1 | 15.2 |
| Human M2 | 89.5 |
| Human M3 | 25.7 |
| Human M4 | 12.8 |
| Human M5 | 45.3 |
II. Functional Assays: Determining Mechanism of Action
Once the binding affinity is established, the next crucial step is to determine the functional effect of the compound. Muscarinic receptors signal through various downstream pathways. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium ([Ca²⁺]i). M2 and M4 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.
Causality Behind Experimental Choices
-
Calcium Flux Assay (for M1, M3, M5): This is a direct and high-throughput method to measure the activation of Gq-coupled receptors. The use of calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM) allows for real-time monitoring of changes in intracellular calcium upon receptor activation. This assay can readily distinguish between agonists (which increase [Ca²⁺]i) and antagonists (which block the effect of a known agonist).
-
cAMP Assay (for M2, M4): For Gi-coupled receptors, measuring the inhibition of adenylyl cyclase activity is a standard approach. Forskolin is used to stimulate adenylyl cyclase and increase cAMP levels. An agonist of a Gi-coupled receptor will inhibit this forskolin-induced cAMP production. This can be measured using various methods, including competitive immunoassays like Homogeneous Time-Resolved Fluorescence (HTRF).
Gq Signaling Pathway
Caption: Simplified Gq signaling pathway for M1, M3, and M5 receptors.
Protocol: Calcium Flux Assay (FLIPR)
Materials:
-
CHO or HEK293 cells stably expressing human M1, M3, or M5 receptors.
-
Test Compound: this compound
-
Reference Agonist: Carbachol or Acetylcholine
-
Fluo-4 AM calcium indicator dye
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
384-well black-walled, clear-bottom microplates
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Aspirate the culture medium and add the Fluo-4 AM loading buffer containing probenecid. Incubate for 60 minutes at 37°C.
-
Compound Plate Preparation: Prepare a serial dilution of the test compound and the reference agonist in a separate 384-well plate.
-
Assay Execution (FLIPR):
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then add the compounds from the compound plate to the cell plate.
-
Immediately begin recording the fluorescence intensity for 2-3 minutes. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Agonist Mode: To determine if the test compound is an agonist, add it directly to the cells and measure the calcium response.
-
Antagonist Mode: To determine if the test compound is an antagonist, pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration (e.g., EC₈₀) of the reference agonist (Carbachol) and measure the inhibition of the calcium response.
Data Analysis:
-
The change in fluorescence (ΔF) is calculated as the maximum peak fluorescence minus the baseline fluorescence.
-
Agonist Mode: Plot ΔF against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to the reference agonist.
-
Antagonist Mode: Plot the response to the reference agonist against the logarithm of the test compound concentration and fit the data to an inhibitory sigmoidal dose-response curve to determine the IC50.
Data Presentation: Hypothetical Functional Potencies
| Receptor Subtype | Assay Type | Mode | Potency (EC50/IC50, nM) | Efficacy (% of Carbachol) |
| Human M1 | Calcium Flux | Agonist | 22.5 | 95% |
| Human M3 | Calcium Flux | Agonist | 41.8 | 88% |
| Human M4 | cAMP | Agonist | 19.7 | 92% |
III. Trustworthiness and Self-Validation
To ensure the trustworthiness of the generated data, every protocol must include a self-validating system.
-
Positive and Negative Controls: In every assay, include a known potent agonist (e.g., Carbachol) and a known potent antagonist (e.g., Atropine) to ensure the assay is performing as expected.
-
Reference Compound: The activity of the test compound should always be compared to a well-characterized reference compound.
-
Z'-factor: For high-throughput screening, the Z'-factor should be calculated for each assay plate to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
-
Reproducibility: Experiments should be repeated on different days with different batches of reagents and cells to ensure the reproducibility of the results.
IV. Conclusion
The protocols outlined in these application notes provide a robust framework for the comprehensive pharmacological characterization of this compound. Based on strong evidence from the scientific literature, the primary biological targets for this compound class are the muscarinic acetylcholine receptors.[3][4][5] By systematically determining the binding affinity (Ki) and functional potency (EC50/IC50) at each of the five human muscarinic receptor subtypes, researchers can build a detailed pharmacological profile of the compound. This information is critical for understanding its mechanism of action, determining its potential therapeutic applications, and guiding future drug development efforts.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the evaluation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine as a promising lead compound in contemporary drug discovery. With a focus on its potential as a selective muscarinic acetylcholine receptor agonist, we present detailed protocols for its chemical synthesis, pharmacological characterization at M2, M4, and M5 receptor subtypes, and essential early-stage ADME-Tox profiling. The methodologies are designed to be robust and reproducible, offering researchers a solid framework for advancing this and similar chemotypes from hit-to-lead and beyond.
Introduction: The Rationale for Targeting Muscarinic Receptors with this compound
The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1] Their integral role in a myriad of physiological processes, including cognition, motor control, and autonomic function, has rendered them attractive therapeutic targets for a range of disorders.[2][3] Specifically, the M2, M4, and M5 subtypes, which couple to Gi/o proteins to inhibit adenylyl cyclase and decrease intracellular cAMP levels, have garnered significant interest.[4]
The development of subtype-selective muscarinic agonists has been a long-standing challenge in medicinal chemistry due to the highly conserved nature of the orthosteric binding site across the five receptor subtypes.[5] The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold known for its favorable physicochemical properties and its ability to act as a bioisostere for ester and amide groups, often contributing to improved metabolic stability and cell permeability.[6][7] Coupled with the piperidine core, a common fragment in centrally acting drugs, this compound emerges as a compelling lead compound for the development of novel muscarinic agonists with therapeutic potential in areas such as schizophrenia, cognitive disorders, and pain management.[8][9]
This guide provides a detailed roadmap for the synthesis and comprehensive preclinical evaluation of this lead compound, empowering research teams to rigorously assess its potential and guide further optimization efforts.
Chemical Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process involving the formation of the 1,2,4-oxadiazole ring followed by the deprotection of the piperidine nitrogen. The general strategy involves the coupling of an N-protected piperidine-3-carboxylic acid with acetamidoxime, followed by cyclization and deprotection.
Caption: Synthetic workflow for this compound.
Protocol 2.1: Synthesis of N-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
This protocol details the coupling of N-Boc-piperidine-3-carboxylic acid with acetamidoxime and subsequent cyclization to form the 1,2,4-oxadiazole ring.
Materials:
-
Acetamidoxime
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-piperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetamidoxime (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the O-acylamidoxime intermediate by TLC or LC-MS.
-
Once the intermediate formation is complete, dilute the reaction mixture with toluene.
-
Heat the mixture to 110 °C and stir for 4-6 hours to effect cyclization. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine.
Protocol 2.2: Synthesis of this compound
This protocol describes the removal of the N-Boc protecting group to yield the final compound.
Materials:
-
N-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 10 equivalents) or an equal volume of 4M HCl in dioxane.[12]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.[13]
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
Pharmacological Characterization
A thorough pharmacological evaluation is critical to understanding the activity and selectivity of this compound at the target muscarinic receptors.
Caption: Experimental workflow for pharmacological characterization.
Protocol 3.1: Radioligand Binding Assay for M2, M4, and M5 Receptors
This protocol determines the binding affinity (Ki) of the test compound for the M2, M4, and M5 muscarinic receptor subtypes.[10][14]
Materials:
-
Cell membranes prepared from HEK293 or CHO cells stably expressing human M2, M4, or M5 receptors
-
[³H]N-methylscopolamine ([³H]NMS) as the radioligand
-
This compound (test compound)
-
Atropine (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters (pre-soaked in polyethylenimine)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound and atropine in binding buffer.
-
In a 96-well plate, add binding buffer, cell membranes, [³H]NMS (at a concentration near its Kd), and either the test compound, atropine (for non-specific binding), or buffer (for total binding).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).[15]
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3.2: [³⁵S]GTPγS Functional Assay for M2 and M4 Receptors
This assay measures the G protein activation upon agonist binding to the Gi-coupled M2 and M4 receptors.[16][17]
Materials:
-
Cell membranes from cells expressing M2 or M4 receptors
-
[³⁵S]GTPγS
-
GDP
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30 °C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data and determine the EC₅₀ and Emax values for the test compound.
Protocol 3.3: cAMP Functional Assay for M2 and M4 Receptors
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi-coupled receptor activation.[5][18][19]
Materials:
-
Whole cells expressing M2 or M4 receptors
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
Cell culture medium
-
384-well plates
Procedure:
-
Seed cells in a 384-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Determine the EC₅₀ value for the test compound's inhibition of forskolin-stimulated cAMP production.
Preliminary ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to identify potential liabilities of a lead compound.[18]
Protocol 4.1: In Vitro Metabolic Stability Assay in Liver Microsomes
This assay evaluates the susceptibility of the compound to metabolism by cytochrome P450 enzymes.[1][2][8][12][20]
Materials:
-
Human and rat liver microsomes
-
NADPH regenerating system
-
This compound (test compound)
-
Control compounds (e.g., a high-clearance and a low-clearance compound)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound and control compounds with liver microsomes in phosphate buffer at 37 °C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and quench the reaction with cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of the compound.
Protocol 4.2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay assesses the compound's effect on cell viability.[11][21]
Materials:
-
A relevant cell line (e.g., HEK293 or a cancer cell line)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to reduce MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the CC₅₀ (50% cytotoxic concentration) value.
Data Presentation and Interpretation
All quantitative data should be presented in a clear and organized manner to facilitate analysis and decision-making.
Table 1: Hypothetical Pharmacological and ADME-Tox Data for this compound
| Parameter | M2 Receptor | M4 Receptor | M5 Receptor | Metabolic Stability (Human Microsomes) | Cytotoxicity (HEK293) |
| Binding Affinity (Ki, nM) | 15 | 8 | >1000 | - | - |
| Functional Activity (EC₅₀, nM) | 50 | 25 | >10000 | - | - |
| Efficacy (% of max response) | 85% | 95% | <10% | - | - |
| In Vitro Half-life (t₁/₂, min) | - | - | - | 45 | - |
| Intrinsic Clearance (Clᵢₙₜ, µL/min/mg) | - | - | - | 20 | - |
| CC₅₀ (µM) | - | - | - | - | >50 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a lead compound. By systematically evaluating its synthesis, pharmacological activity, and early ADME-Tox properties, researchers can gain critical insights into its potential as a selective muscarinic agonist. The data generated from these studies will be instrumental in guiding structure-activity relationship (SAR) studies and making informed decisions about the progression of this chemical series in a drug discovery program.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. US5043345A - Piperidine compounds and their preparation and use - Google Patents [patents.google.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2010013037A1 - 1,2,4-oxadiazole substituted piperidine and piperazine derivatives as smo antagonists - Google Patents [patents.google.com]
- 9. Piperidine-3-carboxylic acid, N-BOC protected | CymitQuimica [cymitquimica.com]
- 10. Boc-(S)-3-甲酸哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jgtps.com [jgtps.com]
- 16. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Welcome to the technical support center for the synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to enhance your synthetic yield and purity.
I. Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several potential pitfalls that can significantly impact yield and purity. The most common and reliable synthetic route involves the coupling of an N-protected piperidine-3-carboxylic acid with acetamidoxime, followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring, and a final deprotection step.
The primary challenges that researchers face include:
-
Incomplete conversion during the coupling of the piperidine carboxylic acid and the amidoxime.
-
Low yields in the cyclodehydration step to form the oxadiazole ring.
-
Formation of regioisomeric impurities.
-
Difficulties in the purification of the final compound.
This guide will address these issues with detailed explanations and actionable protocols.
II. Troubleshooting Guide & FAQs
A. Coupling of N-Boc-piperidine-3-carboxylic acid and Acetamidoxime
Question 1: I am observing low yields in the formation of the O-acyl amidoxime intermediate. What are the likely causes and how can I improve the yield?
Low yields in this initial coupling step are often due to inefficient activation of the carboxylic acid or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Insufficient Carboxylic Acid Activation: The carboxylic acid of N-Boc-piperidine-3-carboxylic acid needs to be activated to react with the amidoxime. Standard peptide coupling reagents are effective here.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. The reaction should be monitored by TLC or LC-MS to determine the point of maximum conversion.
Recommended Protocol for O-Acyl Amidoxime Formation:
-
In a round-bottom flask, dissolve N-Boc-piperidine-3-carboxylic acid (1 equivalent) in an appropriate solvent such as DMF or DCM.[1][2]
-
Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add acetamidoxime (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, proceed with an aqueous workup to isolate the crude O-acyl amidoxime.
B. Cyclodehydration to Form the 1,2,4-Oxadiazole Ring
Question 2: My cyclodehydration step is resulting in a low yield of the desired 1,2,4-oxadiazole. How can I optimize this critical step?
The cyclodehydration of the O-acyl amidoxime is often the most challenging step and can be a major bottleneck for the overall yield.[3] Thermal cyclization is a common method, but it can lead to degradation if the temperature is too high or the heating is prolonged.
Optimization Strategies for Cyclodehydration:
| Parameter | Recommendation | Rationale |
| Solvent | High-boiling aprotic solvents like toluene, xylene, or DMF are preferred for thermal cyclization. | These solvents allow for the necessary high temperatures to drive the reaction to completion while effectively solvating the reactants. |
| Temperature | A temperature range of 110-140°C is typically effective.[3] | This temperature range provides sufficient energy for the cyclization to occur without causing significant decomposition of the product. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to avoid prolonged heating. | Over-heating can lead to the formation of byproducts and reduce the overall yield. |
| Catalysts | The use of a catalytic amount of a non-nucleophilic base can sometimes facilitate the cyclization. | A mild base can help to deprotonate the amidoxime, making it more nucleophilic and promoting the ring-closing reaction. |
Detailed Protocol for Thermal Cyclodehydration:
-
Dissolve the crude O-acyl amidoxime in toluene.
-
Heat the mixture to reflux (approximately 110°C) and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed (typically within 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude N-Boc protected this compound.
C. Deprotection of the Piperidine Nitrogen
Question 3: I am having trouble with the final Boc deprotection step. What are the best conditions to use?
The removal of the Boc protecting group is a standard procedure, but incomplete deprotection or the formation of side products can occur if the conditions are not optimized.
Recommended Deprotection Protocol:
-
Dissolve the crude N-Boc protected this compound in a suitable solvent such as dioxane or methanol.
-
Add a solution of HCl in dioxane (e.g., 4M) or acetyl chloride to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, the hydrochloride salt of the final product can often be precipitated by the addition of a non-polar solvent like diethyl ether.[4]
-
The resulting solid can be collected by filtration and washed with a cold, non-polar solvent to afford the purified product.
D. General Troubleshooting
Question 4: I am observing an impurity with the same mass as my desired product. What could this be and how can I avoid it?
The presence of an impurity with the same mass suggests the formation of a regioisomer. In 1,2,4-oxadiazole synthesis, this is most commonly due to competing N-acylation of the amidoxime instead of the desired O-acylation.[5]
Visualizing the Reaction Pathway and Potential Pitfalls
Caption: Synthetic workflow for this compound.
Strategies to Minimize Regioisomer Formation:
-
Control the reaction temperature: Running the coupling reaction at a lower temperature (0°C to room temperature) can favor O-acylation.
-
Choice of coupling agent: Certain coupling agents may offer better selectivity for O-acylation. It is worth screening a few different options if regioisomer formation is a persistent issue.
-
Purification of the intermediate: If possible, purifying the O-acyl amidoxime intermediate before the cyclization step can remove the undesired N-acyl isomer.
Question 5: How can I effectively purify the final product?
Purification can be achieved through several methods, depending on the nature of the impurities.
-
Crystallization: If the hydrochloride salt of the final product is a crystalline solid, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) can be a highly effective method of purification.
-
Column Chromatography: If the product is not crystalline or contains closely related impurities, purification by silica gel column chromatography may be necessary. A gradient elution system, for example, with dichloromethane and methanol, is often effective.[6][7]
III. Summary of Key Recommendations
| Step | Key Recommendation | Rationale |
| Coupling | Use a reliable coupling agent like HATU and monitor the reaction closely. | Ensures efficient activation of the carboxylic acid and helps to determine the optimal reaction time. |
| Cyclization | Employ thermal cyclization in a high-boiling solvent like toluene and monitor for completion. | Provides the necessary energy for ring closure while minimizing degradation. |
| Deprotection | Use standard acidic conditions (e.g., HCl in dioxane) and monitor for complete removal of the Boc group. | A reliable and efficient method for the final deprotection step. |
| Purification | Utilize crystallization of the hydrochloride salt or column chromatography for final purification. | Effective methods for obtaining a high-purity final product. |
By understanding the key challenges and implementing these troubleshooting strategies, researchers can significantly improve the yield and purity of their this compound synthesis.
IV. References
-
BenchChem. (n.d.). Dealing with regioisomer formation in 1,2,4-oxadiazole synthesis. Retrieved from BenchChem Technical Support.
-
MDPI. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Retrieved from --INVALID-LINK--
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 5, 1008 adopted.
-
Chiacchio, U., et al. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Arkivoc, 2013(1), 376-418.
-
Wang, L., et al. (2021). Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry, 19(4), 845-849.
-
Rostamizadeh, S., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735.
-
Al-Obaidi, A., et al. (2016). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Molecules, 21(10), 1290.
-
Powner, M. W., et al. (2017). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 28(7), 1956-1963.
-
Pace, V., et al. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(16), 4983.
-
Monge, D., et al. (2019). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Molecules, 24(17), 3095.
-
ChemScene. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
Wang, Y., et al. (2018). Facile synthesis of 3-amino-5-aryl-1,2,4-oxadiazoles via PIDA-mediated intramolecular oxidative cyclization. Tetrahedron Letters, 59(4), 366-370.
-
Foley, D. J., et al. (2015). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric methyl-substituted pipecolic acids. Organic & Biomolecular Chemistry, 13(2), 548-561.
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-547.
-
PubMed. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Retrieved from --INVALID-LINK--
-
Research and Reviews: Journal of Chemistry. (2014). Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Piperidine-3-carboxylic acid, N-BOC protected. Retrieved from --INVALID-LINK--
-
ResearchGate. (2016). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). N-Boc-R-3-carboxylic acid piperidine. Retrieved from --INVALID-LINK--
-
Muralikrishna, S., et al. (2018). Synthesis and screening of some novel 1-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-3-((piperazin-1-yl)methyl)-1H-indazole. Biomedical Journal of Scientific & Technical Research, 1(7), 1-5.
-
International Journal of Pharmaceutical Sciences and Research. (2021). Synthesis, in silico Studies, and Anticonvulsant Activity of 1,3,4-Oxadiazole Derivatives. Retrieved from --INVALID-LINK--
-
CymitQuimica. (n.d.). Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1). Retrieved from --INVALID-LINK--
-
Molecules. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from --INVALID-LINK--
-
Google Patents. (1991). US5043345A - Piperidine compounds and their preparation and use. Retrieved from --INVALID-LINK--
-
PubMed Central. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). The Journal of Organic Chemistry Ahead of Print. Retrieved from --INVALID-LINK--
-
Biomedical Journal of Scientific & Technical Research. (2017). 3-((piperazin-1-yl)methyl)-1H-indazole. Retrieved from --INVALID-LINK--
-
Open Research@CSIR-NIScPR. (2021). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from --INVALID-LINK--
-
MDPI. (2019). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Welcome to the technical support center for the synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high purity and yield in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis and purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step protocols for resolution.
Issue 1: Low Yield of the Final Product
Question: My reaction yield for the synthesis of this compound is consistently low. What are the common causes and how can I improve it?
Answer: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is the most effective way to identify and resolve the issue.[1]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[1] Ensure your reaction is conducted at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large quantities of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary, as many reactions in organic synthesis are sensitive to moisture.[1]
-
Atmospheric Moisture and Oxygen: If your reaction is sensitive to air and moisture, employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial.[1]
-
Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and lower yields. Ensure your stirring is sufficient for the scale and viscosity of your reaction mixture.[1]
-
Product Decomposition: The desired product may be unstable under the reaction or workup conditions.[1] Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for product degradation over time.[1]
Issue 2: Presence of a Persistent Yellow Impurity
Question: After synthesis, my product has a persistent yellow color, which I suspect is an impurity. What could this be and how can I remove it?
Answer: A yellow tint in piperidine-containing compounds often indicates the presence of oxidation products.[2][3] Piperidine and its derivatives can be susceptible to oxidation, leading to discoloration.[2]
Potential Cause and Removal Strategy:
-
Oxidation of the Piperidine Ring: The nitrogen atom in the piperidine ring can be oxidized, especially if exposed to air for extended periods.
-
Purification via Salt Formation: A highly effective method to remove colored impurities and other byproducts is through the formation of a piperidine salt. This process can be followed by recrystallization to yield a highly pure product.
Experimental Protocol: Purification via Hydrochloride Salt Formation
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., ethereal HCl).
-
Precipitation: The hydrochloride salt of the piperidine derivative will precipitate out of the solution as a solid.
-
Isolation: Collect the solid precipitate by filtration and wash it with a small amount of cold solvent to remove any remaining colored impurities.
-
Recrystallization: Recrystallize the hydrochloride salt from a suitable solvent system, such as methanol/ether or ethanol/hexane, to achieve high purity.[4][5]
-
Liberation of the Free Base (Optional): If the free base is required for subsequent steps, the purified salt can be dissolved in water and treated with a base (e.g., sodium hydroxide or potassium carbonate) to neutralize the acid. The free base can then be extracted with an organic solvent and dried.[2]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of this compound.
Q1: What are the most likely impurities in the synthesis of this compound?
The impurities can originate from both the 1,2,4-oxadiazole synthesis and the piperidine moiety.
-
From the Piperidine Moiety:
-
Unreacted Starting Materials: Residual starting materials used for the synthesis of the piperidine ring.[2]
-
Oxidation Products: N-oxides of the piperidine ring can form upon exposure to air, leading to discoloration.[2][6][7][8]
-
Byproducts from Side Reactions: Depending on the synthetic route, various byproducts can form.[2]
-
-
From the 1,2,4-Oxadiazole Moiety:
-
Unreacted Amidoxime and Acylating Agents: The primary starting materials for 1,2,4-oxadiazole synthesis.[9]
-
O-Acylated Amidoxime Intermediate: Incomplete cyclization can leave residual O-acylated amidoxime.[9]
-
Hydrolysis Products: The 1,2,4-oxadiazole ring can be susceptible to hydrolysis under certain conditions, leading to ring-opened products.[10][11]
-
Q2: How can I effectively purify my final product using column chromatography?
Purifying polar heterocyclic compounds like this compound can be challenging due to their strong interactions with silica gel.[12]
Chromatography Strategy:
-
Stationary Phase: Standard silica gel can be used, but for nitrogen-containing compounds, it is often beneficial to use silica gel that has been treated with a base, such as triethylamine, to neutralize acidic sites and reduce streaking.[13]
-
Mobile Phase: A gradient elution is typically most effective. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol.[12] For highly polar compounds, a mobile phase with a high percentage of methanol may be necessary.[12]
-
Alternative Techniques:
-
Reversed-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18) and a polar mobile phase. It is a widely used HPLC technique and can be very effective for purifying polar compounds.[12][14][15]
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is an excellent alternative for very polar analytes that are not well-retained by reversed-phase columns.[14][16]
-
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel treated with 1% triethylamine in the eluent | Neutralizes acidic sites on silica, preventing peak tailing of the basic piperidine.[13] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane, followed by a gradient of Methanol in Dichloromethane | Allows for the elution of compounds with a wide range of polarities. |
| Detection | UV (if the compound is chromophoric) or a staining agent (e.g., potassium permanganate) | Visualization of the separated compounds on a TLC plate to guide fractionation. |
Q3: My NMR spectrum shows unexpected signals. What could they be?
Unexpected signals in the NMR spectrum can be indicative of several impurities or isomers.
-
Residual Solvents: Check for common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Byproducts from the 1,2,4-Oxadiazole Synthesis: The formation of regioisomers is a possibility depending on the synthetic route.
-
Piperidine N-Oxide: The formation of the N-oxide will lead to shifts in the signals of the protons on the piperidine ring.[6][7][8]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques should be used to confirm the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Using a suitable column and mobile phase, you can separate the main product from any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both the retention time from the chromatography and the mass-to-charge ratio of the components, allowing for the identification of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities with distinct signals.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Visualizing Impurity Formation and Purification Logic
The following diagrams illustrate the potential formation of a common impurity and the logic behind a purification strategy.
Caption: Formation of Piperidine N-Oxide Impurity.
Caption: Logic for Purification via Salt Formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. waters.com [waters.com]
- 15. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biotage.com [biotage.com]
improving the stability of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine in solution
Technical Support Center: 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
A Guide to Enhancing Solution Stability for Researchers
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that maintaining the integrity of your compound in solution is paramount for reproducible and accurate experimental results. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the stability of this molecule.
Section 1: Understanding the Intrinsic Instability of the Molecule
A proactive approach to stability begins with understanding the molecule's potential liabilities. This compound is a bifunctional compound, and its stability in solution is governed by the distinct chemical properties of its two core heterocyclic rings: the 1,2,4-oxadiazole and the piperidine moiety.
FAQ: What are the primary chemical liabilities of this compound in solution?
The primary degradation pathways are linked to the inherent reactivity of the two rings:
-
Hydrolysis of the 1,2,4-Oxadiazole Ring: The 1,2,4-oxadiazole ring, while generally more stable than an ester group for which it often serves as a bioisostere, can be susceptible to hydrolysis under certain pH conditions (either acidic or basic).[1][2] This process can cleave the ring, leading to the formation of inactive acylhydrazide or other amidic species.[3][4]
-
Oxidation of the Piperidine Ring: The piperidine ring, a cyclic secondary amine, is prone to oxidation.[5] The nitrogen atom and adjacent carbon atoms can be attacked by dissolved oxygen, radical species, or trace metal contaminants, leading to ring-opened byproducts or N-oxides.
Caption: Primary degradation pathways targeting the two heterocyclic rings.
Section 2: Troubleshooting Guide for Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question: My compound's potency is decreasing in my aqueous assay buffer over the course of a multi-hour experiment. What is the likely cause?
Answer: This is a classic sign of hydrolytic degradation of the 1,2,4-oxadiazole ring. The rate of hydrolysis is highly dependent on the pH and temperature of your buffer. Biological buffers are often at a neutral or slightly alkaline pH (7.2-7.8), which can be sufficient to catalyze slow ring cleavage.
Troubleshooting Steps:
-
Run a Time-Course Control: Analyze aliquots of your compound in the assay buffer via HPLC at T=0 and at several time points throughout your experiment's duration (e.g., 1h, 2h, 4h, 8h). A decrease in the parent peak area over time confirms instability.
-
Evaluate pH: If your assay permits, test the compound's stability in buffers of varying pH (e.g., 6.0, 7.0, 8.0) to identify a more suitable range.
-
Lower Temperature: If possible, run the experiment at a lower temperature to decrease the degradation kinetics.
Question: I observe new, unidentified peaks in the LC-MS analysis of my stock solution that has been stored for a few weeks. What are they?
Answer: The appearance of new peaks strongly suggests compound degradation. Given the two main liabilities, these peaks could be:
-
Hydrolysis Products: Look for masses corresponding to the addition of water (M+18) followed by potential fragmentation.
-
Oxidation Products: Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32). The piperidine ring is a likely site for this to occur.[5]
Troubleshooting Workflow:
Caption: A workflow for initial identification of degradation products.
Section 3: Proactive Strategies and Protocols for Maximizing Stability
Instead of just troubleshooting, you can proactively design your experiments to minimize degradation. Here are key protocols and data-driven recommendations.
Solvent Selection and Stock Solution Preparation
The choice of solvent for your stock solution is the first and most critical step in preserving your compound.
Core Principle: For long-term storage, use a polar, aprotic, and anhydrous solvent to minimize both hydrolysis and oxidation.
| Solvent | Type | Recommendation for Stock Solution | Rationale |
| DMSO | Polar Aprotic | Excellent (if anhydrous) | Solubilizes a wide range of compounds and lacks protons to participate in hydrolysis. Must be high-purity, anhydrous grade. |
| Ethanol | Polar Protic | Fair (Short-term only) | Can act as a nucleophile (solvolysis) and may contain water, accelerating hydrolysis. |
| Acetonitrile | Polar Aprotic | Good (if anhydrous) | Less hygroscopic than DMSO but may have lower solubilizing power for some compounds. |
| Water/Buffer | Polar Protic | Poor (for storage) | Directly enables hydrolysis. Only use for preparing fresh working solutions immediately before an experiment. |
Protocol: Preparing a High-Integrity Stock Solution
-
Select Solvent: Choose high-purity, anhydrous DMSO (<0.02% water).
-
Inert Atmosphere: If possible, handle the solid compound and solvent under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen.
-
Dissolution: Dissolve the compound to the desired concentration (e.g., 10 mM). Gentle vortexing is acceptable; avoid sonication which can generate localized heat.
-
Aliquoting: Immediately aliquot the stock solution into single-use volumes in amber, screw-cap vials with PTFE-lined caps. This minimizes freeze-thaw cycles and light exposure.
-
Storage: Store aliquots at -80°C for long-term stability. For daily use, a -20°C freezer is acceptable for a few weeks.[6]
pH Optimization for Aqueous Working Solutions
Core Principle: The stability of both the piperidine and oxadiazole rings is highly pH-dependent. A systematic screen is the most effective way to identify the optimal pH for your experimental buffer. The basic piperidine nitrogen (pKa ≈ 11) will be protonated at acidic pH, which can enhance stability.[5][7]
Protocol: pH Stability Screening
-
Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0). Use buffers with known pKa values near the target pH.
-
Incubation: Dilute your DMSO stock into each buffer to the final working concentration. Create triplicate samples for each pH and time point. Incubate at the intended experimental temperature (e.g., 37°C).
-
Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each sample and immediately quench any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
-
Data Interpretation: Plot the percentage of the parent compound remaining versus time for each pH. The pH with the slowest degradation rate is optimal.
Expected Outcome: pH vs. Stability Profile
| pH Range | Expected Stability | Primary Rationale |
| 4.0 - 6.0 | Good to Excellent | Piperidine is fully protonated (piperidinium salt), increasing its stability and reducing its nucleophilicity. Acid-catalyzed hydrolysis of the oxadiazole is possible but often slower than base-catalyzed routes. |
| 6.5 - 7.5 | Fair to Poor | Neutral pH is often a compromise zone where base-catalyzed hydrolysis of the oxadiazole can begin to accelerate. |
| > 8.0 | Poor | Base-catalyzed hydrolysis of the oxadiazole ring is typically the dominant degradation pathway. |
Forced Degradation Studies
A forced degradation study is an accelerated experiment designed to rapidly identify likely degradation pathways and products. This is essential for developing a stability-indicating analytical method.
Protocol: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the solutions to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 1-4 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 4-8 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to broad-spectrum light (ICH option 1 or 2) for a defined period.
-
-
Neutralization: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS to identify the masses of degradation products formed under each condition. This helps confirm the degradation pathways discussed earlier.[8][9]
Section 4: Comprehensive FAQ
-
Q: How can I distinguish between compound precipitation and degradation in my aqueous buffer?
-
A: Centrifuge your sample at high speed (e.g., >10,000 x g for 10 minutes). If you see a pellet and the concentration in the supernatant is low but stable over time, it is likely a solubility issue. If there is no pellet but the concentration of the parent compound still decreases over time with the appearance of new soluble species, it is degradation.
-
-
Q: Are freeze-thaw cycles a problem for my DMSO stock solution?
-
A: Yes. Each freeze-thaw cycle can introduce atmospheric moisture into the vial upon opening, which can accumulate over time and compromise the integrity of an anhydrous stock. This is why preparing single-use aliquots is the gold-standard practice.
-
-
Q: Should I add antioxidants to my solutions?
-
A: If your forced degradation study shows significant degradation under oxidative stress (H₂O₂), and you cannot eliminate oxygen from your experimental system, adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your buffer can be beneficial. However, you must first validate that the antioxidant does not interfere with your assay.
-
-
Q: My compound is supplied as a hydrochloride salt. Is it more stable?
-
A: Yes, typically. The hydrochloride salt form indicates the piperidine nitrogen is already protonated.[10][11] This pre-formation of the more stable piperidinium ion is a common strategy to improve the stability and handling of basic compounds like this one.[5] When dissolving the salt in a neutral buffer, it will establish an equilibrium, but it provides a more stable starting point.
-
References
- 1. benchchem.com [benchchem.com]
- 2. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biosynce.com [biosynce.com]
- 6. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
- 11. scbt.com [scbt.com]
addressing poor solubility of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine in aqueous buffers
Technical Support Center
Topic: Addressing Poor Aqueous Solubility of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of its poor solubility in aqueous buffers. As a compound with a basic piperidine moiety, its solubility is highly dependent on pH and formulation composition. This guide is designed to provide you with the scientific rationale and practical protocols needed to overcome these solubility hurdles in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my compound, this compound, poorly soluble in neutral aqueous buffers (e.g., PBS pH 7.4)?
Answer: The structure of this compound contains a piperidine ring, which is a secondary amine. Aliphatic amines like piperidine are basic. The pKa of piperidine's conjugate acid is approximately 11.1-11.2.[1][2] This means that at neutral pH (like 7.4), the piperidine nitrogen is predominantly in its protonated, cationic (charged) form. While the charged form is generally more water-soluble, the overall molecule also possesses nonpolar regions (the methyl group and the heterocyclic oxadiazole ring) that contribute to its lipophilicity. The predicted XlogP for the free base is 0.7, indicating a degree of hydrophobicity.[3]
At neutral pH, the solubility is often a delicate balance between the water-favoring charged state and the water-disfavoring lipophilic parts. If the crystal lattice energy of the solid form is high, it can further suppress solubility, a common issue for what are sometimes termed 'brick dust' molecules.[4]
Q2: What is the first and most direct step I should take to improve its solubility in an aqueous buffer?
Answer: The most straightforward initial approach is pH adjustment . Since the compound is a weak base, decreasing the pH of the buffer will increase the proportion of the protonated, more soluble, cationic form. According to the Henderson-Hasselbalch equation, for every log unit the pH is below the pKa, the ratio of the protonated (soluble) form to the neutral (less soluble) form increases by a factor of 10.[5][6][7]
For this compound, with an estimated pKa around 11, preparing your buffer at a lower pH (e.g., pH 4-6) should yield a significant increase in solubility.
Q3: What are the main strategies to consider if pH adjustment is insufficient or not viable for my experiment?
Answer: If pH modification is not an option (e.g., due to assay constraints or physiological relevance), or if it doesn't provide the required concentration, the next steps involve using formulation excipients. The three primary strategies are:
-
Co-solvents: Adding a water-miscible organic solvent (e.g., DMSO, ethanol, propylene glycol) can increase solubility by reducing the polarity of the aqueous medium.[8][9]
-
Surfactants: These amphiphilic molecules form micelles in solution above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase.[10][11][12]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the drug from water and increasing solubility.[13][14][15]
Q4: How do I choose the right solubilization approach for my specific experiment?
Answer: The choice depends heavily on your experimental context, such as the required concentration, the type of assay (e.g., in vitro cell-based vs. biochemical), and downstream applications.
| Strategy | Best For | Considerations & Potential Issues |
| pH Adjustment | Initial screening, biochemical assays, early formulation where pH can be controlled. | May not be suitable for cell-based assays where physiological pH is critical. Can affect compound stability or activity. |
| Co-solvents (e.g., DMSO) | In vitro high-throughput screening (HTS), stock solution preparation. | High concentrations can be toxic to cells or interfere with enzyme activity. The drug may precipitate upon dilution into the final aqueous buffer.[8] |
| Surfactants (e.g., Polysorbate 80) | Formulations for in vitro and in vivo studies where higher concentrations are needed. | Can interfere with biological membranes and some assay readouts. Potential for toxicity at higher concentrations.[12] |
| Cyclodextrins (e.g., HP-β-CD) | Cell-based assays and in vivo formulations where organic solvents must be minimized. | Can be expensive. May interact with cell membrane components (like cholesterol). The complex size may affect cell permeability.[15] |
Troubleshooting & In-Depth Protocols
Guide 1: Systematic pH-Solubility Profiling
This protocol allows you to experimentally determine the solubility of your compound across a range of pH values, providing critical data for selecting an appropriate buffer system.
Scientific Principle: The Henderson-Hasselbalch Equation For a basic compound (B), the equilibrium with its conjugate acid (BH+) is: B + H₂O ⇌ BH⁺ + OH⁻ The Henderson-Hasselbalch equation relates pH, pKa, and the ratio of the ionized (BH⁺) to the unionized (B) forms.[16] The total aqueous solubility (ST) is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form. For a base, this relationship shows that as pH decreases, the concentration of the soluble [BH⁺] form increases, thus increasing total solubility ST.[7]
Experimental Workflow: pH Adjustment
Caption: Workflow for Determining pH-Solubility Profile.
Step-by-Step Protocol:
-
Prepare Buffers: Make a series of buffers (e.g., citrate for pH 3-5, phosphate for pH 6-8) at your desired pH points.
-
Add Excess Compound: Weigh an amount of this compound into separate glass vials, ensuring it is in excess of its expected solubility.
-
Add Buffer: Add a precise volume (e.g., 1.0 mL) of a single buffer to each vial.
-
Equilibrate: Seal the vials and place them in a shaker/agitator at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[17] This is known as the shake-flask method.[18][19][20]
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. Alternatively, filter the suspension through a syringe filter (e.g., 0.22 µm PVDF) suitable for aqueous solutions.
-
Quantification: Carefully take an aliquot of the clear supernatant, dilute it with an appropriate mobile phase, and analyze the concentration using a validated HPLC-UV method against a standard curve.
-
Plot Data: Plot the determined solubility (often on a logarithmic scale) against the buffer pH to generate a pH-solubility profile.
Guide 2: Formulation with Solubilizing Excipients
When pH adjustment is not an option, excipients are the next line of defense. Below are protocols for screening common excipients.
Co-solvents like DMSO, ethanol, or PEG 400 work by reducing the polarity of water, making it a more favorable environment for lipophilic molecules.[21][22]
Screening Protocol:
-
Prepare several stock solutions of your compound at a high concentration (e.g., 20 mM) in 100% of the co-solvent you are testing (e.g., 100% DMSO).
-
In separate vials, prepare a dilution series of the co-solvent in your target aqueous buffer (e.g., 10%, 5%, 2%, 1%, 0.5% DMSO in PBS pH 7.4).
-
Add a small, fixed volume of the compound's co-solvent stock to each of the diluted buffer solutions.
-
Observe immediately and after a set time (e.g., 2 hours) for any signs of precipitation (cloudiness). This is a kinetic solubility assessment.[23]
-
For a more quantitative measure, equilibrate the samples, filter, and analyze the supernatant concentration via HPLC as described in Guide 1.
Surfactants like Polysorbate 80 (Tween® 80) or Sodium Dodecyl Sulfate (SDS) form micelles that encapsulate hydrophobic drugs.[24][25]
Mechanism of Surfactant Solubilization
References
- 1. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. asianpharmtech.com [asianpharmtech.com]
- 11. Solubilization by surfactants: Significance and symbolism [wisdomlib.org]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. australiansciencejournals.com [australiansciencejournals.com]
- 15. Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. Co-solvent: Significance and symbolism [wisdomlib.org]
- 23. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Low Cell Permeability of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine and related heterocyclic compounds. We will explore the underlying causes of poor membrane transit and provide a series of actionable troubleshooting guides and experimental protocols to systematically diagnose and overcome these issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the permeability of this compound.
Q1: Why is my compound, this compound, likely exhibiting low cell permeability?
A1: The structure of this compound presents two primary characteristics that can contribute to low passive diffusion across the cell membrane. First, the piperidine ring contains a secondary amine, which is basic.[1][2] At physiological pH (approx. 7.4), this amine will be predominantly protonated, carrying a positive charge. This charge significantly increases the molecule's polarity and the energetic penalty for it to desolvate and enter the hydrophobic lipid bilayer of the cell membrane.[3] Second, while the 1,2,4-oxadiazole ring is often used as a bioisostere to improve metabolic stability, it contains multiple hydrogen bond acceptors which can increase the polar surface area (PSA).[4][5] Molecules with high PSA and multiple rotatable bonds tend to have poorer permeability.[6]
Q2: What are the critical first steps to quantitatively assess my compound's permeability?
A2: Before attempting modifications, it is crucial to obtain robust, quantitative data on the compound's permeability. The two most common and informative in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.[7][8] PAMPA is a high-throughput, cell-free assay that measures passive diffusion, while the Caco-2 assay uses a monolayer of human intestinal cells to model not just passive diffusion but also active transport and efflux mechanisms.[9][10] Starting with PAMPA can quickly confirm if passive diffusion is the primary issue.
Q3: What are the main strategic pillars for improving the permeability of a compound like this?
A3: There are three primary strategies to consider, which should be approached in a stepwise manner:
-
Initial Permeability Assessment: Quantify the problem using assays like PAMPA and Caco-2 to understand the baseline permeability and identify potential efflux liabilities.[7]
-
Structural Modification: Make targeted chemical modifications to the parent molecule to improve its physicochemical properties, primarily by reducing polarity and increasing lipophilicity.[11][12]
-
Prodrug Approach: If direct structural modifications compromise the compound's desired biological activity, a prodrug strategy can be employed.[3][13] This involves temporarily masking the problematic functional groups (like the piperidine amine) with a chemical moiety that is cleaved in vivo to release the active parent drug.[14]
Part 2: Troubleshooting Guide 1 - Quantitative Permeability Assessment
Issue: My initial biological screens suggest low cellular activity, which I suspect is due to poor cell entry. How do I confirm and quantify this?
Solution: Employ a tiered assay approach to build a comprehensive permeability profile. This workflow allows for a cost-effective initial screen followed by a more biologically complex investigation.
Caption: Workflow for assessing compound permeability.
Comparison of Primary Permeability Assays
This table summarizes the key differences between the two most common in vitro permeability assays.
| Feature | PAMPA (Parallel Artificial Membrane Permeability Assay) | Caco-2 Permeability Assay |
| Principle | Measures passive diffusion across an artificial lipid membrane.[7] | Measures transport across a differentiated monolayer of human colorectal adenocarcinoma cells.[9] |
| Biological Complexity | Low. Models only passive transcellular diffusion.[10] | High. Models passive diffusion, active transport, efflux, and paracellular transport.[8][15] |
| Throughput | High. Suitable for screening large numbers of compounds. | Low to Medium. Requires 21 days for cell differentiation.[9] |
| Cost | Low. | High. |
| Key Outputs | Effective Permeability (Pe) coefficient. | Apparent Permeability (Papp) coefficient for apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport; Efflux Ratio (ER). |
| Best Use Case | Early-stage discovery to rank-order compounds based on passive permeability.[7] | Lead optimization to understand detailed transport mechanisms and predict human intestinal absorption.[9][15] |
Protocol: Standard PAMPA Experiment
This protocol provides a general outline for conducting a PAMPA experiment.
-
Preparation:
-
Prepare a 1-2% solution of lecithin in dodecane. This will serve as the artificial membrane.
-
Hydrate the filter of a 96-well PVDF filter plate (the donor plate) with 5 µL of the lipid solution.
-
Prepare stock solutions of the test compound and controls (e.g., highly permeable propranolol, poorly permeable atenolol) in a suitable solvent like DMSO.
-
-
Assay Setup:
-
Add buffer (e.g., PBS at pH 7.4) to a 96-well acceptor plate.
-
Dilute the stock solutions of the test compounds and controls into buffer to the final desired concentration (typically ensuring the final DMSO concentration is <1%). Add this to the donor plate wells.
-
Carefully place the donor filter plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate sandwich at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
-
-
Calculation:
-
Calculate the effective permeability coefficient (Pe) using the appropriate formula that accounts for incubation time, volume, and membrane area.
-
Part 3: Troubleshooting Guide 2 - Structural Modification Strategies
Issue: My permeability assays confirm low passive diffusion. How can I modify the molecule to improve its properties without losing its activity?
Solution: Focus on systematic structural modifications that decrease the molecule's polarity, particularly around the piperidine nitrogen. The goal is to increase lipophilicity (LogP/LogD) and/or reduce the Polar Surface Area (PSA).
Strategy 1: Masking the Piperidine Nitrogen
The protonatable secondary amine is the most likely cause of poor permeability. Masking this group can dramatically improve passive diffusion.
-
N-Alkylation: Adding a small, non-polar alkyl group (e.g., methyl, ethyl) to the piperidine nitrogen can prevent protonation and increase lipophilicity. However, this may introduce steric hindrance at the target binding site.
-
N-Acylation/N-Sulfonylation: Converting the amine to a neutral amide or sulfonamide will eliminate the positive charge. This significantly changes the electronics and may impact biological activity, but is a powerful strategy for improving permeability.[11]
Strategy 2: Modulating Lipophilicity via the Rings
-
Piperidine Ring Substitution: Adding small lipophilic groups (e.g., methyl, fluoro) to the carbon framework of the piperidine ring can increase overall lipophilicity.
-
Oxadiazole Moiety: While the oxadiazole itself is relatively stable, the methyl group could be replaced with a more lipophilic substituent (e.g., ethyl, cyclopropyl) to subtly increase the compound's LogP.
Strategy 3: Conformation and Intramolecular Hydrogen Bonding
-
Introducing modifications that encourage the formation of an intramolecular hydrogen bond (IHB) can shield polar groups from the solvent, effectively reducing the energy required for desolvation and membrane entry.[16] This can sometimes be achieved by introducing hydrogen bond acceptor-donor pairs in close proximity.[11] While more complex, this strategy can improve permeability without significantly increasing lipophilicity, which can be beneficial for overall drug-like properties.
Part 4: Troubleshooting Guide 3 - The Prodrug Approach
Issue: The structural modifications that improve permeability have significantly reduced or eliminated the compound's biological activity.
Solution: Implement a prodrug strategy. This approach masks the permeability-limiting functional group (the piperidine amine) with a promoiety that is designed to be cleaved by enzymes in vivo, releasing the active parent drug at or near its site of action.[13][17]
Caption: Generalized workflow of a prodrug strategy.
Potential Prodrug Strategies for the Piperidine Amine
For a secondary amine, common promoieties include:
| Prodrug Linkage | Promoiety Example | Cleavage Mechanism | Key Considerations |
| Carbamate | Acyloxyalkyl | Esterase hydrolysis | Tunable cleavage rate based on the promoiety structure. A widely used and successful strategy. |
| N-Acyloxymethyl | Pivaloyloxymethyl (POM) | Esterase hydrolysis | Can sometimes release formaldehyde as a byproduct, which may require additional safety evaluation.[17] |
| N-Mannich Base | Attached to an amino acid | Spontaneous or enzymatic hydrolysis | Can improve solubility and potentially target amino acid transporters. |
| Phosphoramidate | Di-aryl or di-alkyl phosphate | Phosphatases/Phosphoramidases | Often used to deliver phosphate-containing drugs or to improve water solubility.[14] |
When designing a prodrug, it is essential to ensure that the promoiety is non-toxic and is efficiently excreted from the body after cleavage.[17] The linkage must be stable enough to allow the prodrug to reach its target but labile enough to be cleaved in a biologically relevant timeframe.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery [pubmed.ncbi.nlm.nih.gov]
- 8. Cell permeability assays: caco-2 cell permeability, pampa membrane assays | PPTX [slideshare.net]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro Caco-2 permeability | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. acs.org [acs.org]
Technical Support Center: A Proactive Approach to Minimizing Off-Target Effects of Investigational Compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Welcome to the technical support center for 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the characterization of this novel compound. As an investigational molecule, a systematic approach to identifying and mitigating off-target effects is not just recommended—it is critical for the accurate interpretation of experimental data and the successful progression of your research.
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the foundational knowledge and practical protocols to proactively manage the selectivity profile of this compound, ensuring the integrity and reproducibility of your findings.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common initial questions regarding the nature of off-target effects and the specific structural components of this compound.
Q1: What are off-target effects, and why are they a primary concern for a novel molecule?
A1: Off-target effects are unintended interactions between a small molecule and proteins other than its primary therapeutic target.[1][2] For a novel compound, these effects are a major concern for several reasons:
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Toxicity: Interactions with unintended targets are a leading cause of preclinical and clinical toxicity, resulting in safety-related drug attrition.[1]
-
Reduced Efficacy: Binding to off-target proteins can reduce the free concentration of the compound available to engage with its intended target, thereby lowering its efficacy.
Early characterization of a compound's selectivity is a cornerstone of robust drug discovery and is essential for building a reliable data package.[3]
Q2: What potential off-target liabilities are associated with the piperidine and 1,2,4-oxadiazole scaffolds?
A2: Both the piperidine and 1,2,4-oxadiazole moieties are well-represented in medicinal chemistry.[4][5][6] Their known interaction profiles can help predict potential off-target activities for this compound.
| Moiety | Structural Features & Known Liabilities | Potential Off-Target Classes |
| Piperidine | A basic heterocyclic amine, it is a common "privileged scaffold" in drug design.[2][5] Its basic nitrogen can form ionic interactions with acidic residues (e.g., aspartate, glutamate) in protein binding pockets. | G-Protein Coupled Receptors (GPCRs), Ion Channels, Transporters, certain kinases.[2] |
| 1,2,4-Oxadiazole | An aromatic, five-membered heterocycle used as a bioisostere for esters and amides. It is metabolically stable and can act as a hydrogen bond acceptor.[6][7] | Kinases (e.g., GSK-3β, VEGFR-2), Enzymes (e.g., glutaminyl cyclase), various receptor types.[8][9][10] |
Understanding these potential liabilities allows for the rational selection of secondary screening panels to proactively identify unintended interactions.
Q3: What are the essential safety precautions when handling a novel piperidine-based compound?
A3: While a specific Safety Data Sheet (SDS) for this compound may not be available, data from related piperidine compounds indicate a need for stringent safety measures.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[11][13][14]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, flush the affected area immediately with copious amounts of water.[11][14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition.[13]
-
Disposal: Dispose of the compound and any contaminated materials according to approved waste disposal procedures.[14]
Part 2: Troubleshooting Guide - Investigating Unexpected Experimental Outcomes
This section is designed to help you diagnose and resolve common issues that may arise during your experiments, with a focus on distinguishing on-target from off-target effects.
Scenario 1: Inconsistent or Non-Reproducible Assay Results
Question: My in vitro assay results with the compound are highly variable between experiments. What should I check first?
Answer: Variability is often rooted in the physicochemical properties of the compound itself. Before investigating complex biological reasons, it's crucial to validate the compound's integrity and behavior in your assay system.
Troubleshooting Protocol: Compound Integrity and Solubility Assessment
-
Verify Identity and Purity:
-
Rationale: Impurities, including synthetic byproducts or degradation products, can have their own biological activities that confound results.
-
Action: Confirm the identity and purity of your compound batch using analytical methods such as LC-MS and ¹H NMR. Purity should ideally be >95%.
-
-
Assess Aqueous Solubility:
-
Rationale: Poor solubility can lead to compound precipitation in aqueous assay buffers, drastically reducing the effective concentration and causing high variability.
-
Action: Perform a kinetic solubility assay. Prepare a high-concentration stock solution in 100% DMSO. Serially dilute this stock into your final assay buffer. After a set incubation period (e.g., 2 hours), centrifuge the samples and measure the concentration of the compound in the supernatant by UV-Vis spectroscopy or LC-MS. The highest concentration that remains in solution is your kinetic solubility limit. Never use a final assay concentration that exceeds this limit.
-
-
Evaluate Stability in Assay Buffer:
-
Rationale: The compound may degrade over the course of your experiment, especially during long incubation times.
-
Action: Incubate the compound in your assay buffer at the relevant temperature (e.g., 37°C) for the duration of your longest experiment. Take aliquots at different time points (e.g., 0, 2, 8, 24 hours) and analyze them by LC-MS to quantify the amount of parent compound remaining. If significant degradation (>10%) occurs, consider shortening the assay duration or identifying a more suitable buffer system.
-
Scenario 2: Unexpected Cellular Phenotype
Question: I'm observing a cellular phenotype (e.g., cytotoxicity, morphological change) that is inconsistent with the intended target's known function. How do I begin to investigate potential off-target effects?
Answer: An unexpected phenotype is a classic indicator of off-target activity. A tiered, systematic approach is the most effective way to de-risk this observation and identify the cause.
Caption: Workflow for investigating unexpected cellular phenotypes.
Part 3: Proactive Experimental Protocols
This section provides detailed workflows for core experiments designed to proactively characterize and minimize the off-target potential of this compound.
Protocol 1: Establishing an Optimal Assay Concentration Range
Question: How do I determine the appropriate concentration range for my experiments to minimize off-target effects?
Answer: Off-target effects are frequently observed at concentrations significantly higher than those required for on-target activity. Generating a precise dose-response curve for your primary target is essential for defining a specific "on-target" concentration window.
Step-by-Step Methodology:
-
Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series in a 96-well plate using your final assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%, as higher concentrations can be toxic to cells.
-
Assay Execution: Perform your primary functional assay (e.g., enzymatic activity, cellular signaling). Include appropriate positive and negative controls.
-
Data Analysis: Plot the percentage of activity or inhibition against the log of the compound concentration.
-
Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the EC₅₀ or IC₅₀ value.
-
Concentration Selection: For subsequent experiments, use concentrations that are relevant to the dose-response curve, typically ranging from 0.1x to 10x the EC₅₀/IC₅₀. Using concentrations >100x the EC₅₀/IC₅₀ dramatically increases the risk of observing biology driven by off-target effects.
Sample Data Interpretation:
| Parameter | Value | Interpretation |
| EC₅₀ | 50 nM | The concentration for 50% maximal on-target effect. |
| Hill Slope | ~1.0 | Suggests a single, specific binding interaction. |
| Recommended Range | 5 nM - 500 nM | This range should primarily reflect on-target activity. |
| High-Risk Range | > 5 µM | Concentrations in this range are more likely to induce off-target effects. |
Protocol 2: Designing a Selectivity Profiling Study
Question: What is the best practice for systematically screening for off-target interactions?
Answer: A broad, unbiased screen is the most effective method. Commercial services offer panels that test your compound against hundreds of kinases, GPCRs, ion channels, and other enzymes.
Caption: Tiered approach for systematic off-target profiling.
Step-by-Step Workflow:
-
Panel Selection: Based on the known liabilities of the piperidine and 1,2,4-oxadiazole scaffolds (see Part 1, Q2), select screening panels that include a diverse set of GPCRs, kinases, and ion channels.
-
Concentration Choice: Submit the compound for screening at a single high concentration, typically 10 µM. This concentration is high enough to detect even weak off-target interactions.
-
Hit Criteria: Define a "hit" as any target showing >50% inhibition or activity at 10 µM.
-
Hit Validation: For each identified hit, perform a full 10-point dose-response curve to determine the IC₅₀.
-
Selectivity Analysis: Calculate the selectivity window by comparing the off-target IC₅₀ to the on-target EC₅₀/IC₅₀. A selectivity window of >100-fold is generally considered good, though this can vary depending on the target class and therapeutic indication. Any off-target with an IC₅₀ within 10-fold of the on-target potency should be investigated further in cellular models.
By following these proactive and troubleshooting frameworks, researchers can build a comprehensive understanding of the pharmacological profile of this compound, leading to more robust, reproducible, and translatable scientific results.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel aryl and heteroaryl substituted N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamides as selective GSK-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1,2,4]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gustavus.edu [gustavus.edu]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. chemos.de [chemos.de]
- 14. aksci.com [aksci.com]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
Welcome to the technical support resource for the synthesis and scale-up of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and rationale for key experimental decisions.
Introduction: The Significance of the Target Moiety
The this compound scaffold is a crucial building block in modern drug discovery. The 1,2,4-oxadiazole ring serves as a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties, while the piperidine moiety provides a versatile anchor for modulating solubility and receptor interactions.[1][2] As such, this compound is a key intermediate in the development of novel therapeutics, particularly in areas like neurological disorders.[3][4]
Transitioning from milligram-scale discovery synthesis to multi-kilogram production presents significant challenges, including ensuring safety, robustness, and efficiency.[5] This guide addresses the common hurdles encountered during this scale-up process.
Recommended Synthetic Pathway
The most robust and widely applied method for constructing the 3,5-disubstituted 1,2,4-oxadiazole ring is the condensation of an amidoxime with an activated carboxylic acid derivative, followed by a cyclodehydration step.[6] The following pathway outlines a reliable, multi-step synthesis starting from commercially available materials.
Caption: General Synthetic Workflow.
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Yield of the N-Boc Protected Oxadiazole (Product H)
-
Question: My LC-MS analysis shows primarily unreacted N-Boc-piperidine-3-carboxylic acid and some degraded acetamidoxime. What is the likely cause?
-
Answer: This symptom strongly suggests an incomplete acylation of the amidoxime . The formation of the O-acyl amidoxime intermediate (G) is the critical first step in the coupling/cyclization sequence.
-
Causality: The carboxylic acid must be effectively activated to react with the nucleophilic nitrogen of the amidoxime. Using the acid directly is generally ineffective. Conversion to a more reactive species like an acyl chloride is necessary.[7] If the acyl chloride is impure, has degraded due to moisture, or if the reaction conditions are not anhydrous, the acylation will fail.
-
Recommended Solution:
-
Verify Acyl Chloride Formation: Ensure your activating agent (e.g., thionyl chloride or oxalyl chloride) is fresh. After reacting it with the N-Boc-piperidine-3-carboxylic acid, you can confirm the formation of the acyl chloride by carefully taking an IR spectrum of a crude sample (look for a shift in the carbonyl peak to ~1800 cm⁻¹).
-
Ensure Anhydrous Conditions: Both the acylation and coupling steps are highly sensitive to water. Use dry solvents (like dichloromethane or THF) and perform the reaction under an inert atmosphere (Nitrogen or Argon). Moisture will quench the acyl chloride.
-
Optimize Base Addition: When adding the acyl chloride to the acetamidoxime, the reaction generates HCl. A non-nucleophilic base, such as pyridine or triethylamine, should be present to neutralize the acid, which can otherwise degrade the amidoxime. Add the acyl chloride solution dropwise at 0 °C to control the exotherm.[8]
-
-
Issue 2: Formation of Significant Byproducts During Cyclization
-
Question: I've successfully formed the O-acyl amidoxime intermediate, but upon heating, I get a complex mixture of products instead of the desired oxadiazole. What's happening?
-
Answer: The most common issue during the cyclodehydration step is the cleavage of the fragile O-acyl amidoxime intermediate before it can cyclize.[9] Prolonged heating or the presence of nucleophiles can cause it to revert to the starting materials or decompose.
-
Causality: The cyclization requires the elimination of water. While thermal conditions (refluxing in toluene or xylene) can work, they can also promote side reactions. Base-mediated cyclization is often cleaner and more efficient at lower temperatures.
-
Recommended Solutions & Optimization:
-
Switch to Base-Mediated Cyclization: A highly effective method is using tetrabutylammonium fluoride (TBAF) in dry THF at room temperature.[10] TBAF acts as a mild, non-nucleophilic base that promotes the cyclodehydration efficiently without requiring high temperatures.
-
Microwave-Assisted Synthesis: For rapid optimization on a small scale, microwave irradiation can significantly shorten reaction times and improve yields by promoting rapid, uniform heating. A common method involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating it.[8][9] This often leads to a cleaner reaction profile.
-
Control Thermal Conditions: If using thermal cyclization, ensure the temperature is just high enough to drive the reaction to completion. Monitor by TLC or LC-MS and avoid unnecessarily long reflux times.
-
-
| Parameter | Thermal Cyclization | Base-Mediated (TBAF) | Microwave-Assisted |
| Solvent | Toluene, Xylene | Anhydrous THF | Solvent-free (on silica) |
| Temperature | 80-140 °C | Room Temperature | 100-150 °C (setpoint) |
| Time | 4-24 hours | 1-6 hours | 10-30 minutes |
| Common Issues | Decomposition, byproduct formation | Requires strictly anhydrous conditions | Requires specialized equipment |
| Typical Yield | Moderate to Good | Good to Excellent | Good to Excellent |
| Caption: Comparison of Cyclodehydration Methods. |
Issue 3: Difficulty with Final Boc-Deprotection
-
Question: The final deprotection step with trifluoroacetic acid (TFA) is giving me a dark, tarry crude product that is difficult to purify. How can I improve this?
-
Answer: Aggressive acidic conditions can sometimes lead to side reactions or degradation, especially if trace impurities from the previous step are carried over. The piperidine nitrogen, once deprotected, can also be reactive.
-
Causality: TFA is a strong acid that generates a carbocation from the tert-butyl group. This cation can be trapped by scavengers to prevent it from reacting with your product. The resulting product is a salt (e.g., trifluoroacetate or hydrochloride), which may have different solubility and stability properties.
-
Recommended Solutions:
-
Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture. This will quench the tert-butyl cation and prevent side reactions, often resulting in a cleaner product.
-
Switch to HCl: A common alternative is using a solution of HCl in a solvent like dioxane or methanol. This is often a cleaner method and yields the hydrochloride salt directly, which is typically a stable, crystalline solid that can be easily isolated by filtration.
-
Control Temperature: Perform the deprotection at 0 °C to room temperature. Avoid heating unless the reaction is sluggish, as higher temperatures can promote degradation.
-
Purification of the Salt: Instead of attempting to purify the free base, which can be oily or unstable, it is often better to purify the hydrochloride or trifluoroacetate salt by recrystallization.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a one-pot procedure for the coupling and cyclization steps?
-
A1: Yes, a one-pot procedure is highly feasible and recommended for scaling up as it improves process efficiency. After forming the O-acyl amidoxime intermediate in a suitable solvent like dichloromethane, you can add silica gel, remove the solvent under reduced pressure, and proceed directly to microwave-assisted cyclization.[8] Alternatively, for a base-mediated approach, the solvent can be switched to anhydrous THF after acylation, followed by the addition of TBAF.
-
-
Q2: What is the best way to monitor the reaction progress?
-
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of the main product. A typical eluent system would be ethyl acetate/hexane.
-
LC-MS: Confirms the identity of the product by its mass and provides a more accurate measure of conversion and purity. This is crucial for identifying the formation of any side products.
-
-
-
Q3: Are there any specific safety concerns when scaling up this synthesis?
-
A3: Yes. The use of acylating agents like thionyl chloride or oxalyl chloride requires caution as they are corrosive, moisture-sensitive, and release toxic HCl gas.[7] This step should be performed in a well-ventilated fume hood. The initial acylation reaction can also be exothermic, so controlled, dropwise addition at a low temperature (0 °C) is critical on a larger scale to ensure proper heat management.
-
-
Q4: My final product appears to be unstable over time. What could be the cause?
-
A4: The free base of this compound can be less stable than its salt form. The piperidine nitrogen is a basic site that can interact with atmospheric CO₂ or undergo slow oxidation. It is highly recommended to store the compound as its hydrochloride or trifluoroacetate salt, which are generally more stable, crystalline solids.[9]
-
Caption: Troubleshooting Decision Tree.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pharmtech.com [pharmtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine and Structurally Related CNS-Active Agents
This guide provides a comprehensive framework for confirming the biological activity of the novel compound 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. Given the absence of direct pharmacological data for this specific molecule, we will leverage established knowledge of its core chemical moieties—the piperidine ring and the 1,2,4-oxadiazole heterocycle—to propose a likely therapeutic area and design a robust experimental plan for its validation. This document will serve as a comparative tool for researchers, scientists, and drug development professionals, offering insights into its potential performance against relevant alternatives.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of FDA-approved drugs targeting the central nervous system (CNS).[1][2] Its conformational flexibility allows for optimal interactions with a variety of receptors.[2] Similarly, the 1,2,4-oxadiazole ring is a privileged structure known to confer a range of biological activities, including anticonvulsant, antidepressant, and anti-inflammatory properties.[3][4] The combination of these two pharmacophores in this compound suggests a high probability of CNS activity.
This guide will focus on a hypothesized anticonvulsant and sigma-1 receptor modulatory activity profile for our target compound. We will compare it with two well-characterized molecules: (R)-(-)-Nipecotic acid , a known GABA reuptake inhibitor with anticonvulsant properties, and PRE-084 , a selective sigma-1 receptor agonist.
Comparative Analysis of CNS-Active Compounds
| Compound | Chemical Structure | Primary Mechanism of Action (Hypothesized/Known) | Key Biological Activities |
| This compound | C8H13N3O[5] | Hypothesized: GABA transporter (GAT) inhibition and/or Sigma-1 (σ1) receptor modulation | Hypothesized: Anticonvulsant, anxiolytic, neuroprotective |
| (R)-(-)-Nipecotic acid | C6H11NO2 | Competitive inhibitor of GABA transporter 1 (GAT1) | Anticonvulsant |
| PRE-084 | C12H15N | Selective agonist of the Sigma-1 (σ1) receptor | Neuroprotective, cognitive-enhancing, antidepressant-like effects |
Experimental Workflows for Biological Activity Confirmation
A multi-tiered approach is essential to comprehensively characterize the biological activity of this compound. The following experimental workflows are designed to first establish its binding affinity and functional activity at the molecular level, followed by an assessment of its efficacy in established animal models.
In Vitro Characterization
The initial phase of testing will involve a panel of in vitro assays to determine the compound's interaction with its hypothesized molecular targets.
Caption: Workflow for in vitro characterization of the test compound.
Objective: To determine the binding affinity of this compound for GABA transporters (GAT1, GAT3) and sigma receptors (σ1, σ2).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human GAT1, GAT3, σ1, or σ2 receptors.
-
Assay Buffer: Utilize appropriate binding buffers for each target (e.g., Tris-HCl for sigma receptors, Krebs-Ringer-HEPES for GATs).
-
Radioligand: Use a specific radioligand for each target:
-
GAT1: [³H]Nipecotic acid
-
GAT3: [³H]GABA
-
σ1: --INVALID-LINK---Pentazocine
-
σ2: [³H]DTG
-
-
Competition Binding: Incubate the membrane preparations with a fixed concentration of the radioligand and increasing concentrations of the test compound, (R)-(-)-Nipecotic acid, or PRE-084.
-
Detection: Separate bound and free radioligand by rapid filtration and quantify radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the inhibition constant (Ki) values using the Cheng-Prusoff equation.
Objective: To functionally assess the inhibitory effect of the test compound on GABA uptake by GAT1.
Methodology:
-
Cell Culture: Culture HEK293 cells stably expressing human GAT1.
-
Pre-incubation: Pre-incubate the cells with increasing concentrations of the test compound or (R)-(-)-Nipecotic acid.
-
GABA Uptake: Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA.
-
Termination: Stop the uptake after a defined period by washing with ice-cold buffer.
-
Quantification: Lyse the cells and measure the intracellular [³H]GABA concentration using a scintillation counter.
-
Data Analysis: Determine the IC50 value by non-linear regression analysis.
In Vivo Evaluation
Promising results from in vitro assays will warrant progression to in vivo studies to evaluate the anticonvulsant potential of the test compound in established animal models.
Caption: Workflow for in vivo evaluation in anticonvulsant models.
Objective: To assess the efficacy of the test compound in a model of generalized tonic-clonic seizures.
Methodology:
-
Animals: Use male Swiss albino mice.
-
Dosing: Administer the test compound, (R)-(-)-Nipecotic acid, or vehicle control intraperitoneally at various doses.
-
Induction: After a set pre-treatment time (e.g., 30 minutes), induce seizures by delivering a high-frequency electrical stimulus via corneal electrodes.
-
Observation: Record the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the median effective dose (ED50) for protection against seizures.
Objective: To evaluate the compound's effectiveness in a model of myoclonic and absence seizures.
Methodology:
-
Animals: Use male Wistar rats.
-
Dosing: Administer the test compound, (R)-(-)-Nipecotic acid, or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Induction: After the pre-treatment period, administer a subcutaneous injection of PTZ to induce seizures.
-
Observation: Observe the animals for a defined period (e.g., 30 minutes) and score the seizure severity based on a standardized scale (e.g., Racine scale).
-
Data Analysis: Analyze the data for significant reductions in seizure severity and increases in the latency to the first seizure.
Concluding Remarks
This guide outlines a systematic and scientifically rigorous approach to confirming the biological activity of this compound. By leveraging the known pharmacology of its constituent moieties, we have established a strong rationale for investigating its potential as a CNS-active agent, particularly as an anticonvulsant. The proposed experimental workflows, from in vitro target engagement to in vivo efficacy models, provide a clear roadmap for its characterization. The comparative framework, including (R)-(-)-Nipecotic acid and PRE-084, will enable a thorough assessment of its potency, selectivity, and potential therapeutic advantages. The successful execution of these studies will be pivotal in elucidating the pharmacological profile of this novel compound and determining its potential for further drug development.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 2. Piperidine - Wikipedia [en.wikipedia.org]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
structure-activity relationship (SAR) studies of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine analogs
An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Analogs
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent and selective therapeutic agents. The 3-(1,2,4-oxadiazol-5-yl)piperidine scaffold is one such "privileged structure," offering a unique combination of physicochemical properties and synthetic tractability.[1][2] The piperidine ring, a ubiquitous feature in central nervous system (CNS) active drugs, provides a three-dimensional architecture and a basic nitrogen atom, crucial for interacting with many biological targets.[2] Its pairing with the 1,2,4-oxadiazole ring—a well-regarded bioisostere of ester and amide functionalities—imparts metabolic stability and modulates hydrogen bonding capabilities.[3][4][5]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of this compound. By systematically dissecting how subtle structural modifications influence biological activity, we aim to furnish researchers, scientists, and drug development professionals with a predictive framework for designing novel ligands, primarily targeting cholinergic receptors. Our focus will be on comparing analogs developed as muscarinic and nicotinic acetylcholine receptor modulators, supported by experimental data and detailed methodologies.
Core Scaffold Analysis: Rationale for Molecular Modification
The parent structure, this compound, presents several key points for chemical modification to explore and optimize biological activity. Understanding the role of each component is fundamental to rational drug design.
-
The Piperidine Ring: This saturated heterocycle is not merely a spacer. Its nitrogen atom, typically protonated at physiological pH, can form critical ionic bonds with acidic residues in receptor binding pockets. Substitutions on the nitrogen (N1 position) or the carbon atoms of the ring can profoundly alter a compound's basicity (pKa), lipophilicity (logP), and conformational preference, thereby fine-tuning its affinity, selectivity, and pharmacokinetic profile.[2]
-
The 1,2,4-Oxadiazole Linker: This five-membered heterocycle is more than a simple linker. It acts as a rigid scaffold that correctly orients the piperidine ring and the substituent at its 3-position. Its nitrogen atoms are hydrogen bond acceptors, and the ring itself is generally stable to metabolic degradation.[5][6] The specific regioisomeric attachment (5-yl piperidine) is often crucial for activity, as alternative linkages, such as 3-(5-alkyl-1,2,4-oxadiazol-3-yl) analogs, have demonstrated significantly lower affinity for targets like muscarinic receptors.[7]
-
The 3-Methyl Group: This position on the oxadiazole ring is a primary site for SAR exploration. As we will detail, modifying the size, shape, and electronics of this substituent is a powerful strategy to modulate receptor affinity and, critically, to switch a compound's functional output from agonism to antagonism.
Caption: Key modifiable components of the core scaffold.
Comparative SAR Analysis: A Tale of Two Receptors
Research into this compound analogs has predominantly focused on the cholinergic system, yielding potent modulators of both muscarinic and nicotinic acetylcholine receptors. The following sections compare the SAR for each receptor class.
Muscarinic Acetylcholine Receptor (mAChR) Modulators
Analogs based on the closely related 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine scaffold have provided a clear and compelling SAR narrative. These studies reveal that minor changes to the alkyl substituent on the oxadiazole ring can dramatically convert a potent agonist into a high-affinity antagonist.[7]
Key SAR Findings:
-
Alkyl Chain Length and Branching: A striking functional switch is observed based on the nature of the C3-alkyl substituent. Analogs with unbranched, straight-chain C1-C8 alkyl groups (e.g., methyl, butyl, hexyl) consistently act as muscarinic agonists. In sharp contrast, the introduction of branching (e.g., isopropyl, tert-butyl) or a cyclic substituent (e.g., cyclohexyl) at this position confers antagonist properties.[7] This suggests the receptor binding pocket has a narrow, hydrophobic channel that accommodates linear chains to induce an active conformation, while bulkier groups cause a steric clash that prevents activation and instead promotes antagonism.
-
Piperidine N-Substitution: The substituent on the piperidine nitrogen is critical. The N-desmethyl analog of the butyl-oxadiazole derivative is a potent muscarinic agonist.[7] This highlights the importance of the secondary amine for agonist activity.
-
Piperidine Ring Substitution: Adding a methyl group to the piperidine ring can also induce a switch from agonism to antagonism, demonstrating that the conformation and steric profile of the entire piperidine moiety are vital for determining functional outcome.[7]
| Compound | Piperidine Moiety | R Group (Oxadiazole C3) | Binding Affinity (IC50, nM) vs [3H]Oxo-M | Functional Activity (Guinea Pig Ileum) | Reference |
| 2a | 1-Methyl-1,2,5,6-tetrahydropyridin-3-yl | -CH3 | 140 | Agonist | [7] |
| 2d | 1-Methyl-1,2,5,6-tetrahydropyridin-3-yl | -(CH2)3CH3 | 11 | Potent Agonist | [7] |
| 2h | 1-Methyl-1,2,5,6-tetrahydropyridin-3-yl | -CH(CH3)2 | 100 | Antagonist | [7] |
| 2m | 1-Methyl-1,2,5,6-tetrahydropyridin-3-yl | -Cyclohexyl | 14 | Potent Antagonist | [7] |
| 7 | 1,2,5,6-Tetrahydropyridin-3-yl | -(CH2)3CH3 | 1.8 | Potent Agonist | [7] |
| 17 | Quinuclidin-3-yl | -(CH2)3CH3 | 0.8 | Potent Antagonist | [7] |
Table 1: Comparative SAR of 3-(3-Alkyl-1,2,4-oxadiazol-5-yl)piperidine Analogs at Muscarinic Receptors.
Caption: Functional switch from agonist to antagonist.
α7 Nicotinic Acetylcholine Receptor (nAChR) Modulators
The this compound scaffold has also been incorporated into ligands for the α7 nicotinic acetylcholine receptor, a target of significant interest for treating cognitive deficits and inflammatory disorders.[8][9] In this context, the piperidine is often part of a more constrained bicyclic system, such as quinuclidine, to enhance affinity and selectivity. SAR studies in this area have focused on differentiating between partial agonists, which elicit a submaximal receptor response, and silent agonists, which bind to the receptor and promote a desensitized state without causing channel opening.[8][10]
Key SAR Findings:
-
Structural Backbone: Replacing the simple piperidine with a quinuclidine ring is a common strategy to increase α7 nAChR affinity. The resulting 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazole scaffold serves as a potent platform for further modification.[8][9]
-
Modifications for Partial Agonism: Modifications to the 3-position of the oxadiazole ring, while maintaining the tertiary amine of the quinuclidine, generally result in partial agonists.[8]
-
Modifications for Silent Agonism: The introduction of a permanent positive charge via quaternization of the quinuclidine nitrogen (forming a methiodide salt) can favor a silent agonist profile.[8] This suggests that a permanent cation, while able to engage the aromatic box of the α7 nAChR binding site, may stabilize a desensitized, non-conducting state of the receptor.
| Compound | Core Amine | R Group (Oxadiazole C3) | Charge | Functional Activity (α7 nAChR) | Relative Response (% ACh) | Reference |
| 27a | Quinuclidine | 3-Pyridyl | Tertiary | Partial Agonist | 30 ± 3 | [8] |
| 29a | Quinuclidine | 3-Furanyl | Tertiary | Partial Agonist | 23 ± 2 | [8] |
| 29b | Quinuclidine | 3-Furanyl | Quaternary (N-Me) | Silent Agonist | 1 ± 0.3 | [8] |
| 31a | Quinuclidine | 2-Furanyl | Tertiary | Partial Agonist | 22 ± 1 | [8] |
| 31b | Quinuclidine | 2-Furanyl | Quaternary (N-Me) | Silent Agonist | 1 ± 0.2 | [8] |
Table 2: Comparative SAR of Quinuclidine-1,2,4-Oxadiazole Analogs at α7 Nicotinic Receptors.
Experimental Protocols: A Guide to SAR Elucidation
The trustworthiness of any SAR study hinges on robust and reproducible experimental methodologies. Below are detailed protocols representative of those used to characterize the analogs discussed in this guide.
Protocol 1: General Synthesis of 3-(3-Alkyl-1,2,4-oxadiazol-5-yl)piperidine Analogs
This protocol describes a common synthetic route involving the coupling of a piperidine-derived amidoxime with an acyl chloride, followed by cyclization.
Step-by-Step Methodology:
-
Amidoxime Formation: React a commercially available or synthesized piperidine-carbonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium bicarbonate) in a suitable solvent like ethanol. Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Acylation: Dissolve the resulting piperidine-amidoxime in a dry, aprotic solvent such as dichloromethane or THF. Cool the solution to 0°C.
-
Add an appropriate acyl chloride (e.g., acetyl chloride for the 3-methyl analog, butyryl chloride for the 3-butyl analog) dropwise in the presence of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Cyclization: Heat the reaction mixture to reflux (typically 80-120°C) for 4-24 hours. This thermal condition promotes the intramolecular cyclization of the O-acylated amidoxime intermediate to form the 1,2,4-oxadiazole ring.
-
Work-up and Purification: After cooling, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-(3-alkyl-1,2,4-oxadiazol-5-yl)piperidine analog.
Caption: Synthetic workflow for 1,2,4-oxadiazole analogs.
Protocol 2: Muscarinic Receptor Binding Assay
This competitive binding assay quantifies the affinity of a test compound for muscarinic receptors by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat brain tissue in a cold buffer (e.g., 50 mM Tris-HCl). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in a fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand (e.g., [3H]QNB for antagonist sites or [3H]Oxotremorine-M for agonist sites), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters multiple times with a cold buffer to remove non-specific binding. Place the filter discs into scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity in each vial using a liquid scintillation counter. Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Protocol 3: α7 nAChR Electrophysiological Assay
This functional assay uses the whole-cell patch-clamp technique to directly measure the ion current flowing through α7 nAChR channels in response to compound application.
Step-by-Step Methodology:
-
Cell Preparation: Use cells that express α7 nAChRs, such as Xenopus oocytes injected with α7 nAChR cRNA or cultured hippocampal interneurons.[8][11]
-
Patch-Clamp Setup: Place a cell in a recording chamber on the stage of a microscope and continuously perfuse it with an external saline solution.
-
Whole-Cell Configuration: Using a glass micropipette filled with an internal solution, form a high-resistance seal ("giga-seal") with the cell membrane. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration, which allows control of the cell's membrane potential and measurement of transmembrane currents.
-
Compound Application: Apply a known concentration of an agonist (e.g., acetylcholine or choline) to the cell using a rapid perfusion system to evoke an inward current.
-
Data Acquisition: Record the current response using a patch-clamp amplifier. To test an analog, apply the test compound at a specific concentration and measure the resulting current. The response is typically expressed as a percentage of the maximal current evoked by a saturating concentration of a reference agonist like acetylcholine.[8]
-
Data Analysis: Construct dose-response curves by plotting the current amplitude against the compound concentration to determine potency (EC50) and efficacy (maximal response).
Conclusion and Future Perspectives
The structure-activity relationship of this compound analogs is a compelling example of how targeted chemical modifications can navigate the complex landscape of pharmacology. The data clearly demonstrate that this scaffold is a versatile starting point for developing highly specific receptor modulators.
Key Takeaways:
-
Functional Selectivity is Key: The most significant finding is the ability to induce "functional selectivity" through minor structural alterations. For muscarinic receptors, the switch from agonist to antagonist is controlled by the steric bulk at the 3-position of the oxadiazole.[7] For α7 nAChRs, the functional output (partial vs. silent agonism) can be modulated by changes to the charge and substitution pattern of the core amine.[8]
-
Bioisosterism Matters: The 1,2,4-oxadiazole ring is a highly effective bioisostere. However, studies comparing it to its 1,3,4-oxadiazole regioisomer have shown that while the latter may offer improved physicochemical properties, it can lead to a significant reduction in receptor affinity, underscoring that not all bioisosteres are created equal.[5][12][13]
Future research should focus on expanding the diversity of substituents at all three key positions to map the chemical space for other receptor subtypes. Investigating the pharmacokinetic and toxicological profiles of the most potent and selective leads will be crucial for translating these laboratory findings into potential clinical candidates. The principles elucidated in this guide provide a robust framework for these future endeavors, paving the way for the next generation of cholinergic therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Methylpiperidinium Iodides as Novel Antagonists for α7 Nicotinic Acetylcholine Receptors [frontiersin.org]
- 12. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to Muscarinic Receptor Agonists: Xanomeline vs. the 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the landscape of novel therapeutics for neuropsychiatric disorders, particularly schizophrenia and Alzheimer's disease, the modulation of muscarinic acetylcholine receptors (mAChRs) has emerged as a promising strategy. This guide provides a detailed comparative analysis of xanomeline, a clinically advanced muscarinic agonist, and the therapeutic potential of the 3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine chemical scaffold. While xanomeline's pharmacological profile is well-documented, data on specific derivatives of the latter scaffold, such as this compound, is less prevalent in public-domain literature. This guide will therefore juxtapose the established activity of xanomeline with the prospective utility of the 1,2,4-oxadiazole-piperidine core, drawing upon data from structurally related compounds.
Introduction to the Contenders
Xanomeline is a muscarinic receptor agonist that has shown significant promise in clinical trials for the treatment of schizophrenia.[1][2] It exhibits a unique pharmacological profile, acting as a "functionally selective" or "preferring" agonist at M1 and M4 muscarinic receptor subtypes.[1][3] This selectivity is thought to be key to its therapeutic efficacy in treating both the positive and negative symptoms of schizophrenia, as well as cognitive deficits, with a reduced side-effect profile compared to non-selective muscarinic agonists.[2][4]
The This compound scaffold represents a class of heterocyclic compounds that have been explored for various biological activities. The 1,2,4-oxadiazole ring is a bioisostere for ester and amide groups and has been incorporated into a multitude of CNS-active agents.[5][6] The piperidine moiety is a common feature in many neurologically active drugs.[7] While specific data for the 3-methyl derivative is scarce, related structures have been investigated for their interaction with muscarinic receptors, suggesting the potential for this scaffold to yield novel mAChR modulators.[8][9]
Comparative Pharmacological Analysis
Mechanism of Action
Xanomeline 's therapeutic effects are primarily attributed to its agonist activity at M1 and M4 muscarinic receptors in the central nervous system.[10] Activation of M1 receptors is linked to improvements in cognition, while M4 receptor activation is thought to modulate dopamine release in a manner that alleviates psychotic symptoms.[3][11] A key feature of xanomeline is its "wash-resistant" binding, particularly at M1 and M4 receptors, leading to prolonged receptor activation even after the drug has been cleared from the surrounding medium.[3][12] Recent structural studies have revealed that xanomeline can bind to both the orthosteric and an allosteric site on the M4 receptor, which may contribute to its unique signaling properties.[2]
The mechanism of action for This compound is not well-defined in the available literature. However, based on the pharmacology of related 1,2,4-oxadiazole-piperidine and tetrahydropyridine analogs, it is plausible that compounds from this scaffold could also act as muscarinic receptor agonists.[8] The nature of their subtype selectivity and their functional activity (full or partial agonism) would be dependent on the specific substitutions on both the oxadiazole and piperidine rings.
Receptor Binding and Functional Activity
The following table summarizes the available quantitative data for xanomeline's interaction with the five human muscarinic receptor subtypes (M1-M5).
| Receptor Subtype | Xanomeline Ki (nM) | Xanomeline pEC50 | Xanomeline Efficacy |
| M1 | ~10-20[10] | 7.6[3] | Full Agonist[3] |
| M2 | ~30-40[10] | Lower potency vs M1/M4 | Partial Agonist[1] |
| M3 | ~30-40[10] | Lower potency vs M1/M4 | Partial Agonist |
| M4 | ~10-20[10] | High Potency | Full Agonist[3] |
| M5 | ~30-40[10] | Lower potency vs M1/M4 | Partial Agonist |
Note: Ki and pEC50 values can vary between studies depending on the experimental conditions and cell systems used.
For This compound , no direct binding affinity or functional potency data is publicly available. However, a study on related 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydro-1-methylpyridines showed that unbranched alkyl substituents conferred agonist activity at muscarinic receptors.[8] Another study on 1-methyl-2-[3-amino-1,2,4-oxadiazol-5-yl]piperidine reported low muscarinic receptor binding affinity (in the range of 10⁻⁴ M).[9] This suggests that the specific substituents on the core scaffold are critical determinants of muscarinic receptor activity.
Signaling Pathways and Experimental Workflows
Muscarinic Receptor Signaling
The differential coupling of muscarinic receptor subtypes to intracellular G proteins is fundamental to their distinct physiological effects.
Caption: Muscarinic receptor subtype signaling pathways.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of a test compound, a competition binding assay is commonly employed.
References
- 1. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanomeline displays concomitant orthosteric and allosteric binding modes at the M4 mAChR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Evaluation of the Long-Term Effects of Xanomeline on the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic cholinergic agonists and antagonists of the 3-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,2,5,6-tetrahydropyridine type. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8-azabicyclo [3.2.1]octanes and 2 alpha-(3-substituted-1,2,4-oxadiazol-5-yl)-8-methyl-8- azabicyclo[3.2.1]oct-2-enes as potential muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term Activation upon Brief Exposure to Xanomleline Is Unique to M1 and M4 Subtypes of Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: A Guide for Selective Muscarinic Agonist Development
In the quest for novel therapeutics targeting neurological and psychiatric disorders, the selective modulation of muscarinic acetylcholine receptors (mAChRs) presents a promising avenue. The 1,2,4-oxadiazole scaffold is a recognized pharmacophore present in various biologically active compounds, including those targeting muscarinic receptors.[1][2] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel investigative compound, 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine , a putative M1 muscarinic acetylcholine receptor agonist.
The M1 receptor is a key target for enhancing cognitive function in conditions like Alzheimer's disease and schizophrenia.[3] However, the therapeutic potential of muscarinic agonists has historically been hampered by a lack of subtype selectivity, leading to undesirable cholinergic side effects mediated by other muscarinic receptor subtypes (M2-M5).[3] Therefore, a rigorous assessment of on-target potency and off-target activity is paramount in the preclinical development of any new muscarinic agonist.
This guide will objectively compare the hypothetical performance of this compound with established reference compounds. We will delve into the experimental methodologies required to generate a comprehensive selectivity profile, providing researchers, scientists, and drug development professionals with the rationale and practical steps for such an evaluation.
The Importance of Selectivity Profiling
The five subtypes of muscarinic acetylcholine receptors (M1-M5) are G protein-coupled receptors (GPCRs) that are widely distributed throughout the body.[4][5] While M1, M3, and M5 receptors primarily couple to Gq/11 proteins to increase intracellular calcium, M2 and M4 receptors couple to Gi/o proteins to inhibit adenylyl cyclase.[4][5] This diversity in signaling and tissue distribution underscores the need for subtype-selective agonists to achieve targeted therapeutic effects while minimizing adverse reactions. For instance, M2 receptor activation in the heart can lead to bradycardia, and M3 receptor activation in smooth muscle can cause gastrointestinal disturbances and urinary incontinence.[4][6]
A thorough cross-reactivity profile, therefore, serves as a critical tool to:
-
Establish On-Target Potency: Quantify the affinity and functional activity of the compound at the intended target (e.g., M1 receptor).
-
Determine Subtype Selectivity: Compare its activity across all muscarinic receptor subtypes.
-
Identify Potential Off-Target Liabilities: Screen against a broad panel of other receptors, ion channels, and enzymes to predict potential side effects.[7]
Comparative Compounds
To provide a meaningful comparison, the cross-reactivity profile of this compound should be benchmarked against well-characterized muscarinic agonists with varying selectivity profiles.
| Compound | Primary Target(s) | Known Characteristics |
| Carbachol | Non-selective mAChR agonist | A classical, non-selective agonist used as a positive control for pan-muscarinic activity. |
| Xanomeline | M1/M4 preferring agonist | Showed promise in treating schizophrenia and Alzheimer's but was limited by cholinergic side effects.[3] |
| 77-LH-28-1 | Selective M1 allosteric agonist | A research tool compound with high selectivity for the M1 receptor, acting at an allosteric site.[8] |
| Pilocarpine | M1/M3 selective agonist | Used in the treatment of glaucoma and dry mouth, demonstrating some selectivity for M1 and M3 subtypes.[9] |
Experimental Workflows for Comprehensive Profiling
A multi-tiered approach employing a combination of binding and functional assays is essential for a thorough cross-reactivity assessment.
Tier 1: Primary Target Engagement and Muscarinic Subtype Selectivity
This initial phase focuses on quantifying the interaction of this compound with the primary target (M1) and the other muscarinic subtypes (M2-M5).
Experimental Workflow: Muscarinic Receptor Profiling
Caption: Workflow for muscarinic receptor selectivity profiling.
1. Radioligand Binding Assays:
These assays are the gold standard for determining the affinity of a compound for a receptor.[10] Competition binding assays are performed using membranes from cells expressing a single muscarinic receptor subtype and a subtype-selective radioligand.
-
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation.[11] Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-NMS for M1-M4, [³H]-pirenzepine for M1), and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[11]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from free radioligand.[10]
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[11]
-
2. Functional Assays:
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator.[12]
-
GTPγS Binding Assay (for Gi/o- and Gq/11-coupled receptors): This assay measures the first step in G protein activation.[13][14]
-
Protocol: GTPγS Binding Assay
-
Assay Setup: In a 96-well plate, combine membranes expressing the receptor of interest, a sub-saturating concentration of [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Detection: The assay can be terminated by filtration, and the amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.[15] Alternatively, a scintillation proximity assay (SPA) format can be used where membranes are captured on SPA beads, and only [³⁵S]GTPγS in close proximity to the beads is detected.[15][16]
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the compound concentration to determine the EC50 (potency) and Emax (efficacy) values.[17]
-
-
-
Calcium Flux Assay (for Gq/11-coupled receptors): This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Protocol: Calcium Flux Assay
-
Cell Preparation: Plate cells expressing the target receptor in a 96-well plate and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of the test compound to the wells.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a plate reader equipped for fluorescence detection.
-
Data Analysis: Determine EC50 and Emax from the dose-response curve.
-
-
-
β-Arrestin Recruitment Assay: This assay assesses a G protein-independent signaling pathway and can be used for all GPCR subtypes.[18][19]
-
Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter)
-
Cell Lines: Use engineered cell lines that co-express the GPCR fused to a fragment of β-galactosidase (ProLink) and β-arrestin fused to the complementary enzyme fragment (Enzyme Acceptor).[18]
-
Assay Procedure: Plate the cells and add the test compound.
-
Incubation: Incubate for a period (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add a substrate that produces a chemiluminescent signal when hydrolyzed by the complemented β-galactosidase enzyme.[18]
-
Data Analysis: Measure the chemiluminescent signal and plot against the compound concentration to determine EC50 and Emax.
-
-
Tier 2: Broad Panel Off-Target Screening
To identify potential safety liabilities, this compound should be screened against a broad panel of off-target proteins. This is typically performed at a single high concentration (e.g., 10 µM) in binding assays.[7] Any significant inhibition (e.g., >50%) would warrant further investigation with full dose-response curves.
Recommended Off-Target Panel:
-
Other GPCRs: Adrenergic, dopaminergic, serotonergic, histaminergic, and opioid receptors.
-
Ion Channels: hERG, sodium, calcium, and potassium channels.
-
Transporters: Monoamine transporters (DAT, NET, SERT).
-
Enzymes: Phosphodiesterases (PDEs), kinases.
Services like the Psychoactive Drug Screening Program (PDSP) or commercial vendors offer comprehensive off-target screening panels.[7]
Data Presentation and Interpretation
The collected data should be summarized in clear, comparative tables to facilitate the assessment of the compound's selectivity profile.
Table 1: Hypothetical Binding Affinities (Ki, nM) at Muscarinic Receptors
| Compound | M1 | M2 | M3 | M4 | M5 | M2/M1 Ratio | M3/M1 Ratio |
| This compound | 5.2 | 350 | 150 | 45 | 80 | 67 | 29 |
| Carbachol | 250 | 200 | 180 | 300 | 220 | 0.8 | 0.7 |
| Xanomeline | 15 | 250 | 180 | 10 | 150 | 17 | 12 |
| 77-LH-28-1 | 25 | >10,000 | >10,000 | >10,000 | >10,000 | >400 | >400 |
| Pilocarpine | 150 | 2,500 | 200 | 3,000 | 1,800 | 17 | 1.3 |
Table 2: Hypothetical Functional Potencies (EC50, nM) and Efficacies (% of Acetylcholine) in a GTPγS Assay
| Compound | M1 (EC50 / Emax) | M2 (EC50 / Emax) | M4 (EC50 / Emax) |
| This compound | 15 / 95% | 1,200 / 40% | 150 / 85% |
| Carbachol | 500 / 100% | 450 / 100% | 600 / 100% |
| Xanomeline | 30 / 90% | 800 / 50% | 25 / 92% |
| 77-LH-28-1 | 50 / 80% | >10,000 / <10% | >10,000 / <10% |
| Pilocarpine | 300 / 75% | >10,000 / <20% | >10,000 / <20% |
Signaling Pathway Visualization
Caption: Muscarinic receptor signaling pathways.
Conclusion
The successful development of a selective M1 muscarinic agonist like the hypothetical this compound hinges on a meticulous and comprehensive cross-reactivity profiling strategy. By employing a combination of radioligand binding and diverse functional assays, and benchmarking against established reference compounds, researchers can build a robust data package. This data is not only crucial for lead optimization and candidate selection but also for predicting potential clinical outcomes and ensuring a higher probability of success in bringing a novel, safe, and effective therapeutic to patients.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Classical Cholinergic Toxicity Associated with Selective Activation of M1 Muscarinic Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Video: Cholinergic Receptors: Muscarinic [jove.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Sulfur-35 GTP Binding Assays | Revvity [revvity.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.com.cn]
Validating a Novel Cognitive Enhancer: An In Vivo Comparative Guide to 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
A Senior Application Scientist's Perspective on Bridging In Vitro Discovery with Preclinical Efficacy in Animal Models
For researchers in the neurosciences and drug development, the journey from a promising in vitro finding to a validated in vivo effect is both critical and complex. This guide provides a comprehensive framework for the preclinical validation of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine (hereafter referred to as Compound X) , a novel molecule with hypothesized pro-cognitive effects. Based on its structural motifs, we postulate that Compound X acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), a key target in cognitive function.[1][2]
This document will navigate the essential steps to substantiate this hypothesis in animal models, comparing its potential efficacy against established nAChR modulators, nicotine and varenicline. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of expected outcomes.
The In Vitro Promise: A Hypothetical Profile of Compound X
Before embarking on costly and time-consuming in vivo studies, a robust in vitro characterization is paramount. For Compound X, our hypothetical data suggests a promising profile as a selective α7 nAChR agonist.
Table 1: Hypothetical In Vitro Profile of Compound X vs. Reference Compounds
| Parameter | Compound X (Hypothetical) | Nicotine | Varenicline |
| Binding Affinity (Ki, nM) | |||
| α7 nAChR | 5.2 | ~1000 | ~3500 |
| α4β2 nAChR | >10,000 | ~1 | ~0.2 |
| Functional Activity (EC50, nM) | |||
| α7 nAChR (Ca2+ influx) | 150 | Partial Agonist (~30% efficacy) | Full Agonist |
| α4β2 nAChR (Ca2+ influx) | >20,000 | Full Agonist | Partial Agonist |
| Selectivity Index (α4β2/α7) | >1900 | 0.001 | 0.00006 |
This hypothetical dataset positions Compound X as a highly selective and potent α7 nAChR agonist, a desirable characteristic for minimizing off-target effects commonly associated with less selective nicotinic compounds like nicotine.[3]
The In Vivo Validation Pathway: A Step-by-Step Approach
The transition to animal models requires a multi-faceted approach to assess not only pro-cognitive efficacy but also target engagement and a preliminary safety profile.
Caption: In Vivo Validation Workflow for Compound X.
Phase 1: Foundational Pharmacokinetics and Tolerability
A critical initial step is to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound X.
-
Single Ascending Dose (SAD) Studies in Rodents: This determines the maximum tolerated dose (MTD) and basic pharmacokinetic parameters (Cmax, Tmax, AUC, half-life).
-
Brain Penetrance: Quantifying the brain-to-plasma ratio is crucial to ensure the compound reaches its intended site of action in the central nervous system.
Phase 2: Demonstrating Pro-Cognitive Efficacy in a Disease-Relevant Model
To assess the potential of Compound X to reverse cognitive deficits, a scopolamine-induced amnesia model in rodents is a well-established and relevant choice.[4][5][6] Scopolamine, a muscarinic receptor antagonist, induces transient cognitive impairments, mimicking aspects of cholinergic dysfunction seen in neurodegenerative diseases.[7]
Experimental Design: Scopolamine-Induced Amnesia Model
Caption: Experimental design for the scopolamine-induced amnesia model.
Behavioral Assessment:
-
Novel Object Recognition (NOR) Test: This test assesses recognition memory. Rodents' innate preference for novelty leads them to spend more time exploring a new object compared to a familiar one.[8][9][10][11] A higher discrimination index (DI) in the NOR test indicates improved memory.
-
Protocol: Novel Object Recognition Test (Mouse)
-
Habituation (Day 1): Allow each mouse to explore an empty open-field arena (40x40 cm) for 10 minutes.
-
Training/Familiarization (Day 2): Place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
Testing (Day 2, after a 1-hour delay): Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5 minutes. Scopolamine (or vehicle) is administered 30 minutes before the training phase, and Compound X (or reference drugs/vehicle) is given 30 minutes before scopolamine.
-
Data Analysis: Record the time spent exploring each object. The Discrimination Index is calculated as: (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).
-
-
-
Morris Water Maze (MWM): This task evaluates spatial learning and memory.[12][13][14][15] The time taken to find a hidden platform (escape latency) across several training days is a measure of learning, while time spent in the target quadrant during a probe trial (platform removed) assesses memory retention.
-
Protocol: Morris Water Maze (Rat)
-
Acquisition Training (Days 1-4): Four trials per day. Rats are placed in a large circular pool of opaque water and must find a hidden platform. The starting position is varied for each trial. Guide the rat to the platform if it fails to find it within 60 seconds.
-
Probe Trial (Day 5): The platform is removed, and the rat is allowed to swim for 60 seconds.
-
Drug Administration: Scopolamine is administered 30 minutes before the first trial of each day, and Compound X (or reference drugs) is given 30 minutes prior to scopolamine.
-
Data Analysis: Record escape latency during acquisition and time spent in the target quadrant during the probe trial.
-
-
Table 2: Expected Outcomes in Behavioral Tests
| Treatment Group | Novel Object Recognition (Discrimination Index) | Morris Water Maze (Probe Trial - Time in Target Quadrant) |
| Vehicle + Vehicle | High | High |
| Vehicle + Scopolamine | Low | Low |
| Compound X + Scopolamine | Dose-dependent increase | Dose-dependent increase |
| Nicotine + Scopolamine | Moderate increase | Moderate increase |
| Varenicline + Scopolamine | Significant increase | Significant increase |
Phase 3: Confirming Target Engagement and Mechanism of Action
Positive results in behavioral assays must be supported by evidence of target engagement in the brain.
-
In Vivo Microdialysis: This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.[16][17][18][19][20] An increase in acetylcholine release in the prefrontal cortex and hippocampus following Compound X administration would provide strong evidence of its mechanism of action.
-
Protocol: In Vivo Microdialysis for Acetylcholine
-
Probe Implantation: Stereotaxically implant a microdialysis probe into the medial prefrontal cortex or hippocampus of an anesthetized rat.
-
Baseline Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.
-
Drug Administration: Administer Compound X (or vehicle) systemically.
-
Sample Collection: Continue to collect dialysate samples at regular intervals.
-
Analysis: Quantify acetylcholine levels in the dialysate using a sensitive method like HPLC with electrochemical detection.
-
-
-
Ex Vivo Receptor Occupancy: This study would confirm that Compound X binds to α7 nAChRs in the brain at behaviorally active doses.
Comparative Analysis: Compound X vs. Nicotine and Varenicline
| Feature | Compound X (Hypothesized) | Nicotine | Varenicline |
| Mechanism | Selective α7 nAChR Agonist | Non-selective nAChR Agonist | α4β2 Partial Agonist, α7 Full Agonist |
| Pro-cognitive Efficacy | High, with a potentially wider therapeutic window | Moderate, with a bell-shaped dose-response | High, demonstrated in various models[16] |
| Side Effect Profile | Potentially improved due to high selectivity | High potential for cardiovascular and addictive effects[21][22][23] | Nausea is a common side effect[3][24] |
| Addiction Liability | Low, due to lack of significant α4β2 activity | High | Lower than nicotine |
| Pharmacokinetics | To be determined | Short half-life | Longer half-life[25] |
Conclusion and Future Directions
This guide outlines a rigorous and scientifically sound pathway for the in vivo validation of Compound X as a novel pro-cognitive agent. The proposed experiments are designed to not only assess its efficacy in a disease-relevant animal model but also to provide crucial information on its mechanism of action and potential safety profile.
A successful outcome from these studies, demonstrating a clear cognitive benefit with a superior side-effect profile compared to existing nAChR modulators, would strongly support the advancement of this compound into further preclinical development for the treatment of cognitive deficits.
References
- 1. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 5. Rodent model of Alzheimer's disease (AD) â Scopolamine-induced cognitive deficit - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 6. criver.com [criver.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 16. Pharmacological characterization of nicotinic receptor-mediated acetylcholine release in rat brain--an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Memory-related acetylcholine efflux from rat prefrontal cortex and hippocampus: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Morphine inhibits acetylcholine release in rat prefrontal cortex when delivered systemically or by microdialysis to basal forebrain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of Acetylcholine in Rat Brain Microdialysates by LC – Isotope Dilution Tandem MS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Nicotine - Wikipedia [en.wikipedia.org]
- 22. Animal Models of Nicotine Exposure: Relevance to Second-Hand Smoking, Electronic Cigarette Use, and Compulsive Smoking - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine and its Enantiomers: A Guide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the exploration of chiral compounds and their distinct pharmacological profiles is a cornerstone of rational drug design. This guide provides a comparative analysis of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, a heterocyclic compound of interest, and its corresponding (R)- and (S)-enantiomers. While the racemic mixture is commercially available for research purposes, a comprehensive review of publicly accessible scientific literature and patent databases reveals a notable absence of direct comparative studies on the biological activity of its separated enantiomers.
This guide, therefore, aims to provide a foundational understanding of the constituent moieties, outline the established principles of chirality in drug action, and present a framework for the requisite experimental investigation to elucidate the differential pharmacology of these stereoisomers.
Introduction: The Significance of Chirality and the 1,2,4-Oxadiazole-Piperidine Scaffold
The this compound scaffold brings together two key pharmacophores: the 1,2,4-oxadiazole ring and the piperidine nucleus. The 1,2,4-oxadiazole moiety is a bioisostere for esters and amides, offering metabolic stability and the ability to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets.[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[1]
The piperidine ring is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce a three-dimensional character to a molecule and for its basic nitrogen atom, which can be pivotal for receptor interactions.
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug-receptor interactions. Biological systems, being inherently chiral, often exhibit stereoselectivity, where one enantiomer of a chiral drug displays a significantly different pharmacological or toxicological profile compared to its counterpart. This underscores the critical importance of evaluating enantiomers independently during the drug discovery and development process.
Synthesis and Chiral Resolution: A Proposed Workflow
A logical synthetic approach would involve the synthesis of the racemic compound followed by chiral resolution. The synthesis could be achieved through the condensation of a piperidine-3-carboximidamide with a methyl-containing acylating agent, followed by cyclization to form the 1,2,4-oxadiazole ring.
Proposed Chiral Resolution Workflow:
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
This document provides essential procedural guidance for the safe handling and disposal of 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine. As a compound integrating a bioactive oxadiazole ring with a piperidine nucleus, it requires careful management to ensure personnel safety and environmental compliance. This guide is intended for drug development professionals, researchers, and laboratory personnel.
Core Principle: Hazard-Based Waste Management
-
The Piperidine Moiety : Piperidine itself is a cyclic secondary amine that is classified as a highly flammable liquid and vapor. It is known to be toxic if it comes into contact with skin or is inhaled, harmful if swallowed, and can cause severe skin burns and eye damage.[1][2] Therefore, all derivatives, including the topic compound, must be handled with the assumption of similar corrosive and toxic properties.
-
The 1,2,4-Oxadiazole Moiety : This heterocyclic ring is a common pharmacophore in modern drug discovery, recognized for its metabolic stability and wide range of biological activities, including potential use in anticancer agents.[3][4] While the ring itself is generally stable, its presence signifies that the compound is pharmacologically active and should be treated as a potent chemical with unknown long-term toxicological effects.
Based on this analysis, this compound must be classified and disposed of as hazardous chemical waste .[5][6] Sink or standard trash disposal is strictly prohibited.[5]
Table 1: Inferred Hazard Profile
| Hazard Category | Basis of Assessment | Primary Concern |
| Acute Toxicity | Piperidine derivatives are toxic via dermal, inhalation, and ingestion routes.[1] An analog is listed as "harmful if swallowed."[7] | Risk of immediate harm upon exposure. |
| Corrosivity | The basic nitrogen of the piperidine ring makes the compound caustic. Piperidine causes severe skin burns and eye damage.[1][2] | Potential for severe tissue damage upon contact. |
| Flammability | Piperidine is highly flammable.[1][8] While the subject compound is likely a solid salt[9][10], flammability must be considered. | Fire and explosion risk, especially if handled near ignition sources.[11] |
| Unknown Biological Activity | The 1,2,4-oxadiazole core is a known pharmacophore.[3] | Potential for unforeseen pharmacological effects in case of exposure. |
Pre-Disposal Workflow: Engineering Controls and PPE
Prior to handling any waste containing this compound, the following safety measures are mandatory. The causality is simple: prevent all routes of exposure.
-
Engineering Controls : All waste handling and consolidation must be performed within a certified chemical fume hood to mitigate inhalation risks.[12] The work area must have immediate access to a safety shower and an eyewash station.[13]
-
Personal Protective Equipment (PPE) : A multi-barrier approach is required.
-
Hand Protection : Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or butyl rubber outer glove).
-
Eye Protection : Chemical splash goggles in combination with a full-face shield are required to protect against splashes.[1]
-
Body Protection : A flame-retardant lab coat must be worn. Ensure clothing is fully buttoned.
-
The Disposal Decision Workflow
The proper disposal path depends on the form of the waste. The following diagram outlines the critical decision points for waste segregation.
Caption: Decision workflow for proper segregation and disposal of waste.
Step-by-Step Disposal Protocols
Adherence to a self-validating protocol is essential for safety and compliance. Each step is designed to create a closed loop of containment.
Protocol 4.1: Disposal of Unused Solid Compound
-
Preparation : Don all required PPE and work exclusively within a chemical fume hood. Place a plastic-backed absorbent pad on the work surface.
-
Container Setup : Obtain a designated "Hazardous Solid Waste" container. Ensure it is properly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols (e.g., Toxic, Corrosive).[6]
-
Transfer : Carefully transfer the solid waste from its original container into the hazardous waste container using a dedicated spatula. Avoid generating dust.
-
Container Decontamination : The original, now-empty container is still considered hazardous. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[5]
-
Rinsate Collection : Collect all three rinses as hazardous liquid waste. Dispose of this rinsate into a "Hazardous Liquid Waste" container for non-halogenated solvents.
-
Finalizing the Original Container : After triple-rinsing, deface or remove the original label to prevent misuse.[5] The clean, empty container can now be disposed of as regular laboratory glass or plastic trash.
Protocol 4.2: Disposal of Solutions
-
Identification : Confirm the solvent used (e.g., methanol, DMSO). This determines the correct liquid waste stream.
-
Segregation : This compound is non-halogenated. Therefore, solutions should be disposed of into a "Non-Halogenated Organic Liquid Waste" container. Never mix with incompatible waste streams like acids, bases, or oxidizers.[14]
-
Transfer : Carefully pour the waste solution into the designated container, using a funnel. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]
-
Labeling : Ensure the waste container label is updated to include this compound and its approximate concentration.
-
Closure : Securely cap the waste container immediately after adding the waste.[6][15]
Protocol 4.3: Disposal of Contaminated Labware
-
Collection : All disposable items that have come into contact with the compound—including gloves, pipette tips, weigh boats, and contaminated absorbent pads—must be treated as hazardous solid waste.
-
Containment : Collect these items in a dedicated, labeled, and sealed container (e.g., a labeled bucket with a lid or a heavy-duty, sealed bag placed inside a rigid container).
-
Disposition : This container is disposed of via the same "Hazardous Solid Waste" stream as the pure compound, destined for incineration.[12]
Spill Management
In the event of an accidental release, immediate and correct action is critical.
-
Alert & Assess : Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact your institution's EHS emergency line.
-
Containment (Small Spills) : For small spills inside a fume hood, cover the spill with a non-combustible absorbent material such as sand, earth, or vermiculite.[2][8]
-
Collection : Using non-sparking tools, carefully scoop the absorbent material and spilled compound into your designated "Hazardous Solid Waste" container.[11]
-
Decontamination : Clean the spill area with a suitable solvent, collecting the cleaning materials and rinsate as hazardous waste.
-
Reporting : Report all spills to the laboratory supervisor and EHS, regardless of size.
Final Storage and Disposition
All generated waste must be managed according to institutional and regulatory guidelines.
-
Satellite Accumulation Area (SAA) : Store all sealed and properly labeled hazardous waste containers in a designated SAA.[6][14] This area must be at or near the point of generation, away from ignition sources, and inspected weekly for any signs of leakage.[14][15]
-
Waste Pickup : Do not allow waste to accumulate. Adhere to the volume and time limits for SAAs (typically a maximum of 55 gallons, held for up to one year, unless acutely hazardous).[6][14] Contact your institution's EHS office to schedule a waste pickup.[6]
-
Ultimate Disposal Method : The universally accepted and environmentally sound method for this type of chemical waste is high-temperature incineration in a licensed hazardous waste disposal facility.[13][16] This process ensures the complete destruction of the active molecule.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. carlroth.com [carlroth.com]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound hydrochloride (C8H13N3O) [pubchemlite.lcsb.uni.lu]
- 10. Piperidine, 3-(5-methyl-1,2,4-oxadiazol-3-yl)-, … [cymitquimica.com]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. danielshealth.com [danielshealth.com]
- 16. peptide.com [peptide.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. When working with novel compounds such as 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine, for which comprehensive toxicological data may not be available, a conservative and rigorous approach to personal protective equipment (PPE) is paramount. This guide provides a detailed, step-by-step framework for the safe handling, storage, and disposal of this compound, grounded in the principles of chemical analogy and best laboratory practices.
The structure of this compound incorporates a piperidine ring and a 1,2,4-oxadiazole moiety. Piperidine itself is a flammable, toxic, and corrosive substance, requiring stringent safety measures. While the toxicological properties of the complete molecule are not fully characterized, the known hazards of its constituent parts necessitate a cautious approach.
Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. This involves evaluating the potential routes of exposure (inhalation, dermal contact, ingestion, and eye contact) and implementing control measures to minimize these risks.
Key Potential Hazards:
-
Dermal and Eye Irritation/Corrosion: Based on the piperidine component, the compound should be treated as a potential skin and eye irritant or corrosive.
-
Respiratory Tract Irritation: Volatile compounds or aerosols can cause respiratory irritation.
-
Toxicity: The systemic toxicity of this specific compound is unknown, but piperidine is known to be toxic if swallowed, in contact with skin, or if inhaled.
A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential for safe handling.
Caption: Hierarchy of controls for mitigating chemical exposure risks.
Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The selection of specific PPE should be based on the nature of the work being conducted and the potential for exposure.
Hand Protection
Given the potential for dermal toxicity and irritation from the piperidine moiety, robust hand protection is critical.
-
Glove Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in situations with a high risk of splash, double-gloving with nitrile gloves is recommended. If working with larger quantities or for extended periods, consider heavier-duty gloves such as butyl rubber or Viton™, which offer greater chemical resistance. Always consult the glove manufacturer's compatibility charts for specific chemical resistance data if available.
-
Glove Inspection and Use: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if they become contaminated, and wash hands thoroughly after removing them.
Eye and Face Protection
The eyes are particularly vulnerable to chemical splashes.
-
Standard Operations: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for all laboratory work involving this compound.
-
Splash Hazard: When there is a significant risk of splashing, such as during transfers of solutions or reactions under pressure, a full-face shield should be worn in addition to safety glasses.
Protective Clothing
-
Laboratory Coat: A flame-resistant lab coat is essential to protect against splashes and spills. Ensure the lab coat is fully buttoned.
-
Apron: For large-scale operations or when there is a high potential for splashes, a chemically resistant apron should be worn over the lab coat.
-
Footwear: Closed-toe shoes are mandatory in all laboratory settings.
Respiratory Protection
If there is a risk of generating aerosols or dusts, or if working outside of a certified chemical fume hood, respiratory protection is necessary.
-
Recommended Respirators: A NIOSH-approved respirator with an organic vapor cartridge is recommended. If particulates may be present, a combination organic vapor/P100 cartridge should be used.
-
Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use and maintenance.
| PPE Component | Specification |
| Hand Protection | Nitrile gloves (double-gloved for extended handling). Consider butyl rubber or Viton™ for high-risk tasks. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields. A full-face shield is required for splash hazards. |
| Body Protection | Flame-resistant lab coat. A chemically resistant apron is recommended for large-scale work. |
| Footwear | Closed-toe shoes. |
| Respiratory | NIOSH-approved respirator with an organic vapor cartridge (or OV/P100) if not used in a fume hood. |
Operational and Disposal Plans
Safe Handling Procedures
-
Work Area Preparation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment: Don all required PPE before handling the compound.
-
Weighing and Transfer: When weighing the solid compound, do so in a fume hood to avoid inhalation of any dust. Use appropriate tools (spatulas, etc.) to minimize the generation of dust. For transfers of solutions, use a syringe or cannula to prevent splashing.
-
Reaction Setup: Ensure all glassware is properly secured and that the reaction setup is designed to prevent leaks or releases.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
